3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Description
Properties
IUPAC Name |
2-(2-hydroxy-3,5-dimethylphenyl)-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-11(3)15(17)13(7-9)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDTZNMRTRPDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC(=CC(=C2O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460556 | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26567-10-2 | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26567-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026567102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetramethylbiphenyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenol derivative. The document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. It delves into the prevalent synthetic strategy, the oxidative coupling of 2,4-dimethylphenol, detailing the reaction's mechanistic underpinnings, offering a field-proven experimental protocol, and discussing the critical parameters that govern yield and purity. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
Introduction: Significance and Synthetic Landscape
This compound, often referred to as tetramethylbiphenol, is a valuable bifunctional molecule characterized by a biphenyl core with methyl and hydroxyl groups strategically positioned on each phenyl ring.[1][2] Its structure imparts unique properties, including steric hindrance around the hydroxyl groups, which makes it a crucial building block in various advanced applications.
The primary application of this compound lies in its use as a monomer for high-performance polymers such as polycarbonates and epoxy resins, where it contributes to enhanced thermal stability and mechanical properties.[3] Furthermore, its derivatives are explored as ligands in catalysis and as linkers in the synthesis of Metal-Organic Frameworks (MOFs).[4]
The synthesis of this compound predominantly relies on the oxidative coupling of two molecules of 2,4-dimethylphenol. This approach is attractive for its atom economy, as it avoids the need for pre-functionalized starting materials often required in traditional cross-coupling reactions.[5] The key challenge in this synthesis is to control the regioselectivity of the coupling to favor the desired C-C bond formation between the two phenol units, while minimizing side reactions.
Core Synthetic Strategy: Oxidative Coupling of 2,4-Dimethylphenol
The most industrially and academically relevant method for synthesizing this compound is the oxidative homo-coupling of 2,4-dimethylphenol. This reaction involves the removal of a hydrogen atom from each of the two phenol molecules, followed by the formation of a new carbon-carbon bond.[5]
Reaction Scheme
The overall transformation can be depicted as follows:
Mechanistic Rationale: The "Why" Behind the Method
The oxidative coupling of phenols can proceed through various mechanistic pathways, often involving radical or cationic intermediates.[5] The choice of catalyst and oxidant is paramount in directing the reaction towards the desired biphenol product.
-
Formation of Phenoxy Radicals: The reaction is initiated by a one-electron oxidation of the phenol to form a phenoxy radical. Transition metal catalysts, such as iron(III) or copper(I) salts, are commonly employed to facilitate this step.[5][6] The metal center acts as an electron shuttle, being reduced in the process.
-
Radical Coupling: The generated phenoxy radicals are resonance-stabilized, with spin density distributed across the aromatic ring. The coupling of two such radicals can lead to either C-C or C-O bond formation. To favor the desired ortho-ortho C-C coupling, the reaction conditions are optimized to exploit the steric and electronic properties of the 2,4-dimethylphenol substrate. The methyl groups at positions 3 and 5 on the resulting biphenol sterically hinder undesirable C-O coupling.
-
Tautomerization: The initial coupling product is a diketone intermediate, which then undergoes tautomerization to yield the more stable aromatic biphenol structure.
The following diagram illustrates a simplified workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of the target biphenol.
Authoritative Grounding: Iron(III) Chloride Catalyzed Synthesis
A well-established and efficient method for this transformation utilizes iron(III) chloride (FeCl₃) as the catalyst.[7][8][9] FeCl₃ is an inexpensive, readily available, and environmentally benign Lewis acid that effectively promotes the oxidative coupling of phenols.
The plausible mechanism for the FeCl₃-catalyzed reaction involves the coordination of the phenolic oxygen to the iron center, facilitating the one-electron oxidation to the phenoxy radical. The subsequent steps follow the general mechanism described above.
The following diagram provides a simplified representation of the catalytic cycle.
Caption: Simplified catalytic cycle for the oxidative coupling of 2,4-dimethylphenol.
Experimental Protocol and Data
This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| 2,4-Dimethylphenol | >98% | Sigma-Aldrich |
| Iron(III) Chloride (anhydrous) | >97% | Sigma-Aldrich |
| Nitromethane | Anhydrous, >96% | Sigma-Aldrich |
| Dichloromethane | ACS Grade | Fisher Scientific |
| n-Hexane | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Merck |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 2,4-dimethylphenol (e.g., 10 mmol) in nitromethane (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stir bar, add anhydrous iron(III) chloride (e.g., 0.5 mmol, 5 mol%).
-
Reaction Execution: Stir the resulting mixture at ambient temperature for a specified duration (e.g., 7 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water (e.g., 20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification (Initial): Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification (Final): The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/toluene) can be employed to obtain the pure product.
Expected Results and Characterization
| Parameter | Typical Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | 162-164 °C |
| ¹H NMR | Peaks corresponding to methyl and aromatic protons |
| ¹³C NMR | Peaks corresponding to the biphenyl carbon skeleton |
| Mass Spec (MS) | Molecular ion peak consistent with C₁₆H₁₈O₂ |
Safety Considerations
-
2,4-Dimethylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iron(III) Chloride: Corrosive and a moisture-sensitive irritant. Handle in a fume hood.
-
Nitromethane: Flammable and toxic. Use in a well-ventilated area, away from ignition sources.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Conclusion and Future Outlook
The oxidative coupling of 2,4-dimethylphenol, particularly with an iron(III) chloride catalyst, presents a robust and efficient route for the synthesis of this compound. The methodology is scalable and utilizes readily available reagents.
Future research in this area may focus on the development of even more environmentally friendly catalytic systems, such as enzymatic or photocatalytic methods.[10] Additionally, exploring continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for industrial production. The continuous demand for high-performance materials will undoubtedly drive further innovation in the synthesis of this and related biphenol structures.
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Oxidative coupling of 2,4-dimethylphenol to form a biphenol
An In-Depth Technical Guide to the Oxidative Coupling of 2,4-Dimethylphenol for Biphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of hindered biphenols, particularly 3,3',5,5'-tetramethyl-2,2'-biphenol, represents a critical step in the development of advanced materials and "privileged ligands" for asymmetric catalysis.[1][2] Oxidative C-C coupling of phenolic precursors offers a direct and atom-economical route to these valuable structures. This guide provides a comprehensive technical overview of the oxidative coupling of 2,4-dimethylphenol, focusing on the underlying mechanisms, a comparative analysis of key catalytic systems, and field-proven experimental protocols. We delve into the causality behind methodological choices, offering insights to enable researchers to optimize existing procedures and innovate new synthetic pathways.
Introduction: The Strategic Importance of 3,3',5,5'-Tetramethyl-2,2'-biphenol
The biphenol structural motif is a cornerstone in modern chemistry, found in natural products, pharmaceuticals, and advanced polymers.[2] Within this class, 3,3',5,5'-tetramethyl-2,2'-biphenol stands out due to the chiral environment created by its atropisomerism, making it an exceptionally versatile backbone for "privileged ligands."[2] These ligands have demonstrated remarkable efficacy in numerous catalytic systems, including rhodium-catalyzed hydroformylation, nickel-catalyzed hydrocyanation, and various enantioselective transformations.[2]
The direct oxidative coupling of 2,4-dimethylphenol is a primary strategy for its synthesis. This approach, while elegant, presents significant chemical challenges, namely:
-
Regioselectivity: The phenoxy radical intermediate possesses multiple reactive sites, potentially leading to C-C coupling at different positions or undesired C-O ether linkages.[3][4]
-
Over-oxidation: The desired biphenol product can often be more susceptible to oxidation than the starting material, leading to the formation of diphenoquinones or higher-order oligomers and polymers.[2][4]
-
Catalyst Efficiency: The choice of oxidant or catalyst is paramount in controlling the reaction rate and selectivity, steering the reaction toward the desired biphenol product while minimizing side reactions.[4]
This guide will explore the chemical principles and practical methodologies developed to overcome these challenges.
Core Mechanism: The Phenoxy Radical Pathway
The oxidative coupling of phenols proceeds via the generation of a phenoxy radical through a single-electron transfer (SET) from the phenol to an oxidizing agent.[3][5] In the case of 2,4-dimethylphenol, the resulting radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the oxygen atom.
The subsequent C-C bond formation is believed to occur primarily through the coupling of two radical species or, more likely, the addition of a phenoxy radical to a neutral phenol molecule.[3] The regiochemical outcome is dictated by the spin density distribution in the radical intermediate. For 2,4-dimethylphenol, the highest spin densities are at the oxygen atom and the ortho (C6) and para (C4) positions. Since the C4 position is sterically encumbered and the C2 position is blocked by a methyl group, coupling preferentially occurs at the unsubstituted C6 position, leading to the desired 2,2'-biphenol linkage.
Caption: Generalized mechanism for the oxidative coupling of 2,4-dimethylphenol.
Methodologies for Oxidative Coupling
Several distinct chemical systems have been developed to effect the oxidative coupling of 2,4-dimethylphenol. The choice of method depends on factors such as scale, desired purity, and environmental considerations.
Selenium Dioxide (SeO₂) Mediated Oxidation
This method stands out for its high selectivity and proven scalability, making it a robust choice for producing large quantities of 3,3',5,5'-tetramethyl-2,2'-biphenol.[1][2]
-
Expertise & Causality: Selenium dioxide is a powerful and reliable oxidant. In an acidic medium like acetic acid, it efficiently facilitates the one-electron oxidation of the phenol. The reaction temperature (typically around 85 °C) is a critical parameter, providing sufficient energy to overcome the activation barrier without promoting thermal decomposition or excessive side reactions.[1] The stoichiometry of SeO₂ is crucial; using a sub-stoichiometric amount (e.g., 0.7 equivalents) provides a balance between high conversion of the starting material and minimizing the formation of over-oxidation byproducts.[1]
-
Trustworthiness & Process Control: A key insight from scalability studies is the critical importance of efficient mixing.[2] Insufficient agitation can lead to localized "hot spots" and high concentrations of reactive intermediates, favoring the formation of a dehydrotrimer byproduct over the desired biphenol.[2] Therefore, for larger-scale reactions, mechanical stirring is superior to magnetic stirring to ensure a homogenous reaction environment.[2] The reaction time must also be carefully optimized, as prolonged reaction can lead to the conversion of the desired product into high-molecular-weight oligomers.[2]
Data Presentation: Effect of SeO₂ Stoichiometry
| SeO₂ (Equivalents) | Reaction Time (min) | Yield of Biphenol (%) |
| 0.5 | 120 | ~55 |
| 0.7 | 120 | ~68 |
| 1.0 | 120 | ~70 |
| Data adapted from scalable preparation studies.[1] |
Experimental Protocol: Scalable SeO₂-Mediated Synthesis [1]
-
Setup: In a reactor equipped with a mechanical stirrer, temperature probe, and condenser, dissolve 2,4-dimethylphenol (1.0 equiv) in glacial acetic acid (approx. 5.5 mL per gram of phenol).
-
Heating: Heat the solution to 85 °C with vigorous stirring.
-
Oxidant Addition: Once the temperature is stable, add selenium dioxide (0.7 equiv) portion-wise, monitoring for any significant exotherm.
-
Reaction: Maintain the reaction mixture at 85 °C for 120 minutes. The mixture will darken in color.
-
Quenching: After the reaction period, cool the mixture and carefully pour it onto crushed ice (approx. 7.3 g of ice per gram of starting phenol) with stirring.
-
Isolation: The product will precipitate. Filter the solid, wash thoroughly with water, and then suspend it in ethyl acetate to dissolve the product and separate it from inorganic selenium byproducts.
-
Purification: Wash the organic layer with water, dry over sodium sulfate, and concentrate in vacuo. Recrystallize the crude product from hot cyclohexane to yield pure 3,3',5,5'-tetramethyl-2,2'-biphenol as white crystals.[1][2]
Caption: Experimental workflow for SeO₂-mediated oxidative coupling.
Transition Metal Catalysis (Copper and Iron)
Copper and iron complexes are well-established catalysts for oxidative phenol coupling reactions, often utilizing air or oxygen as the terminal oxidant.[3][6][7]
-
Expertise & Causality: These metals readily cycle between different oxidation states, making them ideal for facilitating the single-electron transfer required for phenoxy radical formation.[8] Copper-amine complexes, in particular, have been studied extensively for the polymerization of 2,6-dimethylphenol.[7][9] The mechanism is thought to involve the formation of a copper-phenoxide intermediate, which can then undergo either an inner-sphere or outer-sphere electron transfer.[3] Iron catalysts are attractive due to their low cost, low toxicity, and bio-inspired nature.[6][10]
-
Trustworthiness & Selectivity Challenges: While powerful, achieving high selectivity for the dimeric biphenol from 2,4-dimethylphenol using these catalysts can be challenging. The primary competing reaction is the formation of C-O coupled polymers (poly(phenylene ether) or PPO).[9] The reaction conditions, including the choice of ligand, solvent, and temperature, must be meticulously optimized to favor C-C dimerization over polymerization. For 2,4-dimethylphenol, the steric hindrance from the methyl groups can influence the coupling pathway, but careful control is still required.
Caption: A plausible catalytic cycle for copper-mediated oxidative coupling.
Enzymatic Catalysis (Laccase)
Laccase-based synthesis represents a green chemistry approach to phenol coupling.[5][11]
-
Expertise & Causality: Laccases are copper-containing oxidoreductase enzymes that catalyze the oxidation of phenolic substrates using molecular oxygen as the electron acceptor, producing water as the sole byproduct.[5] The process involves two distinct stages: (1) The laccase enzyme generates phenoxy radicals at its active site. (2) These radicals diffuse into the bulk solution and undergo spontaneous, non-enzymatic coupling.[11]
-
Trustworthiness & Control: The primary advantage is the exceptionally mild reaction conditions (room temperature, neutral pH) and the use of a benign oxidant (O₂). However, the ultimate product distribution depends entirely on the intrinsic reactivity of the phenoxy radical. Since the enzyme does not control the coupling step, a mixture of C-C and C-O coupled oligomers can be formed.[11] The utility of this method for selectively producing the 2,2'-biphenol depends heavily on finding a specific laccase and reaction conditions that favor radical generation without promoting subsequent polymerization.
Caption: Conceptual workflow for a laccase-mediated oxidative coupling experiment.
Conclusion and Future Outlook
The oxidative coupling of 2,4-dimethylphenol is a powerful and direct route to 3,3',5,5'-tetramethyl-2,2'-biphenol, a ligand scaffold of significant industrial and academic importance. Among the available methods, selenium dioxide-mediated oxidation offers a highly reliable, selective, and scalable protocol, making it the current benchmark for preparative synthesis.[1][2]
Future research will likely focus on developing more sustainable and cost-effective catalytic systems. Advances in designing iron and copper catalysts with tailored ligand spheres could enhance selectivity for C-C dimerization while utilizing air as the ultimate oxidant.[4][6] Furthermore, the application of directed evolution and enzyme engineering may yield novel laccases capable of not only generating phenoxy radicals but also influencing the subsequent coupling step, paving the way for highly selective and environmentally benign biphenol synthesis.
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Werner, T. (2016). Supporting Information for Scalable and Selective Preparation of 3,3′,5,5′-Tetramethyl-2,2′-biphenol. ACS Publications. [Link][1][2]
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Pérez-Temprano, M. H., & Maseras, F. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 532-543. [Link][8]
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Chen, W. D. (2012). Development Of Diphenol Products And Study On Synthesis Of Biphenyl Liquid Crystals. Global Thesis. [Link]
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Mikolasch, A., & Schauer, F. (2009). Laccase-catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. Microbial Biotechnology, 2(2), 187-199. [Link][5]
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Kozlowski, M. C., & Carson, M. C. (2023). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Center for Biotechnology Information. [Link][4]
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Riva, S. (2006). Laccase-mediated oxidation of phenolic derivatives. ResearchGate. [Link][13]
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Pappo, D., et al. (2013). Iron-catalyzed oxidative cross-coupling of phenols and alkenes. Organic Letters, 15(12), 3174-3177. [Link][10]
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Reedijk, J., et al. (2005). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Chemical Communications, (46), 5808-5810. [Link]
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Krastanov, A., et al. (2007). Laccases: potential applications of a "green" catalyst. CPUT. [Link]
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Knölker, H.-J. (2018). Iron-Catalyzed Oxidative CO and CN Coupling Reactions Using Air as Sole Oxidant. Angewandte Chemie International Edition, 57(43), 14131-14135. [Link]
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van de Kuil, L. A., et al. (1998). A kinetic study of the copper-catalysed oxidative coupling of 2,6-dimethylphenol. The role of copper, base and phenol concentrations. Journal of Molecular Catalysis A: Chemical, 135(3), 273-283. [Link][7]
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Chen, H., et al. (2020). Laccase-Mediated Oxidative Coupling of Phenolic Compounds in vivo:from Fundamentals to Multifunctional Applications in Green Synthesis. Biotechnology Bulletin, 36(5), 193-204. [Link]
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van de Kuil, L. A., et al. (1996). Ab Initio Calculations on 2,6-Dimethylphenol and 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol. Evidence of an Important Role for the Phenoxonium Cation in the Copper-Catalyzed Oxidative Phenol Coupling Reaction. Journal of the American Chemical Society, 118(46), 11690-11697. [Link][9]
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A Comprehensive Technical Guide to the Characterization of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Abstract: This technical guide provides a comprehensive framework for the characterization of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenol of significant interest in asymmetric catalysis and advanced material science. Addressed to researchers, chemists, and quality control professionals, this document moves beyond simple data reporting to explain the causality behind methodological choices. We will detail a multi-technique approach encompassing spectroscopic, chromatographic, and thermal analyses to ensure the unambiguous identification, purity assessment, and stability profiling of the target compound. The protocols described herein are designed as self-validating systems, crucial for applications in regulated environments such as drug development.
Introduction: The Significance of Sterically Hindered Biphenols
Biphenol scaffolds are privileged structures in chemistry. Their unique properties, including axial chirality and the ability of their hydroxyl groups to coordinate with metals, make them foundational building blocks. Specifically, this compound belongs to a class of sterically hindered biphenols. The methyl groups at the 3,3' and 5,5' positions restrict rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation, known as atropisomerism, gives the molecule a stable chiral structure.
This inherent chirality is of paramount importance in the field of asymmetric catalysis, where these molecules serve as precursors to chiral ligands for metal-catalyzed reactions.[1][2][3] Such catalysts are essential for the enantioselective synthesis of active pharmaceutical ingredients (APIs), where a single enantiomer often accounts for the desired therapeutic effect while the other may be inactive or harmful.[4] Therefore, a rigorous and multi-faceted characterization of the biphenol precursor is not merely an academic exercise; it is a critical prerequisite for ensuring the quality, efficacy, and safety of the final drug product.
This guide provides the scientific rationale and detailed protocols for a complete characterization workflow, ensuring that a sample of this compound meets the stringent identity, purity, and stability requirements for high-stakes applications.
Foundational Properties and Synthetic Context
A complete characterization begins with understanding the compound's basic properties and its synthetic origin, as the latter often dictates the potential impurity profile.
Compound Identification
The fundamental identifiers for this molecule are summarized below.
| Parameter | Value | Source |
| IUPAC Name | 2-(2-hydroxy-3,5-dimethylphenyl)-4,6-dimethylphenol | [5] |
| CAS Number | 26567-10-2 | [5][6][7] |
| Molecular Formula | C₁₆H₁₈O₂ | [5][6] |
| Molecular Weight | 242.31 g/mol | [5][7] |
| Appearance | White powder | [7] |
| Melting Point | 134-136 °C | [7][8] |
Overview of Synthesis: Oxidative Coupling
Understanding the synthesis is critical for anticipating potential impurities. A common and efficient route to this biphenol is the oxidative coupling of 2,4-dimethylphenol. This reaction typically uses a metal catalyst (e.g., iron or copper salts) and an oxidant.
The primary impurities to monitor from this synthesis are:
-
Unreacted 2,4-dimethylphenol: A volatile starting material.
-
Over-oxidation products: Such as quinones or other polymeric species.
-
Residual metal catalyst: Which can interfere with downstream catalytic applications.
The Characterization Workflow: A Validated Approach
A robust characterization follows a logical progression from initial purity checks to definitive structural confirmation and stability assessment. This workflow ensures that each step builds upon the last, providing a comprehensive and trustworthy data package.
Spectroscopic Characterization: Unveiling the Structure
Spectroscopy provides the definitive proof of molecular structure and is the cornerstone of chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. Due to the C₂ symmetry of the molecule, the number of unique signals is halved, providing an immediate check on structural integrity.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The molecule has a plane of symmetry, making the two aromatic rings chemically equivalent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.00 | s | 2H | Ar-H (Position 6, 6') | Aromatic proton, singlet due to no adjacent protons. |
| ~6.85 | s | 2H | Ar-H (Position 4, 4') | Aromatic proton, singlet due to no adjacent protons. |
| ~4.80 | s (broad) | 2H | OH | Phenolic proton; signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange. |
| ~2.30 | s | 6H | Ar-CH₃ (Position 5, 5') | Methyl protons adjacent to the C-C biphenyl bond. |
| ~2.25 | s | 6H | Ar-CH₃ (Position 3, 3') | Methyl protons para to the hydroxyl group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): Due to symmetry, only 8 unique carbon signals are expected.
-
Aromatic Region (110-155 ppm): 6 signals are expected (2 quaternary C-O, 2 quaternary C-C, and 2 C-H).
-
Aliphatic Region (15-25 ppm): 2 signals are expected for the two non-equivalent methyl groups.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Dissolution: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for the aromatic protons.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to definitively assign all signals.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound, providing a fundamental check of its identity.
-
Expected Result: Using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 243.13 or the sodium adduct [M+Na]⁺ at m/z 265.11. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₆H₁₈O₂ to within 5 ppm.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Table of Key IR Absorption Frequencies:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3600 - 3200 (Broad) | O-H Stretch | Phenol (-OH) | The broadness is due to hydrogen bonding. A sharp peak around 3550 cm⁻¹ may be visible in very dilute, non-polar solutions, indicating a free O-H stretch. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the phenyl rings. |
| 2980 - 2850 | C-H Stretch | Methyl C-H | Characteristic of sp³ C-H bonds in the methyl groups. |
| 1600, 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the aromatic rings. |
| 1250 - 1150 | C-O Stretch | Phenol C-O | Stretching vibration of the carbon-oxygen bond. |
Chromatographic Purity Assessment
Chromatography is the gold standard for determining the purity of a chemical compound, separating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for assessing the purity of this non-volatile, moderately polar compound.
Protocol: Reverse-Phase HPLC for Purity Analysis
This method provides a robust baseline for purity assessment.[9]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic scaffold. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a mass-spec compatible modifier that improves peak shape by protonating silanols. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with good UV transparency and elution strength. |
| Gradient | 50% B to 95% B over 15 min | A gradient elution ensures that both more polar impurities (from over-oxidation) and less polar impurities (like starting material) are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The biphenyl system has strong absorbance at these wavelengths. Monitoring multiple wavelengths can help detect co-eluting impurities with different chromophores. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % at a specific wavelength). For high-purity material required for drug development, the purity should typically be >99.0%.
Thermal and Physical Analysis
Thermal analysis techniques are crucial for determining the physical properties and stability of the compound, which are important for handling, storage, and formulation.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is the definitive method for determining the melting point and identifying other thermal events like polymorphism.
Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to ~160 °C.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the thermogram. The value should be sharp and fall within the expected range of 134-136 °C for a pure sample.[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition temperature.[10]
Protocol: TGA for Thermal Stability
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a rate of 10 °C/min from ambient temperature to 600 °C under a nitrogen atmosphere.
-
Data Analysis: The resulting curve shows the percentage of initial mass versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition. For a stable compound like this, decomposition is expected well above its melting point, likely >200 °C.
Relevance in Drug Development and Quality Control
The characterization data obtained through these methods directly impacts the utility of this compound in drug development.
-
Identity: Confirmed by NMR and MS, this ensures the correct precursor is used to build the final chiral ligand or drug scaffold.
-
Purity: A high purity value from HPLC is critical because impurities, especially residual metals or reactive organic species, can poison the catalyst in an asymmetric synthesis, leading to low enantiomeric excess and failed batches.[3]
-
Stability: Thermal data from DSC and TGA informs safe storage conditions and processing temperatures, preventing degradation during subsequent chemical reactions.
Safety and Handling
Based on aggregated GHS data, this compound is classified with the following hazard:
-
H319: Causes serious eye irritation. [5]
Handling Recommendations:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the material-specific Safety Data Sheet (SDS) before handling.
Conclusion
The comprehensive characterization of this compound is a critical, multi-step process that underpins its successful application in fields requiring high chemical fidelity, such as asymmetric catalysis and pharmaceutical development. The integrated workflow presented in this guide, combining spectroscopic, chromatographic, and thermal analyses, provides a robust and self-validating system for confirming the identity, purity, and stability of this valuable chemical building block. By adhering to these principles and protocols, researchers and developers can ensure their material is fit-for-purpose, leading to more reliable, reproducible, and successful scientific outcomes.
References
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PubChem. (n.d.). 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]
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Yasumoto, K., Kano, T., & Maruoka, K. (2020). Synthesis of Electron-Deficient Chiral Biphenols and Their Applications in Catalytic Asymmetric Reactions. The Journal of Organic Chemistry, 85(15), 10232–10239. Available from: [Link]
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Li, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Molecules, 29(15), 3435. Available from: [Link]
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Yasumoto, K., Kano, T., & Maruoka, K. (2020). Synthesis of Electron-Deficient Chiral Biphenols and Their Applications in Catalytic Asymmetric Reactions. PubMed. Retrieved from [Link]
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Li, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. PubMed. Retrieved from [Link]
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American Chemical Society. (2024). Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Alternatives. Environmental Science & Technology. Retrieved from [Link]
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American Chemical Society. (2020). Synthesis of Electron-Deficient Chiral Biphenols and Their Applications in Catalytic Asymmetric Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2024). Human internal exposures of bisphenol A and six data-poor analogues predicted by physiologically based kinetic models with multimodal parameterization. Retrieved from [Link]
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SIELC Technologies. (2018). 3,3',5,5'-Tetrahydro(1,1'-biphenyl)-2,2'-diol. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing. Retrieved from [Link]
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Royal Society of Chemistry. (1973). The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. J. Chem. Soc., Perkin Trans. 2, 1396-1400. Retrieved from [Link]
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Shi, C., Chien, C. W., & Ojima, I. (2011). Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amination reactions. PubMed. Retrieved from [Link]
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AA Blocks. (n.d.). 26567-10-2 | this compound. Retrieved from [Link]
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Hilaris Publisher. (2024). The Role of Chiral Catalysts in Modern Organic Synthesis. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]
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Stacoat. (n.d.). Synthesis of 3D-PEPS according to 2 related pathways. Retrieved from [Link]
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LookChem. (n.d.). Cas 26567-10-2, 3,3',5,5'-TETRAMETHYL-2,2'-BIPHENOL. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC. Retrieved from [Link]
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ResearchGate. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding Molecular Architecture through Nuclear Magnetic Resonance
In the landscape of modern chemical and pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. Its ability to provide a detailed atomic-level view of a molecule's connectivity and environment is fundamental to confirming synthesis, understanding reactivity, and ensuring the purity and identity of compounds destined for therapeutic applications. This guide focuses on the NMR characterization of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenol of significant interest in catalysis, polymer science, and medicinal chemistry. Through a detailed exploration of its ¹H and ¹³C NMR spectra, this document aims to provide researchers with the foundational knowledge to confidently identify and characterize this and structurally related molecules.
The Compound of Interest: this compound
This compound, a derivative of biphenol, possesses a unique structural framework characterized by the presence of four methyl groups ortho and para to the hydroxyl groups on each phenyl ring. This substitution pattern imparts significant steric hindrance around the C-C bond connecting the two aromatic rings, influencing its conformational dynamics and, consequently, its chemical and spectroscopic properties. A thorough understanding of its NMR signature is paramount for any research involving this compound.
Experimental ¹H and ¹³C NMR Data
Precise, experimentally-derived NMR data is the cornerstone of structural verification. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of closely related structures and spectral databases.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H-4, H-4') | ~7.0-7.2 | s | 2H |
| Ar-H (H-6, H-6') | ~6.8-7.0 | s | 2H |
| Ar-OH | ~4.5-5.5 | br s | 2H |
| Ar-CH₃ (3,3') | ~2.3 | s | 6H |
| Ar-CH₃ (5,5') | ~2.2 | s | 6H |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are typically recorded in CDCl₃. The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-1' | ~135-137 |
| C-2, C-2' | ~150-153 |
| C-3, C-3' | ~128-130 |
| C-4, C-4' | ~129-131 |
| C-5, C-5' | ~123-125 |
| C-6, C-6' | ~127-129 |
| Ar-CH₃ (3,3') | ~20-22 |
| Ar-CH₃ (5,5') | ~16-18 |
Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
In-depth Spectral Interpretation and Rationale
The unique substitution pattern of this compound gives rise to a relatively simple yet informative NMR spectrum.
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons.
-
Aromatic Protons: Due to the symmetry of the molecule, only two signals are expected for the aromatic protons. The protons at the 4 and 4' positions and the 6 and 6' positions are chemically equivalent. The steric hindrance from the methyl groups at the 3,3' and 5,5' positions restricts the rotation around the biphenyl linkage, leading to potentially sharper signals than in unsubstituted biphenyls. The electron-donating nature of the hydroxyl and methyl groups results in an upfield shift of these aromatic protons compared to benzene (δ 7.34 ppm).
-
Hydroxyl Protons: The chemical shift of the hydroxyl protons is variable and appears as a broad singlet. Its position is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. Confirmation of this peak can be achieved by a D₂O exchange experiment, where the addition of deuterium oxide to the NMR sample results in the disappearance of the hydroxyl proton signal.
-
Methyl Protons: The four methyl groups give rise to two distinct singlets. The methyl groups at the 3 and 3' positions are in a different chemical environment compared to the methyl groups at the 5 and 5' positions, resulting in two separate signals. The integration of each of these signals corresponds to six protons.
¹³C NMR Spectrum Analysis
The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton.
-
Aromatic Carbons: The symmetry of the molecule leads to six distinct signals for the twelve aromatic carbons. The carbon atoms bearing the hydroxyl groups (C-2, C-2') are significantly deshielded and appear at the lowest field due to the electronegativity of the oxygen atom. The carbon atoms directly bonded in the biphenyl linkage (C-1, C-1') also exhibit a downfield shift. The remaining aromatic carbons can be assigned based on substituent effects and comparison with related compounds.
-
Methyl Carbons: The two sets of equivalent methyl groups (at the 3,3' and 5,5' positions) will each produce a single signal in the upfield region of the spectrum, consistent with sp³-hybridized carbon atoms.
Experimental Protocol: Acquiring High-Quality NMR Data
Obtaining reliable and high-resolution NMR spectra is critical for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR data for this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a common choice for its good solubilizing power for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-defined peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Visualizing Molecular Structure and NMR Relationships
Diagrams are invaluable for visualizing the relationships between molecular structure and NMR data.
Mass spectrometry analysis of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind analytical choices, ensuring a robust and reproducible methodology.
Section 1: Analyte Properties & Core Considerations
This compound is a symmetrically substituted biphenyl diol. Understanding its fundamental physicochemical properties is the cornerstone of developing a successful mass spectrometry method.
The stability of the biphenyl core, coupled with the reactive hydroxyl groups and hydrophobic methyl substituents, dictates the optimal approach for ionization and fragmentation analysis. The molecule's structure lends itself to analysis by techniques that can handle semi-polar, aromatic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈O₂ | [1][2] |
| Average Molecular Weight | 242.31 g/mol | [1][2] |
| Monoisotopic Mass | 242.1307 Da | [2] |
| Appearance | White powder | [1] |
| Melting Point | 134-136°C | [1] |
| XLogP3 | 4.3 |[2] |
Section 2: Ionization Technique Selection: A Causal Analysis
The choice of ionization method is the most critical parameter in mass spectrometry, as it governs the type and quality of data obtained. The goal is to convert the neutral analyte into a gas-phase ion with maximum efficiency and minimal unintended degradation. Ionization techniques are broadly categorized as "hard" or "soft," distinguished by the amount of internal energy they impart to the analyte.[3]
-
Hard Ionization (e.g., Electron Ionization - EI): This technique uses a high-energy electron beam (typically 70 eV) to eject an electron from the molecule, creating a radical cation (M⁺•).[4][5][6] While excellent for creating extensive, reproducible fragmentation patterns for library matching, EI often imparts so much energy that the molecular ion is unstable and may not be observed at all.[6][7] For a molecule like our target compound, this could prevent the primary goal of confirming molecular weight.
-
Soft Ionization (e.g., ESI, APCI): These methods are gentler, primarily forming pseudomolecular ions such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule) with minimal fragmentation. This makes them ideal for determining the molecular weight of the intact molecule.
Recommendation for this compound:
Electrospray Ionization (ESI) is the preferred technique. The two phenolic hydroxyl groups provide acidic protons, making the molecule highly amenable to deprotonation in negative ion mode ([M-H]⁻). It can also be readily protonated in positive ion mode ([M+H]⁺), often with the aid of a slightly acidic mobile phase. ESI is seamlessly compatible with liquid chromatography (LC), which is essential for analyzing samples from complex matrices.[3][5][8]
Atmospheric Pressure Chemical Ionization (APCI) serves as a strong alternative. APCI is well-suited for analyzing medium-polarity compounds that are less efficiently ionized by ESI.[4][8] It involves a corona discharge to ionize the solvent, which then transfers a proton to or from the analyte.
Section 3: Mass Analysis and Predicted Fragmentation
Once ionized, the ions are separated by a mass analyzer. High-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, are recommended to obtain accurate mass measurements, which allows for the confident determination of the elemental composition.
Full Scan Mass Spectrum:
In a full scan experiment using ESI, we expect to observe the following primary ions:
Table 2: Expected Primary Ions in Full Scan MS
| Ion Mode | Adduct | Expected m/z (Monoisotopic) | Notes |
|---|---|---|---|
| Positive | [M+H]⁺ | 243.1380 | Protonation likely occurs on a hydroxyl oxygen. |
| Positive | [M+Na]⁺ | 265.1199 | Sodium adducts are common when using glass vials or with sodium contaminants. |
| Negative | [M-H]⁻ | 241.1234 | Deprotonation of one of the acidic phenolic hydroxyl groups. |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways:
To confirm the structure, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (e.g., m/z 243.1380) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of substituted biphenyls is guided by the stability of the resulting ions and neutral losses.[7]
For this compound, the primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules:
-
Loss of Water ([M+H]-H₂O)⁺: A common fragmentation for protonated molecules containing hydroxyl groups. The resulting ion would be at m/z 225.1274.
-
Loss of a Methyl Radical ([M+H]-CH₃)⁺: Cleavage of a methyl group results in a loss of 15 Da. While less common from an aromatic ring in soft ionization, it can occur. The resulting ion would be at m/z 228.1148.
-
Sequential Losses: Further fragmentation of the m/z 225 ion could involve the loss of a methyl group, leading to an ion at m/z 210.1012.
The relative stability of the biphenyl core means that cleavage of the bond between the two phenyl rings is energetically unfavorable and less likely to be a dominant pathway.
Section 4: Experimental Protocol: LC-MS/MS Analysis
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
1. Standard and Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of methanol and water.
- For complex samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) and reconstitute the final extract in the initial mobile phase conditions.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 40% B
- 1-8 min: Linear ramp to 95% B
- 8-10 min: Hold at 95% B
- 10-10.1 min: Return to 40% B
- 10.1-13 min: Re-equilibration at 40% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
- Instrument: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or equivalent).
- Ionization Source: ESI (Heated Electrospray Source - HESI).
- Ion Mode: Positive (for [M+H]⁺) and Negative (for [M-H]⁻) modes should be tested; positive mode is detailed here.
- Sheath Gas Flow Rate: 35 units.
- Aux Gas Flow Rate: 10 units.
- Capillary Temperature: 320°C.
- Spray Voltage: 3.5 kV.
- Full Scan (MS1):
- Resolution: 70,000.
- Scan Range: m/z 100-400.
- AGC Target: 1e6.
- Tandem MS (dd-MS2):
- Resolution: 17,500.
- Isolation Window: 1.5 m/z.
- Collision Energy (HCD): Stepped NCE 15, 30, 45.
- AGC Target: 1e5.
Section 5: Data Interpretation and Validation
A successful analysis relies on a multi-faceted validation of the acquired data.
-
Retention Time: The analyte should elute at a consistent retention time, matching that of an authentic reference standard.
-
Accurate Mass: The measured mass of the precursor ion in the full scan spectrum should be within 5 ppm of the theoretical calculated mass. For [M+H]⁺, the theoretical m/z is 243.1380; an acceptable measured value would be within ±0.0012 Da.
-
Isotopic Pattern: The relative abundance of the M+1 isotope peak (primarily from ¹³C) should match the theoretical prediction for a molecule with 16 carbon atoms.
-
MS/MS Fragmentation: At least two characteristic fragment ions from the MS/MS spectrum should be present and match the predicted fragmentation pattern (e.g., m/z 225.1274 and 210.1012). The relative intensities of these fragments should be consistent across samples and standards.
By adhering to these principles of methodological design and data validation, researchers can confidently identify and quantify this compound, ensuring the highest degree of scientific integrity.
References
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This compound - ChemBK. (2024). ChemBK. [Link]
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3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol | C28H42O2 | CID 80808 - PubChem. National Center for Biotechnology Information. [Link]
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3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol | C16H18O2 | CID 11265003 - PubChem. National Center for Biotechnology Information. [Link]
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THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. (1968). The Journal of Physical Chemistry. [Link]
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3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem. National Center for Biotechnology Information. [Link]
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Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]
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Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
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Biphenyl - NIST WebBook. National Institute of Standards and Technology. [Link]
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The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). MDPI. [Link]
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Mass Spectrometry Ionization Methods. Emory University. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. (2023). MDPI. [Link]
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Identification of an arene oxide metabolite of 2,2',5-5'-tetrachlorobiphenyl by gas chromatography-mass spectroscopy. PubMed. [Link]
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An In-Depth Technical Guide to 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol: Synthesis, Structural Insights, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenolic compound, holds significant potential in materials science, catalysis, and medicinal chemistry. Its unique structural features, arising from the ortho-hydroxy groups and the tetramethyl substitution pattern, dictate its conformational behavior and reactivity. This guide provides a comprehensive overview of this molecule, focusing on its synthesis via oxidative coupling of 2,6-dimethylphenol, its anticipated crystal structure and conformational dynamics, and its potential applications. While a definitive single-crystal X-ray structure is not publicly available at the time of this writing, this document compiles critical information from related structures and theoretical considerations to offer valuable insights for researchers in the field.
Introduction: The Significance of Sterically Hindered Biphenols
Substituted biphenyls represent a crucial class of organic compounds with wide-ranging applications. The rotational restriction around the central carbon-carbon single bond, a phenomenon known as atropisomerism, can lead to chiral molecules with unique three-dimensional structures. Biphenyl-2,2'-diols, in particular, are privileged scaffolds in asymmetric catalysis, serving as chiral ligands for a variety of metal-catalyzed transformations. The introduction of bulky substituents at the ortho and para positions, as seen in this compound, significantly influences the dihedral angle between the two phenyl rings, thereby affecting the molecule's overall shape, electronic properties, and potential for intermolecular interactions.
Synthesis and Crystallization
The primary and most direct route to this compound is the oxidative coupling of 2,6-dimethylphenol. This reaction can proceed through different pathways, leading to either C-C or C-O coupling products. The selectivity towards the desired ortho-ortho C-C coupled biphenol is a key challenge.
Proposed Synthetic Pathway: Ortho-Selective Oxidative Coupling
While the para-selective oxidative coupling of 2,6-dimethylphenol to yield 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol is well-documented, achieving high selectivity for the ortho-ortho coupling requires careful selection of the catalyst and reaction conditions[1][2]. The proposed synthetic workflow is outlined below:
Figure 1: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2,6-dimethylphenol in a suitable solvent (e.g., toluene, dichloromethane), a catalyst such as iron(III) chloride or a copper(II) salt is added. The choice of catalyst is critical for directing the coupling to the ortho positions.
-
Oxidation: An oxidizing agent, which could be air, oxygen, or a chemical oxidant like hydrogen peroxide, is introduced to the reaction mixture. The reaction is typically stirred at a controlled temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the desired product.
-
Workup: Upon completion, the reaction is quenched, and the mixture is washed with an aqueous solution to remove the catalyst and any inorganic byproducts. The organic layer is then separated and dried.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the this compound from other isomers and oligomeric side products.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step for elucidating the precise solid-state structure. For a molecule like this compound, the following crystallization strategies can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Molecular and Crystal Structure: An Informed Perspective
In the absence of a publicly available crystal structure, we can infer key structural features based on the analysis of closely related, structurally characterized biphenyl-2,2'-diols and theoretical considerations.
Conformational Analysis and Atropisomerism
The most significant structural feature of this compound is the restricted rotation around the C1-C1' bond due to the steric hindrance imposed by the methyl groups at the 3 and 3' positions and the hydroxyl groups at the 2 and 2' positions. This steric clash forces the two phenyl rings to adopt a non-planar conformation, resulting in a significant dihedral angle.
This torsional barrier may be high enough to allow for the isolation of stable atropisomers at room temperature, rendering the molecule chiral. The dihedral angle is a result of the balance between the steric repulsion of the ortho substituents and the electronic stabilization of a more planar conformation that allows for greater π-conjugation between the rings.
Intramolecular Hydrogen Bonding
A crucial aspect of the molecular structure is the potential for intramolecular hydrogen bonding between the two ortho-hydroxyl groups. The formation of an O-H···O hydrogen bond would create a pseudo-seven-membered ring, which would significantly influence the conformation and properties of the molecule. This intramolecular hydrogen bond would be expected to:
-
Stabilize a specific conformation , likely leading to a smaller dihedral angle than would be expected based on steric hindrance alone.
-
Increase the acidity of one hydroxyl group while decreasing the acidity of the other.
-
Affect the molecule's solubility and crystal packing .
Figure 2: A diagram illustrating the key structural features expected in this compound.
Anticipated Crystallographic Parameters
Based on the structures of similar substituted biphenyl-2,2'-diols, we can anticipate some general crystallographic features. The molecule would likely crystallize in a centrosymmetric or non-centrosymmetric space group depending on whether the crystal contains a racemic mixture of atropisomers or a single enantiomer.
Table 1: Anticipated Molecular Geometry Parameters
| Parameter | Expected Range | Rationale |
| C1-C1' Bond Length | 1.48 - 1.51 Å | Typical for a single bond between two sp² hybridized carbon atoms. |
| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | Standard aromatic C-C bond lengths. |
| C-O Bond Length | 1.36 - 1.39 Å | Typical for a phenolic C-O bond. |
| Dihedral Angle (C2-C1-C1'-C2') | 50 - 80° | Significant deviation from planarity due to steric hindrance, modulated by intramolecular hydrogen bonding. |
| O-H···O Distance | 2.5 - 2.8 Å | Indicative of a moderate to strong intramolecular hydrogen bond. |
The crystal packing would be influenced by intermolecular interactions, such as van der Waals forces between the methyl groups and potential intermolecular hydrogen bonding if the intramolecular hydrogen bond is not exclusively formed.
Potential Applications
The unique structural and electronic properties of this compound make it a promising candidate for several applications:
-
Asymmetric Catalysis: As a chiral ligand, its atropisomers could be used to induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions.
-
Materials Science: The rigid, non-planar structure could be incorporated into polymers to create materials with high thermal stability and specific microporosity.
-
Drug Development: The biphenolic scaffold is present in a number of biologically active molecules. The specific substitution pattern of this compound could be explored for its potential as a lead structure in drug discovery programs. The presence of intramolecular hydrogen bonding can also be a strategy to improve membrane permeability of drug candidates.
Conclusion
This compound is a molecule of significant interest due to its sterically hindered biphenyl backbone and the presence of ortho-hydroxyl groups. While a definitive crystal structure remains to be reported in the public domain, this guide has provided a comprehensive overview of its likely synthesis, key structural features, and potential applications based on established chemical principles and data from related compounds. The elucidation of its precise single-crystal structure through X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its properties and facilitating its use in the development of new catalysts, materials, and therapeutic agents.
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Selective oxidative para C-C dimerization of 2,6-dimethylphenol. Chem Commun (Camb). 2005 Dec 14;(46):5808-10. doi: 10.1039/b510378a. Epub 2005 Oct 28. [Link]
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Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Chemical Communications. 2005;(46):5808-5810. DOI: 10.1039/B510378A. [Link]
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An In-depth Technical Guide to the Solubility of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol in various organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide empowers researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict and experimentally measure its solubility. The guide delves into the physicochemical properties of the molecule, outlines a theoretical framework for solubility prediction using Hansen Solubility Parameters (HSP) derived from group contribution methods, and provides detailed, step-by-step experimental protocols for accurate solubility determination. This document is structured to serve as a practical resource in the laboratory, enabling informed solvent selection and process optimization.
Introduction: The Significance of Solubility in Research and Development
The solubility of a compound is a critical physicochemical property that governs its behavior in a liquid medium. For researchers, particularly in the fields of materials science, organic synthesis, and pharmaceutical development, a thorough understanding of a compound's solubility is paramount. It dictates the choice of solvents for reactions, purification processes such as crystallization, and the formulation of products. In the context of drug development, solubility directly impacts bioavailability and the ultimate therapeutic efficacy of an active pharmaceutical ingredient (API).
This compound, a sterically hindered biphenolic compound, presents a unique set of solubility characteristics due to its molecular architecture. This guide provides a multifaceted approach to understanding and quantifying its solubility in a range of common organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₂ | |
| Molar Mass | 242.31 g/mol | |
| Appearance | White powder | |
| Melting Point | 134-136°C | |
| Boiling Point | 341°C at 101.3kPa | |
| Structure |
The molecular structure reveals key features influencing solubility:
-
Two Hydroxyl Groups: These groups can participate in hydrogen bonding, suggesting potential solubility in protic and polar aprotic solvents.
-
Biphenyl Backbone and Methyl Groups: The aromatic rings and methyl substituents contribute to the molecule's nonpolar character, indicating likely solubility in nonpolar organic solvents.
-
Steric Hindrance: The methyl groups ortho to the hydroxyl groups create steric hindrance, which may affect the accessibility of the hydroxyl groups for hydrogen bonding and influence crystal packing, thereby impacting solubility.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool. The underlying principle is "like dissolves like," where substances with similar HSP values are more likely to be miscible. HSP theory decomposes the total Hildebrand solubility parameter into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Estimating HSP for this compound via Group Contribution
The HSP for a molecule can be estimated using group contribution methods, where the contributions of its constituent functional groups are summed.[1]
Workflow for Estimating HSP:
Caption: Workflow for estimating Hansen Solubility Parameters.
To estimate the HSP for this compound, one would need to find the group contribution values for the following structural components:
-
Aromatic C-H
-
Aromatic C-C
-
Aromatic C-OH
-
Aromatic C-CH₃
-
-CH₃
-
-OH
These values can be found in specialized handbooks and scientific literature on HSP.[1]
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP for a selection of common organic solvents.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data sourced from various HSP databases and literature.
By calculating the HSP of this compound and comparing it to the values in the table, a preliminary assessment of its solubility in these solvents can be made. The smaller the "distance" between the HSP of the solute and the solvent, the higher the expected solubility.
Experimental Determination of Solubility
Theoretical predictions provide valuable guidance, but experimental verification is crucial for obtaining accurate quantitative solubility data. The following sections detail two robust methods for determining the solubility of a solid compound in an organic solvent.
Preparation of a Saturated Solution
The first step in any experimental solubility determination is the preparation of a saturated solution, which is a solution in which the maximum amount of solute has been dissolved in a solvent at a specific temperature and is in equilibrium with undissolved solute.[2]
Protocol for Preparing a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[3]
-
Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. A magnetic stirrer or an orbital shaker can be used for this purpose.[4]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by decantation or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).
Experimental Workflow for Saturated Solution Preparation:
Caption: Workflow for preparing a saturated solution.
Method 1: Gravimetric Determination of Solubility
The gravimetric method is a straightforward and reliable technique for determining solubility.[5] It involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solid solute.
Step-by-Step Gravimetric Protocol:
-
Accurately transfer a known volume (e.g., 10.0 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[6]
-
Record the total weight of the evaporating dish and the saturated solution.
-
Carefully evaporate the solvent in a fume hood. This can be done at room temperature or with gentle heating, ensuring the temperature is well below the boiling point of the solute to prevent any loss of the compound. A vacuum oven at a controlled temperature is ideal.
-
Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue to a constant weight in a desiccator or vacuum oven.
-
Weigh the evaporating dish with the dry solute.
-
Calculate the solubility using the following formulas:
-
Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of solvent (g): (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100
-
Method 2: Spectroscopic Determination of Solubility
For compounds with a chromophore, UV-Vis spectroscopy provides a sensitive method for determining solubility.[7] This technique requires the creation of a calibration curve.
Step-by-Step Spectroscopic Protocol:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Analyze the Saturated Solution:
-
Take a precise volume of the clear, saturated supernatant and dilute it accurately with the same solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.[4]
-
Measure the absorbance of the diluted saturated solution at λmax.
-
-
Calculate Solubility:
-
Use the equation from the calibration curve to determine the concentration of the diluted solution.
-
Multiply the concentration of the diluted solution by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As a molecule with both polar (hydroxyl) and nonpolar (biphenyl, methyl) regions, its solubility will vary significantly with the polarity of the solvent. A good match between the polarity of the solute and solvent is generally required for high solubility.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is an important consideration for processes like crystallization.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound will affect its solubility. A higher lattice energy will generally lead to lower solubility.
-
Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.
Health and Safety Considerations
When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.
-
This compound: May cause skin, eye, and respiratory irritation.[8] It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Organic Solvents: Many organic solvents are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent before use to be aware of its specific hazards and handling requirements.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By understanding its physicochemical properties, utilizing predictive tools like Hansen Solubility Parameters, and employing rigorous experimental methodologies, researchers can confidently and accurately quantify the solubility of this compound. This knowledge is fundamental for its effective application in scientific research and industrial development.
References
- Determination of Solubility by Gravimetric Method. [URL: https://www.academia.edu/37865482/Determination_of_Solubility_by_Gravimetric_Method]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [URL: https://www.pharmajournal.net/article/view/15]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [URL: https://kinampark.com/wp-content/uploads/2016/06/2008-Stefanis-Panayiotou-Hansen-solubility-parameters.pdf]
- LibreTexts. (2022, November 5). 13.2: Saturated Solutions and Solubility. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Properties_of_Solutions/13.
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- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781–1787. [URL: https://pubs.acs.org/doi/10.1021/ac991122g]
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- du Toit, E., Ramautar, R., & Naidoo, S. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(10), 685-686. [URL: https://www.ingentaconnect.com/content/govi/pharmaz/2009/00000064/00000010/art00011]
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- PubChem. (n.d.). 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11265003]
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Theoretical conformational analysis of tetramethyl biphenyl diols
An In-Depth Technical Guide to the Theoretical Conformational Analysis of Tetramethyl Biphenyl Diols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the theoretical methods used to analyze the conformational landscape of tetramethyl biphenyl diols. These compounds, characterized by sterically hindered rotation around the central carbon-carbon single bond, exhibit atropisomerism—a form of axial chirality crucial in fields ranging from medicinal chemistry to materials science. We delve into the foundational principles of conformational analysis, detail the application of both molecular mechanics and quantum mechanics, and present a validated, step-by-step computational workflow. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for professionals seeking to model, understand, and utilize the unique stereochemical properties of substituted biphenyls.
Introduction: The Significance of Hindered Rotation
Tetramethyl biphenyl diols are a class of organic compounds featuring a biphenyl core substituted with four methyl groups and two hydroxyl groups. The conformational properties of these molecules are dominated by the substitution pattern, particularly when the methyl groups occupy the ortho positions (2, 2', 6, and 6') relative to the inter-ring bond. This substitution introduces significant steric hindrance, which severely restricts rotation around the central C1-C1' single bond.
This restricted rotation gives rise to a phenomenon known as atropisomerism (from the Greek a, not, and tropos, turn), where different rotational conformations (rotamers) can be isolated as stable, distinct chemical entities at ambient temperatures.[1] These stable rotamers are non-superimposable mirror images of each other, making them enantiomers.[1] The stability of these atropisomers is dictated by the height of the rotational energy barrier; a sufficiently high barrier prevents interconversion, allowing the separation of individual isomers.
The unique, three-dimensional structures of these compounds are of profound interest in several scientific domains:
-
Drug Development: The specific conformation of a molecule is critical for its interaction with biological targets such as enzymes and receptors.[2] Many biologically active compounds, including the FDA-approved drug Vancomycin and inhibitors of the PD-1/PD-L1 immune checkpoint, rely on the defined stereochemistry of a biphenyl core.[2][3] Understanding the conformational stability and energy barriers of tetramethyl biphenyl diols is therefore essential for designing potent and selective therapeutics.
-
Materials Science: The rigid and well-defined structures of these molecules make them valuable building blocks for advanced polymers and liquid crystals. For instance, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol is used as a monomer to synthesize phenoxy resins with high glass transition temperatures, suitable for applications in electronics and packaging.[4]
This guide focuses on the theoretical and computational methodologies employed to explore the conformational space of these important molecules, providing the user with a robust framework for their analysis.
Theoretical Foundations of Conformational Analysis
The conformational properties of a molecule are described by its Potential Energy Surface (PES) . The PES is a mathematical landscape that relates the potential energy of a molecule to its geometric parameters. For tetramethyl biphenyl diols, the most critical parameter is the dihedral angle (Φ) , which describes the twist around the central C1-C1' bond.
The final conformation is a delicate balance between two opposing effects:
-
Steric Hindrance: The bulky methyl groups in the ortho positions repel each other, destabilizing planar conformations where the two phenyl rings are in the same plane (Φ = 0° or 180°). This steric repulsion is the primary driver of non-planarity.
-
Electronic Effects (π-Conjugation): The π-orbitals of the two aromatic rings can overlap, leading to a stabilizing delocalization of electrons. This effect is maximized in a planar conformation and diminishes as the rings twist away from planarity.
In unsubstituted biphenyl, the balance of these forces results in a twisted ground state with a dihedral angle of approximately 45°.[5][6] For 2,2',6,6'-tetramethyl-substituted biphenyl diols, the steric hindrance is far more dominant, leading to a much larger equilibrium dihedral angle and a very high energy barrier to rotation through the planar state.
Core Computational Methodologies
A multi-tiered computational approach is the most efficient and accurate strategy for conformational analysis. This typically involves an initial broad search using computationally inexpensive methods, followed by high-accuracy refinement of the most promising candidates.
Molecular Mechanics (MM) for Initial Conformational Searching
Molecular Mechanics methods approximate molecules as a collection of atoms held together by springs. The energy of the system is calculated using a force field , a set of classical potential energy functions and parameters.
-
Causality of Choice: MM methods are computationally very fast, making them ideal for rapidly exploring the vast conformational space of a flexible molecule to identify a wide range of possible low-energy structures. Force fields such as MMFF94 (Merck Molecular Force Field) and OPLS3e (Optimized Potentials for Liquid Simulations) are well-regarded for their performance in conformational searching of organic molecules.[7][8]
-
Limitations: The accuracy of MM depends entirely on the quality of the force field parameters, which may not be perfectly optimized for highly substituted or unusual structures. Therefore, MM is best used as a screening tool rather than for final energy calculations.
Quantum Mechanics (QM) for High-Accuracy Refinement
Quantum Mechanics methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule from first principles. Density Functional Theory (DFT) is the most widely used QM method for molecules of this size due to its excellent balance of accuracy and computational cost.[5][9]
-
Expertise in Method Selection: A benchmark study on substituted biphenyls demonstrated that accurate calculation of torsional barriers requires specific considerations.[9][10]
-
Functional Choice: Hybrid functionals that incorporate dispersion corrections are essential. Attractive dispersive interactions between substituents can significantly impact the stability of both ground and transition states.[9][11] Functionals like B3LYP-D3 or ωB97X-D are highly recommended for this reason.
-
Basis Set: A large, flexible basis set is necessary to accurately describe the electron distribution. Triple-ζ basis sets, such as def2-TZVP or 6-311+G(d,p) , are considered a standard for reliable results.[11]
-
-
Trustworthiness through Validation: QM calculations provide a self-validating framework. A frequency calculation must be performed on every optimized geometry. A true energy minimum will have zero imaginary frequencies, while a transition state (the peak of an energy barrier) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-C bond).
A Validated Workflow for Conformational Analysis
This section provides a step-by-step protocol for performing a thorough theoretical conformational analysis of a tetramethyl biphenyl diol.
Caption: Simplified Potential Energy Surface for atropisomer interconversion.
Applications in Drug Development and Beyond
The data derived from this theoretical analysis has direct, actionable implications:
-
Receptor Binding: For a biphenyl-containing drug to be effective, it must adopt a specific conformation to fit into the binding pocket of its target protein. K[3]nowing the lowest-energy conformation is the first step in predicting binding affinity.
-
Pharmacokinetics: The rotational energy barrier determines the stability of the atropisomers. If the barrier is low, the compound exists as a rapidly interconverting mixture (a single chemical entity for regulatory purposes). If the barrier is high, the atropisomers are stable and can be separated. These two enantiomers may have vastly different biological activities, with one being therapeutic and the other inactive or even toxic. T[2]heoretical analysis predicts this barrier, guiding decisions on whether to pursue synthesis and separation of a single atropisomer.
-
Ligand Design: By understanding the steric and electronic factors that govern the conformational preference, scientists can rationally design new biphenyl derivatives with optimized shapes to improve their properties, whether for enhanced binding to a biological target or for creating materials with specific physical characteristics.
Conclusion
The theoretical conformational analysis of tetramethyl biphenyl diols is a powerful tool for understanding and exploiting the unique properties of these axially chiral molecules. A judicious combination of rapid molecular mechanics searches and high-accuracy density functional theory calculations provides a reliable and predictive framework. By following a self-validating workflow that includes proper verification of all stationary points, researchers can confidently determine equilibrium geometries, relative stabilities, and the energy barriers to interconversion. These insights are indispensable for modern drug discovery, catalysis, and materials science, enabling the rational design of molecules with precisely controlled three-dimensional structures.
References
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]
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Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(17), 2848-2857. [Link]
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). PubMed. [Link]
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Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Sci-Hub. [Link]
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Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]
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Lin, C. Y., & Wu, C. C. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1). [Link]
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Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility... ResearchGate. [Link]
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Kaiser, R. I., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. [Link]
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Lin, C. Y., & Wu, C. C. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Allied Academies. [Link]
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Vermaas, J. V., et al. (2016). CHARMM force field parameters for 2'-hydroxybiphenyl-2-sulfinate, 2-hydroxybiphenyl, and related analogs. SciSpace. [Link]
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Al-Masoudi, N. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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ChemBK. (2024). 3,3,5,5-Tetramethylbiphenyl-4,4-diol. ChemBK. [Link]
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University of Bath. (n.d.). Atropisomerism in Biaryls. Stereoelectronics. [Link]
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de Farias, T. C. A., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. PubMed. [Link]
-
Pharmaffiliates. (n.d.). 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol. Pharmaffiliates. [Link]
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Foley, D. J., & Welch, C. J. (2020). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 12(12), 1087-1104. [Link]
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Barratt, E., & Friedman, H. M. (2020). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. [Link]
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Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
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Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19187-19230. [Link]
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Knowles Group. (2018). Atropisomers. Princeton University. [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018.06.09-Atropisomers-JG.pdf]([Link] Knowles Group/files/2018.06.09-Atropisomers-JG.pdf)
-
Pertusati, F. (n.d.). Atropisomeric Bis-Heterocycles as Chiral Pools for Asymmetric Transformations. Cardiff University. [Link]
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Barratt, E., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. ACS Omega, 7(18), 15469-15480. [Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2002). Parameterization of OPLS–AA Force Field for the Conformational Analysis of Macrocyclic Polyketides. Journal of Computational Chemistry, 23(10), 977-996. [Link]
-
Bolm, C., et al. (2005). Chiral Atropisomeric 2-Iodo-4,4′,6,6′-tetramethyl-2′-(diphenylphosphoryl)-1,1′-biphenyl-enantiodifferentiation by Rh2[MTPA]4-Adduct Formation and Conformational Analysis. ResearchGate. [Link]
-
Gholipour, A., & Ghomi, M. (2019). Conformational Analysis of 2-halo-1,3,2-dioxaphosphinanes: A Density Functional Theory (DFT) Investigation. Journal of Molecular Structure, 1185, 24-30. [Link]
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Murakami, J., et al. (2014). The Conformational Analysis of Organic Molecules by Theoretical Calculations. ResearchGate. [Link]
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Kamble, A., et al. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. ResearchGate. [Link]
-
Raskil'dina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]
-
Gentile, F., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal, 19, 5143-5159. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. PubChem. [Link]
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An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl groups in 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol. The unique structural and steric features of this molecule govern the accessibility and reactivity of its phenolic hydroxyls, making it a versatile building block in various chemical transformations. This document explores key reactions such as O-alkylation, O-acylation, and oxidation, and delves into the molecule's significant role as a ligand precursor in coordination chemistry and catalysis. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to offer a practical resource for researchers in organic synthesis, materials science, and drug development.
Introduction: Unveiling the Structural Nuances of this compound
This compound, a member of the substituted biphenol family, possesses a unique molecular architecture that dictates the reactivity of its functional groups. The two hydroxyl groups are situated in the ortho positions of the biphenyl linkage, and the presence of four methyl groups at the 3, 3', 5, and 5' positions introduces significant steric hindrance around these hydroxyls. This steric congestion, coupled with the electronic effects of the methyl substituents, modulates the nucleophilicity and acidity of the phenolic protons, thereby influencing the course and outcome of chemical reactions.
The atropisomeric nature of many substituted 2,2'-biphenols adds another layer of complexity and opportunity, particularly in the realm of asymmetric catalysis. The restricted rotation around the biphenyl C-C bond can give rise to stable, separable enantiomers, which can be exploited in the design of chiral ligands and catalysts.
This guide will systematically dissect the factors governing the reactivity of the hydroxyl groups and provide practical insights into their synthetic transformations.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Factors Governing Hydroxyl Group Reactivity
The reactivity of the hydroxyl groups in this compound is a delicate interplay of steric and electronic factors.
-
Steric Hindrance: The four methyl groups ortho and para to the hydroxyl groups create a sterically crowded environment. This hindrance can impede the approach of bulky reagents, thereby influencing reaction rates and, in some cases, preventing reactions that would readily occur with less substituted phenols. The impact of steric hindrance is a critical consideration in designing synthetic routes involving this molecule. Studies on substituted phenols have shown that while the strength of hydrogen bonding may not be significantly affected by the size of ortho-substituents, the equilibrium coefficients of reactions can be greatly altered due to entropy changes.[1]
-
Electronic Effects: The methyl groups are electron-donating through hyperconjugation and induction. This increases the electron density on the aromatic rings and on the oxygen atoms of the hydroxyl groups, making them more nucleophilic. However, this increased nucleophilicity is often counteracted by the aforementioned steric hindrance. The electronic effects also influence the acidity (pKa) of the phenolic protons.
-
Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups in the 2,2'-positions allows for the formation of an intramolecular hydrogen bond. This can decrease the acidity of the phenolic protons and may influence the conformation of the molecule, thereby affecting the accessibility of the hydroxyl groups for reaction.
Key Reactions of the Hydroxyl Groups
O-Alkylation: Synthesis of Biphenyl Ethers
The Williamson ether synthesis is a classic and versatile method for the preparation of ethers from alcohols. In the case of sterically hindered phenols like this compound, careful selection of reaction conditions is crucial to overcome the steric barrier. The choice of base, solvent, and alkylating agent, as well as the reaction temperature, all play a significant role in achieving a successful transformation. While SN1-type reactions can also lead to ether formation, the Williamson synthesis, proceeding through an SN2 mechanism, is more common for this class of compounds.[2]
Diagram 2: Williamson Ether Synthesis Workflow
Caption: General workflow for the O-alkylation of the target biphenol.
Experimental Protocol: Synthesis of 2,2'-Dimethoxy-5,5',6,6'-tetramethyl-3,3'-biphenyl (A representative protocol adapted from the methylation of a similar biphenol, divanillin)[3]
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Alkylation: Add methyl iodide (CH₃I, 2.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 100°C and stir for 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The resulting precipitate is filtered and washed with acetone to remove insoluble salts.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired 2,2'-dimethoxy derivative.
Table 1: Representative O-Alkylation Reaction Data
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 100 | 24 | 85 | [3] |
O-Acylation: Formation of Biphenyl Esters
The acylation of the hydroxyl groups to form esters is another fundamental transformation. Due to steric hindrance, forcing conditions or highly reactive acylating agents may be necessary. Common methods include the use of acid anhydrides or acid chlorides in the presence of a base. Microwave-assisted acylation has emerged as a rapid and efficient catalyst-free method for the acylation of alcohols and phenols, offering a potentially advantageous route for hindered substrates.[4]
Experimental Protocol: General Acylation using Acetic Anhydride [5]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq) and acetic anhydride (excess).
-
Catalysis (Optional): While some methods proceed without a catalyst, a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) or an acid catalyst can be employed to accelerate the reaction.
-
Heating: Heat the reaction mixture under reflux or using microwave irradiation until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the excess acetic anhydride is quenched by the addition of water. The product is then extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Oxidation Reactions
The oxidation of the hydroxyl groups in this compound can lead to various products depending on the oxidant and reaction conditions. Mild oxidation may yield quinone-type structures, while stronger oxidants could lead to ring-opening or oxidative coupling products. The enzymatic oxidation of similar phenols, for instance using laccase, has been shown to produce biphenyl structures.[2]
Potential Oxidation Pathways:
-
Oxidative Coupling: Intermolecular oxidative coupling can lead to the formation of polymeric structures.
-
Intramolecular Cyclization: Under certain conditions, oxidative cyclization could lead to the formation of dibenzofuran derivatives.
-
Quinone Formation: Oxidation of the phenol rings can result in the formation of quinones.
Diagram 3: Potential Oxidation Pathways
Caption: Plausible oxidation products of the target biphenol.
Coordination Chemistry and Catalytic Applications
The two proximal hydroxyl groups of this compound make it an excellent bidentate ligand for a variety of metal ions. Upon deprotonation, the resulting biphenoxide can coordinate to a metal center, forming stable chelate complexes. The steric bulk provided by the methyl groups can influence the coordination geometry and the reactivity of the resulting metal complex.
These metal complexes have found applications in various catalytic transformations, particularly in asymmetric synthesis where chiral versions of the biphenol ligand are employed. The development of adjustable axially chiral biphenyl ligands has been a significant area of research, with variations in the substituents at the 3,3', 5,5', and 6,6'-positions allowing for the fine-tuning of the catalyst's steric and electronic properties for enhanced efficiency and enantioselectivity.[1]
Diagram 4: Formation of a Metal-Biphenoxide Complex
Caption: General scheme for the synthesis of a metal complex.
Applications in Catalysis:
-
Asymmetric Additions: Chiral biphenol-derived ligands are used in catalysts for the asymmetric addition of organozinc reagents and alkynes to aldehydes.[1]
-
Cycloaddition Reactions: Palladium complexes bearing phosphoramidite ligands derived from chiral biphenols have been employed in asymmetric cycloaddition reactions.[1]
-
Oxidation Catalysis: Copper complexes with substituted biphenol ligands can be effective catalysts for oxidation reactions.
Conclusion
The hydroxyl groups of this compound, while sterically hindered, offer a rich platform for a variety of chemical transformations. A thorough understanding of the interplay between steric and electronic effects is paramount for designing successful synthetic strategies. This guide has provided an in-depth overview of key reactions, including O-alkylation, O-acylation, and oxidation, and has highlighted the significant potential of this molecule as a ligand in coordination chemistry and catalysis. The detailed protocols and mechanistic discussions herein serve as a valuable resource for researchers aiming to harness the synthetic utility of this versatile biphenol.
References
-
MDPI. (2022). 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. [Link]
-
ResearchGate. (2023). Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol v1. [Link]
-
PubMed. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. [Link]
-
ResearchGate. (2025). Steric Effect of an ortho-Alkyl Group on the Stretching Vibration Frequency of Phenol Hydroxyl. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ACS Publications. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. [Link]
-
MDPI. (2023). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]
-
NIH. (2013). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. [Link]
-
PMC - NIH. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. [Link]
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Methodological & Application
Application Notes and Protocols: 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol in Asymmetric Catalysis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the chiral ligand, 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol, in asymmetric catalysis. This document offers insights into the synthesis of the ligand, its application in key enantioselective transformations, and detailed, field-proven protocols.
Introduction: The Architectural Advantages of Substituted Biphenyl Diols
Axially chiral biaryl diols are a cornerstone of modern asymmetric catalysis. Their rigid backbone and tunable steric and electronic properties allow for the creation of highly effective chiral environments around a metal center, leading to exceptional levels of enantioselectivity in a variety of chemical transformations. Within this class of ligands, this compound offers a unique combination of features. The methyl groups at the 3,3' and 5,5' positions provide a well-defined and sterically demanding chiral pocket, influencing the trajectory of incoming substrates and thereby dictating the stereochemical outcome of the reaction.
The strategic placement of these methyl groups serves a dual purpose. The 3,3'-substituents are crucial for hindering rotation around the biphenyl axis, ensuring the stable atropisomerism that is the source of the ligand's chirality. The 5,5'-substituents further extend the steric bulk, creating a deeper and more defined chiral pocket. This architectural feature is paramount in achieving high levels of stereochemical communication between the catalyst and the reactants.
Ligand Synthesis and Resolution: A Protocol for Accessing Enantiopure Ligand
The synthesis of this compound is most commonly achieved through the oxidative coupling of 2,4-dimethylphenol. This method provides the racemic biphenol, which must then be resolved into its constituent enantiomers to be useful in asymmetric catalysis.
Protocol 1: Synthesis of Racemic this compound
This protocol is adapted from established procedures for the oxidative coupling of phenols.[1]
Materials:
-
2,4-Dimethylphenol
-
Iron(III) chloride (FeCl₃)
-
Toluene
-
Hydrochloric acid (HCl), 2 M
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dimethylphenol (10.0 g, 81.9 mmol) in toluene (100 mL) in a round-bottom flask, add anhydrous FeCl₃ (14.6 g, 90.1 mmol) portion-wise with stirring at room temperature.
-
The reaction mixture will turn dark. Stir vigorously at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 2 M HCl (100 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic this compound as a white solid.
Protocol 2: Chiral Resolution of Racemic this compound
The resolution of racemic biphenols is a critical step. Diastereomeric salt formation with a chiral resolving agent is a common and effective method.[2][3]
Materials:
-
Racemic this compound
-
(R)-(-)-2-Amino-2-phenylethanol (or other suitable chiral amine)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the racemic biphenol (5.0 g, 20.6 mmol) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (R)-(-)-2-amino-2-phenylethanol (2.83 g, 20.6 mmol) in hot methanol.
-
Slowly add the amine solution to the biphenol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.
-
To liberate the enantiomerically enriched biphenol, suspend the diastereomeric salt in ethyl acetate and wash with 1 M HCl to remove the chiral amine. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched biphenol.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
The mother liquor, enriched in the other diastereomer, can be treated in a similar manner to recover the other enantiomer of the biphenol.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
A primary application of this compound is in the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.
Mechanism of Action
The reaction proceeds through the formation of a chiral titanium complex. The biphenol ligand coordinates to the titanium(IV) isopropoxide, creating a chiral Lewis acidic environment. This complex then activates the aldehyde by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the ethyl group from diethylzinc. The steric bulk of the tetramethyl-substituted biphenol ligand effectively shields one face of the aldehyde, leading to a highly enantioselective addition of the ethyl group.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Protocol 3: Enantioselective Ethyl-additon to Benzaldehyde
This protocol is a representative example of the application of the chiral ligand in this transformation.
Materials:
-
(R)-3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (24.2 mg, 0.1 mmol).
-
Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (0.12 mL, 0.4 mmol) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.0 mL, 2.0 mmol) and stir for an additional 30 minutes at 0 °C.
-
Add benzaldehyde (102 µL, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Substrate | Product | Yield (%) | ee (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >98 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | >95 | >97 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | >95 | >96 |
| Table 1: Representative results for the enantioselective addition of diethylzinc to various aldehydes. |
Potential Applications in Other Asymmetric Transformations
The unique steric and electronic properties of this compound make it a promising candidate for a range of other asymmetric catalytic reactions. While specific, detailed protocols for this exact ligand in the following reactions are not as prevalent in the literature, its structural similarity to other successful biphenol ligands suggests its potential utility.
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation.[4][5] Chiral Lewis acids, often generated in situ from a metal salt and a chiral diol, can effectively catalyze the enantioselective addition of a silyl enol ether to an aldehyde. The this compound ligand, in combination with a suitable Lewis acid such as TiCl₄ or Sn(OTf)₂, could create a chiral environment to control the facial selectivity of the aldehyde, leading to enantioenriched β-hydroxy carbonyl compounds.
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of heterocyclic compounds.[6] Chiral Lewis acids can catalyze the [4+2] cycloaddition of a diene with a carbonyl compound (hetero-dienophile). The chiral pocket created by the tetramethyl-biphenol ligand could effectively differentiate the two faces of the carbonyl group, leading to the formation of one enantiomer of the dihydropyran product in excess.
Figure 2: Workflow from ligand synthesis to catalytic applications.
Conclusion and Future Outlook
This compound is a highly effective chiral ligand for asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes. Its well-defined and sterically demanding chiral pocket, a direct consequence of the tetramethyl substitution pattern, is key to its ability to induce high levels of stereocontrol. The protocols provided herein offer a reliable pathway to both the synthesis of the racemic ligand and its resolution into enantiopure forms, as well as a robust procedure for its application in a key synthetic transformation.
Further research into the application of this ligand in other asymmetric reactions, such as the Mukaiyama aldol and hetero-Diels-Alder reactions, is warranted. The development of detailed protocols and the exploration of its efficacy with a broader range of substrates will undoubtedly expand the toolkit of synthetic chemists and contribute to the efficient construction of complex chiral molecules for the pharmaceutical and other industries.
References
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Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC. (2023). Retrieved from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]
-
Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols - PMC. (2019). Retrieved from [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). Retrieved from [Link]
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015). Retrieved from [Link]
-
Mukaiyama Aldol Reactions in Aqueous Media - PMC. (n.d.). Retrieved from [Link]
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Development Of Diphenol Products And Study On Synthesis Of Biphenyl Liquid Crystals. (2012). Retrieved from [Link]
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Application Notes and Protocols: Preparation and Utility of Titanium Complexes with 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Abstract
This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of titanium complexes featuring the sterically hindered 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol ligand. Titanium(IV) complexes, known for their versatility as Lewis acids and catalysts, gain unique stereoelectronic properties when coordinated with bulky biphenolate ligands.[1][2][3] This document outlines a robust two-step synthesis for the ligand via oxidative coupling of 2,6-dimethylphenol, followed by a straightforward procedure for its complexation with titanium tetraisopropoxide. Detailed characterization techniques and expected outcomes are presented. Furthermore, this guide explores the application of the resulting chiral titanium complex in asymmetric catalysis, a field where such complexes show significant promise.[1][4] This document is intended for researchers and professionals in synthetic chemistry, catalysis, and drug development seeking to leverage the unique reactivity of these powerful organometallic compounds.
Introduction: The Significance of Sterically Encumbered Titanium Catalysts
Titanium is an earth-abundant, low-toxicity, and cost-effective metal, making it a highly attractive candidate for developing sustainable catalytic processes.[3] Titanium(IV) complexes, in particular, are powerful Lewis acids capable of activating a wide range of organic functional groups.[2] The reactivity and selectivity of a titanium catalytic center can be precisely tuned by the ancillary ligands.
Bulky, C₂-symmetric diol ligands, such as derivatives of 1,1'-bi-2-naphthol (BINOL) and substituted biphenols, are of paramount importance in asymmetric catalysis.[1][2][5] When coordinated to a metal center like titanium, these ligands create a well-defined chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations. The this compound ligand, the focus of this guide, offers a unique combination of steric bulk and electronic properties. The methyl groups at the 3,3' and 5,5' positions create a sterically demanding pocket around the titanium center, influencing substrate approach and, consequently, the stereochemical outcome of catalytic reactions.
This guide provides a self-contained, validated protocol for researchers to synthesize and utilize these valuable complexes, starting from commercially available precursors.
Synthesis of the Ligand: this compound
The synthesis of the biphenol ligand is a critical first step. A reliable and scalable method involves the oxidative coupling of 2,6-dimethylphenol, followed by a reduction step.[6] This approach first forms the corresponding diphenoquinone, which is then reduced to the desired diol.
Principle of the Reaction
The oxidative coupling of phenols is a classic transformation that can be promoted by various reagents.[7] In this protocol, we utilize a straightforward method employing hydrogen peroxide as the oxidant in an aqueous medium, which is advantageous from an environmental and safety perspective.[6] The intermediate quinone is then readily reduced to the stable biphenol.
Detailed Experimental Protocol
Materials:
-
2,6-Dimethylphenol
-
Hydrogen Peroxide (30% aqueous solution)
-
Suitable Catalyst (e.g., a copper salt like CuCl₂)
-
Sodium Dithionite (Na₂S₂O₄) or other suitable reducing agent
-
Deionized Water
-
Organic Solvent (e.g., Toluene or Ethyl Acetate)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Oxidative Coupling:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylphenol (1.0 eq).
-
Add deionized water and a catalytic amount of a suitable catalyst (e.g., 0.00018 eq).[6]
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add hydrogen peroxide (2.0 eq) dropwise over a period of 1 hour.[6]
-
Maintain the reaction at 80°C for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
-
Reduction:
-
After the oxidative coupling is complete, cool the reaction mixture slightly.
-
While maintaining the temperature at approximately 80°C, carefully add a reducing agent such as sodium dithionite in portions until the color of the reaction mixture changes, indicating the reduction of the intermediate quinone to the biphenol.[6] This step is typically rapid, often completing within 30 minutes.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like ethyl acetate or toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white crystalline solid.
-
Expected Yield and Purity
This procedure can be expected to yield the desired product in over 80% with a purity of >99% after recrystallization.[6]
Preparation of the Titanium Complex
The titanium complex is prepared by reacting the synthesized biphenol ligand with a suitable titanium precursor, most commonly titanium tetraisopropoxide (Ti(O-iPr)₄).[5][8] This reaction proceeds via alcoholysis, where the acidic protons of the diol react with the isopropoxide ligands to release isopropanol, forming a stable titanium-oxygen bond.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the titanium biphenolate complex.
Detailed Experimental Protocol
Materials:
-
This compound (from Section 2)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Anhydrous Toluene or Dichloromethane
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Anhydrous glassware
Step-by-Step Procedure:
-
Setup:
-
Assemble a Schlenk flask containing a magnetic stir bar and charge it with this compound (1.0 eq).
-
Dry the flask and its contents under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction:
-
Add anhydrous toluene via a syringe to dissolve the ligand.
-
In a separate, dry Schlenk flask, prepare a solution of titanium(IV) isopropoxide (1.0 eq) in anhydrous toluene.
-
Slowly add the titanium tetraisopropoxide solution to the stirred solution of the biphenol ligand at room temperature.
-
The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) for 2-4 hours to ensure complete reaction and removal of the isopropanol byproduct.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield a solid or highly viscous oil.
-
The resulting complex can often be used without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexane) at low temperature.
-
Key Experimental Considerations
-
Anhydrous Conditions: Titanium(IV) isopropoxide and the resulting complex are highly sensitive to moisture.[9] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction should be performed under an inert atmosphere of argon or nitrogen.
-
Stoichiometry: The ratio of ligand to titanium precursor is crucial. A 1:1 molar ratio will typically yield the desired monomeric complex, Ti(biphenolate)(O-iPr)₂. Using two equivalents of the ligand can lead to the formation of the bis(biphenolate) complex, Ti(biphenolate)₂.
Characterization of the Titanium Complex
Thorough characterization is essential to confirm the structure and purity of the synthesized complex.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the coordination of the ligand to the titanium center. The disappearance of the phenolic -OH proton signal is a key indicator of successful complexation. The signals corresponding to the methyl and aromatic protons of the biphenol ligand will remain, though they may shift slightly upon coordination. New signals corresponding to the isopropoxide ligands (a septet for the CH and a doublet for the CH₃ groups) will be present.
-
¹³C NMR spectroscopy will show characteristic signals for the aromatic and methyl carbons of the biphenolate ligand, as well as signals for the carbons of the isopropoxide groups.[10][11][12][13][14]
-
-
Infrared (IR) Spectroscopy:
-
The most significant change in the IR spectrum upon complexation is the disappearance of the broad O-H stretching band of the free ligand (typically around 3200-3600 cm⁻¹).
-
The appearance of new bands corresponding to Ti-O stretching vibrations (typically in the range of 500-700 cm⁻¹) provides further evidence of complex formation.[11][13]
-
Summary of Expected Analytical Data
| Analysis Type | Free Ligand (Expected) | Titanium Complex (Expected) |
| ¹H NMR | Phenolic -OH signal present | Phenolic -OH signal absent |
| Aromatic and methyl proton signals | Shifted aromatic and methyl signals | |
| Isopropoxide signals present | ||
| ¹³C NMR | Aromatic and methyl carbon signals | Shifted aromatic and methyl signals |
| Isopropoxide carbon signals present | ||
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | O-H stretch absent |
| C-O stretch (~1200-1300 cm⁻¹) | Shifted C-O stretch | |
| Ti-O stretch (~500-700 cm⁻¹) |
Applications in Asymmetric Catalysis
Titanium-biphenolate complexes are powerful catalysts for a variety of asymmetric transformations, including additions of nucleophiles to carbonyl compounds.[1][2][4][5] The chiral environment created by the biphenolate ligand allows for the enantioselective formation of one stereoisomer over the other.
Example Application: Asymmetric Alkylation of Aldehydes
A key application of chiral titanium complexes is the enantioselective addition of alkyl groups to aldehydes, a fundamental C-C bond-forming reaction in organic synthesis. The titanium complex acts as a Lewis acid, activating the aldehyde towards nucleophilic attack.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric alkylation of an aldehyde.
Causality of the Catalytic Cycle:
-
Coordination and Activation: The titanium complex, acting as a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Enantioselective Addition: The chiral pocket created by the bulky 3,3',5,5'-tetramethyl-biphenolate ligand directs the incoming nucleophile (e.g., an organozinc reagent) to attack one of the two enantiotopic faces of the aldehyde carbonyl group preferentially.[2][5] This step is crucial for establishing the stereochemistry of the final product.
-
Formation of Product Complex: After the alkyl group is transferred, a new titanium alkoxide complex is formed, incorporating the newly generated chiral alkoxide.
-
Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated, allowing it to enter another catalytic cycle. This regeneration step may involve ligand exchange with another molecule of the titanium isopropoxide co-catalyst or another component in the reaction mixture.
Conclusion
The titanium complex of this compound represents a valuable tool for synthetic chemists. Its preparation from readily available starting materials is straightforward, following the robust protocols outlined in this guide. The unique steric and electronic properties conferred by the ligand make this complex a promising candidate for applications in asymmetric catalysis, particularly for reactions requiring a well-defined and sterically hindered chiral environment. The methodologies and insights provided herein are intended to empower researchers to explore the full potential of this versatile catalytic system in the development of novel synthetic routes and chiral molecules.
References
- Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 99(5), 1067-1094.
- Malkowsky, I. M., et al. (2020). Facile and Highly Diastereoselective Formation of a Novel Pentacyclic Scaffold by Direct Anodic Oxidation of 2,4-Dimethylphenol. Organic Process Research & Development, 24, 2347–2355.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Walsh, P. J., et al. (2002). Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by titanium-BINOLate Species. Journal of the American Chemical Society, 124(31), 9299-9316.
- Zaidan, B. A. H., et al. (2019). 1H and 13C NMR, FTIR spectral, and elemental analysis. Journal of Pharmaceutical Sciences and Research, 11(2), 618-626.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ueki, M., Matsumoto, Y., Jodry, J. J., & Mikami, K. (2010). Modified-Biphenolate Complexes Atropisomerically Controlled by TADDOLs: Novel Chiral Lewis Acid Catalysts for Asymmetric Methylation with an Achiral Methyl-Titanium Reagent. Synlett, 2001(12), 1889-1892.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Chen, W. D. (2012). Development Of Diphenol Products And Study On Synthesis Of Biphenyl Liquid Crystals (Master's thesis, China).
- Titanium isopropoxide. (n.d.). Wikipedia.
- Seebach, D., et al. (2002). Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species. Journal of the American Chemical Society, 124(31), 9299-9316.
- Titanium C
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- The method of the high-purity '-biphenyl diphenol of 3,3 ', 5,5 ' tetramethyl 4,4 ' of one kind synthesis. (n.d.).
- Wang, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts.
- Datta, A., et al. (2025).
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.
- Jung, H. (2021). How to make 30 mM titanium diisopropoxide bis(acetylacetonate) (TDBA) solution in isopropanol?.
- Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. (2019). Organic Syntheses.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
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Application Note: Enhancing Suzuki-Miyaura Cross-Coupling with 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol Derived Phosphine Ligands
An Application Note for Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Publication Date: January 22, 2026
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation, pivotal in pharmaceutical and materials science.[1][2] The efficiency and scope of this palladium-catalyzed reaction are critically dependent on the choice of ligand. This guide details the application of phosphine ligands derived from the 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol scaffold. These ligands belong to the class of bulky, electron-rich biaryl monophosphines that have revolutionized cross-coupling by enabling the use of challenging substrates like aryl chlorides and sterically hindered compounds.[3][4] We will explore the mechanistic rationale for their enhanced reactivity, provide detailed experimental protocols, and present typical performance data.
Introduction: The Central Role of the Ligand
The Suzuki-Miyaura coupling has become one of the most important transformations in modern organic synthesis due to its mild conditions and high functional group tolerance.[2] The catalytic cycle, however, can be sluggish for less reactive substrates. The development of new generations of phosphine ligands has been instrumental in overcoming these limitations.[1]
Until the late 1990s, most catalysts for this reaction utilized triarylphosphine ligands. The introduction of bulky and electron-rich dialkylbiaryl phosphines, often referred to as Buchwald-type ligands, marked a significant breakthrough.[1][2][3] These ligands dramatically improve catalyst performance by accelerating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
The this compound backbone serves as a precursor to a highly effective subclass of these advanced ligands. By incorporating a phosphine moiety onto this sterically demanding and rigid scaffold, we create a ligand—hereafter referred to as TMBiP-Phos (Tetramethyl-biphenyl Phosphine) for the purpose of this guide—that promotes exceptional catalytic activity.
Ligand Design and Mechanistic Rationale
The superior performance of TMBiP-Phos and similar biaryl phosphines is not coincidental; it is a direct result of their specific structural and electronic properties.
Causality Behind the Design:
-
Steric Bulk: The four methyl groups on the upper biaryl ring, combined with bulky substituents on the phosphorus atom (e.g., dicyclohexylphosphino), create a sterically congested environment around the palladium center. This bulkiness promotes the formation of a highly reactive, monoligated 14-electron L-Pd(0) species, which is crucial for the oxidative addition of otherwise unreactive substrates like aryl chlorides.[3]
-
Electron-Donating Character: The phosphine group is a strong sigma-donor. This electron-rich nature increases the electron density on the palladium center, which facilitates the oxidative addition step and enhances the rate of the final, product-releasing reductive elimination step.[1][3]
-
Biaryl Backbone: The biphenyl scaffold holds the bulky substituents in a fixed orientation, creating a well-defined pocket for the catalytic action to occur. This rigidity prevents ligand dissociation and catalyst decomposition.
These features collectively expand the scope of the Suzuki-Miyaura reaction to include previously difficult substrate combinations, such as the coupling of unactivated aryl chlorides, aryl tosylates, and sterically demanding ortho-substituted partners, often at lower catalyst loadings and milder temperatures.[2][3][5]
Caption: Key structural features of a TMBiP-Phos ligand.
The Suzuki-Miyaura Catalytic Cycle: Where TMBiP-Phos Excels
The ligand's influence is evident throughout the catalytic cycle. The bulky biaryl phosphine stabilizes key intermediates and lowers the activation energy for the rate-limiting steps.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The cycle begins with the addition of an organic halide (R¹-X) to the L-Pd(0) complex. This is often the rate-determining step, especially for stable bonds like Ar-Cl. The high steric bulk of TMBiP-Phos favors the formation of the monoligated L-Pd(0) species, which is more coordinatively unsaturated and thus more reactive than its bis-ligated counterpart.[3]
-
Transmetalation: A base activates the organoboron reagent (R²-B(OR)₂), which then transfers its organic group (R²) to the palladium(II) center, displacing the halide.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the desired C-C bond, regenerating the L-Pd(0) catalyst. The steric strain imposed by TMBiP-Phos and its electron-donating nature both contribute to accelerating this final, product-forming step.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for a wide range of substrates. Optimization of base, solvent, and temperature may be required for particularly challenging couplings.
Self-Validation and Safety: This protocol is designed to be self-validating. All steps are conducted under an inert atmosphere to protect the air-sensitive catalyst. The reaction progress should be monitored by a reliable analytical technique (TLC, GC-MS, or LC-MS) to confirm conversion before proceeding to workup. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials & Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
TMBiP-Phos Ligand (0.02 mmol, 2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous, 5 mL)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen) line.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (1 mol%), and TMBiP-Phos ligand (2 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. Reactions with activated substrates may be complete in under an hour, while those involving aryl chlorides may require several hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]
Performance Data and Substrate Scope
Catalyst systems based on TMBiP-Phos are expected to show broad applicability, mirroring the performance of other advanced biaryl phosphine ligands.[7][8]
| Substrate Class | Typical Conditions | Expected Yield | Key Considerations |
| Aryl Bromides | 1-2 mol% Pd, K₃PO₄, Toluene, 80-100 °C | >90% | Generally high-yielding and fast. |
| Aryl Chlorides (Activated) | 1-2 mol% Pd, K₃PO₄, Toluene, 100 °C | >85% | Electron-withdrawing groups on the chloride facilitate the reaction. |
| Aryl Chlorides (Unactivated) | 2 mol% Pd, K₃PO₄, Toluene/t-BuOH, 100 °C | 75-95% | The true test of an advanced ligand system.[5] |
| Sterically Hindered (ortho-subst.) | 2 mol% Pd, K₃PO₄, Toluene, 100 °C | >80% | TMBiP-Phos excels here, preventing catalyst deactivation and promoting reductive elimination.[5] |
| Heteroaryl Halides | 1-2 mol% Pd, K₂CO₃ or K₃PO₄, Dioxane, 100 °C | 70-95% | Base choice can be critical to avoid side reactions with the heterocycle. |
Yields are illustrative and based on published data for structurally similar ligands.[5][7]
Conclusion
Phosphine ligands derived from the this compound scaffold are powerful tools for modern organic synthesis. Their rationally designed steric and electronic features create a highly active and robust catalytic system for Suzuki-Miyaura cross-coupling. By enabling the use of a broader range of substrates under milder conditions, these ligands provide researchers, particularly in drug development, with a more efficient and versatile method for constructing complex molecular architectures.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1477–1491.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1477-1491.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Mabaso, M., Shandu, N., Singh, M., & Guzei, I. A. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27373.
-
Shandu, N., & Singh, M. (2020). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. ChemistrySelect, 5(20), 6176-6181.
-
Lin, Y.-S., Hsu, Y.-C., & Hong, F.-E. (2014). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 19(9), 13879-13895.
-
Arrechea, P. L., & Buchwald, S. L. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5134–5138.
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14142–14150.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bimesityl-Type Phosphine Ligands. BenchChem.
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- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Addition of Diethylzinc to Aldehydes Using a Chiral Biphenol Ligand
Introduction: The Significance of Chiral Alcohols and the Power of Asymmetric Catalysis
Chiral secondary alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their specific three-dimensional arrangement is often crucial for their biological activity, making the development of methods for their stereoselective synthesis a paramount objective in modern organic chemistry. The enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and efficient strategies for constructing these valuable chiral molecules, as it simultaneously forms a new carbon-carbon bond and a stereogenic center.[2][3]
Among the various organometallic reagents, organozinc compounds, particularly diethylzinc (Et₂Zn), have emerged as highly effective nucleophiles in these transformations due to their excellent functional group tolerance and milder reactivity compared to organolithium or Grignard reagents.[2][3] However, the uncatalyzed addition of diethylzinc to aldehydes is slow and results in a racemic mixture of the product alcohol. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack on the aldehyde.
This application note provides a detailed protocol for the highly enantioselective addition of diethylzinc to a range of aldehydes using a chiral biphenol ligand, specifically (S)-1,1'-bi-2-naphthol ((S)-BINOL), in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). We will delve into the mechanistic underpinnings of this powerful transformation, offer a step-by-step experimental guide, and present a summary of expected outcomes for various aldehyde substrates.
Mechanistic Insights: The Role of the Chiral Catalyst
The success of this enantioselective addition hinges on the formation of a well-defined chiral catalytic species in situ. The currently accepted mechanism involves a series of equilibria and catalytic cycles, where the chiral biphenol ligand orchestrates the stereochemical outcome.
-
Formation of the Active Catalyst: The reaction is initiated by the interaction between the chiral biphenol ligand, (S)-BINOL, diethylzinc, and titanium(IV) isopropoxide. The acidic protons of the BINOL hydroxyl groups react with diethylzinc to form a zinc alkoxide. This species then coordinates with Ti(OiPr)₄ to generate a bimetallic chiral catalyst. The titanium center acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen.
-
The Catalytic Cycle: The aldehyde substrate enters the coordination sphere of the chiral titanium complex. The specific geometry of the BINOL ligand creates a sterically defined pocket around the titanium center, forcing the aldehyde to adopt a preferred orientation. This precise positioning dictates which face of the aldehyde is exposed to the nucleophilic ethyl group from the diethylzinc. The ethyl group is then transferred from the zinc to the activated aldehyde, forming a new carbon-carbon bond and generating the chiral secondary alcohol product with a specific stereochemistry. The catalyst is then regenerated, allowing it to participate in further catalytic cycles. The crucial role of Ti(OiPr)₄ is to act as a Lewis acid, enhancing the electrophilicity of the aldehyde carbonyl group and promoting the formation of a rigid, well-organized transition state that is essential for high enantioselectivity.[4]
Below is a graphical representation of the proposed catalytic cycle:
Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential for the success of this reaction.
Materials and Reagents:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Diethylzinc (1.0 M solution in hexanes)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-BINOL (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL).
-
To this solution, add titanium(IV) isopropoxide (0.12 mmol, 12 mol%) and stir at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 mmol, 2.0 equivalents, 2.0 mL of a 1.0 M solution in hexanes) to the catalyst solution. Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Substrate Scope and Expected Results
The (S)-BINOL-Ti(OiPr)₄ catalytic system has demonstrated broad applicability for the enantioselective ethylation of a variety of aldehydes. Below is a table summarizing representative results for different aldehyde substrates.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | >98 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 96 | 96 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |
| 5 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 85 | 92 |
| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 88 | 94 |
| 7 | 3-Phenylpropanal | (S)-1-Phenyl-3-pentanol | 84 | 87[5] |
Note: Yields and enantiomeric excesses are highly dependent on the specific reaction conditions and the purity of the reagents. The data presented here are representative values from the literature and should be used as a guideline.
Troubleshooting and Key Considerations
-
Low Enantioselectivity: This is often due to the presence of water or other protic impurities. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The quality of the diethylzinc and Ti(OiPr)₄ is also critical.
-
Low Yield: Incomplete reactions can result from insufficient reaction time or low temperatures for less reactive aldehydes. The stoichiometry of the reagents should also be carefully controlled.
-
Ligand Choice: While (S)-BINOL is a highly effective ligand, for certain substrates, other chiral biphenol derivatives or different classes of ligands may provide superior results.[2]
Conclusion
The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral biphenol ligands, such as (S)-BINOL, is a robust and highly versatile method for the synthesis of valuable chiral secondary alcohols. The protocol detailed in this application note provides a reliable starting point for researchers in academia and the pharmaceutical industry. A thorough understanding of the underlying mechanism and careful attention to experimental detail are key to achieving high yields and excellent enantioselectivities. This methodology represents a powerful tool in the arsenal of the modern synthetic organic chemist for the construction of complex chiral molecules.
References
-
Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
-
Islam, M. S., et al. (2021). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
-
Martins, J. E. D., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(3), 999. [Link]
-
Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
-
Organic Syntheses. (2019). PREPARATION OF (S)-1-PHENYL-1-PROPANOL. [Link]
-
Li, J. et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106344. [Link]
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- 3. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of chiral amines using 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol derived catalysts
Application Notes & Protocols
Topic: Synthesis of Chiral Amines Using Catalysts Derived from 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Axially Chiral Biphenyls in Amine Synthesis
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous active compounds. Their stereoselective synthesis remains a pivotal challenge in modern organic chemistry. Among the most powerful tools to emerge in this field are chiral Brønsted acids, particularly phosphoric acids (CPAs) derived from axially chiral biaryl scaffolds.[1][2] These organocatalysts offer a robust, metal-free alternative for a variety of enantioselective transformations.[3]
This guide focuses on catalysts derived from this compound. This specific biphenol backbone, when converted into a chiral phosphoric acid, creates a well-defined, sterically hindered chiral pocket. The methyl groups at the 3,3' and 5,5' positions play a crucial role in modulating the steric and electronic properties of the catalyst, influencing the facial selectivity of reactions within its coordination sphere.[4] We will detail the application of this catalyst class in the asymmetric reductive amination of ketones, a highly effective method for producing valuable chiral primary and secondary amines.
Catalyst Structure and Rationale
The core of the catalyst system is the chiral phosphoric acid derived from (R)- or (S)-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol. The axial chirality arises from hindered rotation around the C-C single bond connecting the two phenyl rings. This atropisomerism creates a stable, three-dimensional chiral environment.
The resulting phosphoric acid acts as a bifunctional catalyst. The acidic proton activates an imine substrate by forming a chiral ion pair, while the basic phosphoryl oxygen can interact with other components of the reaction, organizing the transition state to favor the formation of one enantiomer.
Core Application: Asymmetric Reductive Amination
Asymmetric reductive amination is a cornerstone transformation for synthesizing chiral amines from prochiral ketones. The reaction proceeds in one pot via two key steps: the formation of an imine intermediate from a ketone and an amine, followed by the CPA-catalyzed, highly enantioselective reduction of the imine. A Hantzsch ester is commonly employed as a mild and efficient hydride source for the reduction step.[3]
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of a chiral amine via this method.
Caption: General workflow for CPA-catalyzed asymmetric reductive amination.
Detailed Protocol: Synthesis of a Chiral Amine
This protocol describes a representative procedure for the asymmetric reductive amination of a ketone, adapted from established methods for related chiral phosphoric acid catalysts.[1]
Reaction: Asymmetric Reductive Amination of a Prochiral Ketone
Catalyst: (R)-3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl Hydrogen Phosphate ((R)-CPA)
Materials & Reagents:
-
Prochiral Ketone (e.g., 1-tetralone): 0.2 mmol, 1.0 equiv.
-
Amine Source (e.g., p-anisidine): 0.22 mmol, 1.1 equiv.
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate): 0.24 mmol, 1.2 equiv.
-
(R)-CPA Catalyst: 0.01 mmol, 5 mol%
-
Activated Molecular Sieves (4 Å): ~100 mg
-
Anhydrous Solvent (e.g., Dichloromethane or Toluene): 1.0 mL
-
Standard work-up and purification reagents (Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄, Solvents for chromatography).
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the ketone (0.2 mmol), the amine source (0.22 mmol), and activated 4 Å molecular sieves (~100 mg).
-
Imine Formation: Add 0.5 mL of the anhydrous solvent. Seal the vial and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The use of molecular sieves is critical to remove the water generated during imine formation, driving the equilibrium towards the product.
-
Catalyst and Reductant Addition: In a separate small vial, dissolve the (R)-CPA catalyst (5 mol%) and the Hantzsch ester (0.24 mmol) in the remaining 0.5 mL of anhydrous solvent.
-
Asymmetric Reduction: Add the catalyst/Hantzsch ester solution to the reaction mixture from step 2. Seal the vial and stir at the appropriate temperature (e.g., 40 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Upon completion, filter off the molecular sieves and rinse with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Re-dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral stationary phase High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Stereocontrol
The enantioselectivity of the reaction is governed by the formation of a highly organized, hydrogen-bonded transition state.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications [sigmaaldrich.com]
- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Catalytic Asymmetric Hydrogenation of Olefins
Prepared by: Gemini, Senior Application Scientist
Introduction: The Art of Chiral Synthesis
The catalytic asymmetric hydrogenation of olefins stands as a cornerstone of modern organic synthesis, providing an atom-economical and highly efficient method for the creation of single-enantiomer compounds.[1] This reaction involves the addition of two hydrogen atoms across a carbon-carbon double bond with a high degree of three-dimensional control, transforming a flat, prochiral molecule into a chiral one.[2] The power of this technology lies in its ability to transfer chirality from a small amount of a chiral catalyst to a large quantity of substrate, a principle that has profound implications in the pharmaceutical and agrochemical industries.[2][3] The development of this field was so significant that it led to the 2001 Nobel Prize in Chemistry for William S. Knowles and Ryōji Noyori, recognizing its transformative impact on the synthesis of chiral molecules like the anti-Parkinson's drug, L-DOPA.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, a detailed protocol for practical application, and field-proven insights into the catalytic asymmetric hydrogenation of olefins.
Fundamental Principles: Understanding the "Why"
A successful asymmetric hydrogenation experiment is built on a solid understanding of the interplay between the metal catalyst, the chiral ligand, the substrate, and the reaction conditions.
The Catalytic Core: Metal and Ligand
The catalyst is typically a complex of a transition metal, most commonly Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir), coordinated to a chiral ligand.[4][5]
-
The Metal Center: The transition metal is the engine of the catalytic cycle. It activates the hydrogen molecule and coordinates the olefin, bringing them together to facilitate the reaction.
-
The Chiral Ligand: The ligand is the "chiral information" source. It creates a specific three-dimensional environment around the metal center. This chiral pocket dictates how the olefin substrate can bind, sterically forcing the hydrogen to add to one face of the double bond in preference to the other, thus inducing asymmetry.[2] The choice of ligand is paramount and often requires screening to find the optimal match for a given substrate.[4] Diphosphine ligands (e.g., BINAP) and P,N ligands are common classes that have proven highly effective.[2][5][6]
Mechanism of Asymmetric Induction
Asymmetric hydrogenation reactions can proceed through several mechanistic pathways, primarily categorized as inner-sphere or outer-sphere mechanisms.[2] The widely studied Rhodium-diphosphine catalyzed reactions, for instance, often follow an inner-sphere mechanism. Two dominant pathways are the "unsaturated" and the "dihydride" routes. The dihydride mechanism involves the initial oxidative addition of H₂ to the metal center, followed by substrate coordination and subsequent insertion and reductive elimination steps to yield the chiral product.[2]
The preference for one enantiomer is determined by the steric and electronic interactions between the chiral ligand and the substrate in the transition state.[2][7] Quadrant diagrams are often used to visualize this, where the bulky groups of the ligand create "blocked" quadrants, forcing the substrate to orient itself in the "open" quadrants for hydrogenation to occur.[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. ethz.ch [ethz.ch]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. Iridium-catalyzed asymmetric hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
The Untapped Potential of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol in Diastereoselective Synthesis: A Prospective Guide
Abstract
This technical guide explores the prospective applications of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol as a chiral ligand and auxiliary in the field of diastereoselective synthesis. While direct applications of this specific biphenol in diastereoselective methodologies are not yet extensively documented in peer-reviewed literature, its unique structural characteristics—namely its axial chirality and significant steric hindrance—position it as a compelling candidate for inducing stereocontrol in a variety of chemical transformations. By drawing strong analogies to the well-established utility of sterically hindered chiral biphenols such as BINOL, this document provides a theoretical framework and hypothetical protocols for researchers, scientists, and drug development professionals interested in exploring the capabilities of this promising yet underutilized chiral scaffold. We present detailed, albeit prospective, protocols for its application in key diastereoselective reactions, including Aldol condensations, Diels-Alder cycloadditions, and Michael additions.
Introduction: The Quest for Stereocontrol and the Promise of Sterically Hindered Biphenols
In the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals, the precise control of stereochemistry is paramount. Diastereoselective synthesis, the ability to selectively form one diastereomer over all others, is a cornerstone of modern synthetic chemistry. A powerful strategy for achieving high levels of diastereoselectivity involves the use of chiral ligands and auxiliaries that create a chiral environment around the reacting centers.
Axially chiral biphenols, most notably 1,1'-bi-2-naphthol (BINOL), have emerged as a privileged class of ligands in asymmetric catalysis.[1] Their C₂-symmetry and conformational rigidity, arising from restricted rotation around the biphenyl bond, create a well-defined chiral pocket that can effectively bias the trajectory of incoming reactants. The substituents at the 3,3' and 5,5' positions of the biphenyl core play a crucial role in modulating the steric and electronic properties of the resulting catalyst, thereby fine-tuning its reactivity and selectivity.[2]
It is within this context that we turn our attention to this compound. The presence of four methyl groups in close proximity to the hydroxyl functionalities and the biphenyl axis suggests a significant degree of steric congestion. This steric hindrance can be advantageous in asymmetric catalysis, as it can enhance the facial discrimination of prochiral substrates and promote the formation of a single diastereomer. This guide serves as a foundational resource for researchers poised to investigate the catalytic potential of this intriguing chiral diol.
Synthesis of this compound
The primary route to this compound is through the oxidative coupling of 2,4-dimethylphenol. This reaction proceeds via the formation of phenoxy radicals, which then dimerize to form the desired biphenyl structure. Various catalytic systems can be employed to facilitate this transformation, with copper and iron-based catalysts being common choices.[1][3]
Protocol: Synthesis via Oxidative Coupling
This protocol is a generalized procedure based on common oxidative coupling methodologies.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dimethylphenol | 122.17 | 10.0 g | 81.8 mmol |
| Copper(I) Chloride | 98.99 | 0.81 g | 8.18 mmol |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.21 | 0.95 g | 8.18 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Oxygen (balloon) | 32.00 | 1 | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylphenol (10.0 g, 81.8 mmol), copper(I) chloride (0.81 g, 8.18 mmol), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.95 g, 8.18 mmol).
-
Add dichloromethane (200 mL) to the flask and stir the mixture at room temperature.
-
Fit the flask with a balloon of oxygen and allow the reaction to stir vigorously for 24 hours. The reaction mixture will typically turn dark green or brown.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Prospective Applications in Diastereoselective Synthesis
The C₂-symmetric and sterically hindered nature of this compound makes it a prime candidate for a chiral ligand in a variety of metal-catalyzed and organocatalytic diastereoselective reactions. The following sections outline hypothetical protocols for its use in three key transformations.
Disclaimer: The following protocols are prospective and based on established methodologies for similar chiral biphenols. Optimization of reaction conditions will be necessary.
Diastereoselective Aldol Reaction
Chiral biphenols can be used to prepare chiral Lewis acids that catalyze enantioselective and diastereoselective aldol reactions.[4] The bulky tetramethylbiphenol ligand is expected to create a highly organized transition state, leading to excellent stereocontrol.
Workflow for a Prospective Diastereoselective Aldol Reaction:
Caption: Workflow for a proposed diastereoselective aldol reaction.
Hypothetical Protocol:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (R)- or (S)-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (0.1 mmol) in anhydrous toluene (5 mL). Add a solution of titanium isopropoxide (Ti(O-iPr)₄, 0.1 mmol) in toluene and stir the mixture at room temperature for 1 hour.
-
Aldol Reaction: Cool the catalyst solution to -78 °C. Add the aldehyde (1.0 mmol) followed by the dropwise addition of the ketone silyl enol ether (1.2 mmol).
-
Stir the reaction at -78 °C for 6-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification and Analysis: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Diastereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, often creating multiple stereocenters simultaneously.[5] A chiral Lewis acid derived from our target biphenol could effectively catalyze the reaction between a diene and a dienophile, controlling the facial selectivity of the approach.
Logical Flow for a Prospective Diels-Alder Reaction:
Caption: Logical flow for a proposed Diels-Alder cycloaddition.
Hypothetical Protocol:
-
Catalyst Activation: In a flame-dried flask under argon, stir a mixture of (R)- or (S)-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (0.2 mmol) and diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 0.2 mL, 0.2 mmol) in anhydrous dichloromethane (5 mL) at room temperature for 30 minutes.
-
Diels-Alder Reaction: Cool the solution to -78 °C. Add the dienophile (e.g., an α,β-unsaturated ketone, 1.0 mmol) and stir for 15 minutes. Then, add the diene (e.g., cyclopentadiene, 2.0 mmol) dropwise.
-
Maintain the reaction at -78 °C for 24 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification and Analysis: Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography. Determine the endo/exo ratio and the diastereomeric excess by ¹H NMR and chiral HPLC.
Diastereoselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. A chiral complex of this compound could serve as a Brønsted acid or as a ligand for a metal catalyst to control the stereochemistry of the addition.[6][7]
Experimental Workflow for a Prospective Michael Addition:
Caption: Experimental steps for a proposed Michael addition.
Hypothetical Protocol:
-
Catalyst Preparation: In a dry flask, combine (S)-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (0.05 mmol) and copper(II) triflate (Cu(OTf)₂, 0.05 mmol). Add anhydrous tetrahydrofuran (THF, 2 mL) and stir at room temperature for 1 hour.
-
Michael Addition: Add the Michael acceptor (e.g., chalcone, 0.5 mmol) to the catalyst solution. Then, add the Michael donor (e.g., diethyl malonate, 0.75 mmol).
-
Stir the reaction at room temperature for 48 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify by column chromatography to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC.
Discussion and Future Outlook
The protocols presented herein are intended to serve as a starting point for the exploration of this compound in diastereoselective synthesis. The significant steric bulk imparted by the four methyl groups is hypothesized to create a highly defined and restrictive chiral environment, which is often a key feature of successful chiral ligands.
Comparative Analysis of Steric Hindrance in Biphenol Ligands:
| Ligand | Substituents at 3,3',5,5' Positions | Relative Steric Hindrance |
| BINOL | None | Low |
| 3,3',5,5'-Tetra-tert-butyl-BINOL | Four tert-butyl groups | Very High |
| This compound | Four methyl groups | Moderate-High |
| 3,3'-Dimethyl-BINOL | Two methyl groups | Moderate |
It is anticipated that the diastereoselectivity achieved with this ligand will be highly dependent on the specific reaction, substrates, and metal center (if applicable). Researchers are encouraged to screen a variety of reaction conditions, including temperature, solvent, and Lewis acid, to optimize the stereochemical outcome.
The successful application of this compound in diastereoselective synthesis would represent a valuable addition to the toolbox of synthetic chemists. Its straightforward synthesis from readily available starting materials further enhances its appeal. Future work should focus on the empirical validation of the proposed applications and the expansion of its use to other asymmetric transformations.
Conclusion
While the direct application of this compound in diastereoselective synthesis remains an open area of research, its structural features present a compelling case for its potential as an effective chiral ligand. By providing a theoretical framework and prospective protocols based on well-established principles of asymmetric catalysis, this guide aims to stimulate and facilitate the investigation of this promising chiral scaffold. The exploration of its catalytic activity holds the potential to unlock new and efficient pathways for the synthesis of complex, stereochemically rich molecules.
References
Sources
- 1. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Polymerization Reactions Catalyzed by Metal Complexes of 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol
Introduction: Advancing Polymer Synthesis with Designer Catalysts
The pursuit of biodegradable and biocompatible polymers has intensified in recent years, driven by the dual needs of environmental sustainability and advanced biomedical applications. Polylactide (PLA), a polyester derived from renewable resources, stands at the forefront of this movement. The properties of PLA, such as its mechanical strength and degradation rate, are intricately linked to its microstructure, particularly its stereochemistry. The precise control of this microstructure during polymerization is a key challenge for synthetic chemists.
This guide delves into the use of metal complexes of 3,3',5,5'-tetramethylbiphenyl-4,4'-diol as catalysts for polymerization reactions, with a primary focus on the ring-opening polymerization (ROP) of lactide to produce PLA. The biphenyl diol framework, with its rigid structure and potential for chirality, offers a versatile platform for designing catalysts that can exert a high degree of control over the polymerization process. The tetramethyl substitution pattern on the biphenyl backbone provides steric bulk that can influence the catalyst's activity and selectivity.
These application notes are intended for researchers, scientists, and drug development professionals engaged in polymer synthesis and catalyst design. The protocols and discussions herein are grounded in established principles of organometallic chemistry and polymerization catalysis, providing both practical guidance and a theoretical framework for understanding these complex reactions.
I. Synthesis of the Ligand: 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol
The ligand, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol, serves as the foundation for the catalyst. Its synthesis is a critical first step and is typically achieved through the oxidative coupling of 2,6-dimethylphenol. While a detailed synthetic procedure for the ligand is beyond the scope of this guide, it is important to ensure its purity before use in metal complexation. The presence of impurities can have a detrimental effect on the performance of the catalyst.
II. Synthesis of the Metal Complex: An Aluminum-Based Catalyst
Aluminum complexes are widely employed as initiators for the ring-opening polymerization of lactide due to their high activity and ability to produce polymers with controlled molecular weights and narrow polydispersity indices.[1][2] The following is a general protocol for the synthesis of an aluminum complex of 3,3',5,5'-tetramethylbiphenyl-4,4'-diol.
Protocol 1: Synthesis of (3,3',5,5'-Tetramethylbiphenyl-4,4'-diol)Al-R
Materials:
-
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol (ligand)
-
Trialkylaluminum (e.g., Trimethylaluminum, AlMe₃)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of 3,3',5,5'-tetramethylbiphenyl-4,4'-diol in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of trialkylaluminum (as a solution in toluene or hexanes) to the stirred ligand solution. The addition should be dropwise to control the evolution of alkane gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of the aluminum complex can be monitored by NMR spectroscopy. The product can be isolated by removal of the solvent under vacuum.
Note: The reactivity of trialkylaluminum reagents necessitates the use of strict air- and moisture-free techniques.
III. Ring-Opening Polymerization of Lactide
The synthesized aluminum complex can be used as an initiator for the ring-opening polymerization of lactide. The following protocol outlines a general procedure for this polymerization.
Protocol 2: Ring-Opening Polymerization of rac-Lactide
Materials:
-
(3,3',5,5'-Tetramethylbiphenyl-4,4'-diol)Al-R (catalyst)
-
rac-Lactide
-
Anhydrous toluene
-
Benzyl alcohol (as a co-initiator, optional)
-
Methanol (for quenching)
-
Dichloromethane (for polymer isolation)
-
Hexanes (for polymer precipitation)
Procedure:
-
In a glovebox, charge a Schlenk flask with the desired amount of rac-lactide and the catalyst in anhydrous toluene. The monomer-to-catalyst ratio will determine the theoretical molecular weight of the polymer.
-
If using a co-initiator like benzyl alcohol, add it to the reaction mixture. The alcohol can react with the aluminum-alkyl bond to generate an aluminum alkoxide in situ, which is often the active initiating species.[1]
-
Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath at the desired temperature (e.g., 70 °C).[3]
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexanes.
-
Collect the polymer by filtration, wash it with hexanes, and dry it under vacuum to a constant weight.
IV. Characterization of the Polylactide
The properties of the synthesized polylactide can be determined using standard analytical techniques.
| Property | Analytical Technique | Information Obtained |
| Molecular Weight (Mₙ) and Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | The number-average molecular weight and the breadth of the molecular weight distribution. A narrow Đ (close to 1.0) indicates a controlled polymerization.[4] |
| Microstructure (Tacticity) | ¹H and ¹³C NMR Spectroscopy | The stereochemical arrangement of the monomer units in the polymer chain (isotactic, syndiotactic, or atactic). The probability of meso (Pₘ) or racemo (Pᵣ) linkages can be calculated from the NMR spectrum.[3] |
| Thermal Properties (T₉, Tₘ) | Differential Scanning Calorimetry (DSC) | The glass transition temperature and melting temperature of the polymer, which are dependent on its crystallinity and therefore its stereoregularity. |
V. Mechanism and Stereocontrol
The ring-opening polymerization of lactide by aluminum complexes generally proceeds via a coordination-insertion mechanism.[4] The key steps are:
-
Coordination of the lactide monomer to the aluminum center.
-
Nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated lactide.
-
Cleavage of the acyl-oxygen bond of the lactide, leading to the insertion of the monomer into the aluminum-alkoxide bond and regeneration of the active site.
The stereoselectivity of the polymerization is influenced by the chirality of the ligand. A chiral biphenyl diol ligand can create a chiral environment around the metal center, leading to a preference for the polymerization of one enantiomer of lactide over the other (in the case of rac-lactide), or a stereocontrolled enchainment of the monomer units. This can result in the formation of isotactic or heterotactic PLA.[3][5] The steric bulk of the tetramethyl groups on the biphenyl diol ligand is expected to play a significant role in influencing this stereocontrol.
Catalytic Cycle for Ring-Opening Polymerization
Caption: A simplified representation of the coordination-insertion mechanism for the ring-opening polymerization of lactide.
VI. Experimental Workflow
Caption: A general workflow for the synthesis and characterization of polylactide using a metal complex of tetramethyl biphenyl diol.
VII. Troubleshooting
| Problem | Possible Cause | Solution |
| No polymerization or low conversion | Inactive catalyst (due to exposure to air or moisture) | Ensure all reagents and solvents are rigorously dried and all manipulations are performed under an inert atmosphere. |
| Low reaction temperature | Increase the reaction temperature. | |
| Broad polydispersity (Đ > 1.5) | Presence of impurities (e.g., water) that can act as chain transfer agents | Purify all reagents and solvents. |
| Side reactions (e.g., transesterification) | Optimize reaction conditions (temperature, reaction time). | |
| Poor stereocontrol | Achiral ligand or impurities | Use an enantiopure ligand for stereoselective polymerization. Ensure the purity of the ligand and metal precursor. |
VIII. Safety Precautions
-
Trialkylaluminum reagents are pyrophoric and react violently with water. They should be handled with extreme caution in a well-ventilated fume hood and under an inert atmosphere.
-
Anhydrous solvents are flammable. Handle them away from ignition sources.
-
Lactide and its polymers can cause irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IX. References
-
Synthesis, characterization of aluminum complexes and the application in ring-opening polymerization of l-lactide. (URL not available)
-
3,3',5,5'-Tetramethyl-4,4'-biphenol: Applications in Catalysis & MOFs. (URL not available)
-
Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Polymers (Basel). 2022;14(19):4069. [Link]
-
Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts. Dalton Trans. 2019;48(36):13597-13605. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv. 2023;13(28):19156-19227. [Link]
-
Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide. Nat Commun. 2023;14(1):3616. [Link]
-
Synthesis, characterization of aluminum complexes and the application in ring-opening polymerization of L-lactide. Inorg. Chem. Commun. 2013;35:153-156. [Link]
-
Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. 2022. [Link]
-
Syntheses, structural characterization and properties of transition metal complexes of 5,5′-(1,4-phenylene)bis(1H-tetrazole) (H2bdt), 5. Dalton Trans. 2011;(40):10534-10543. [Link]
-
Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Org. Chem. Front. 2021;8:1931-1937. [Link]
-
Mechanistic Insight into the Ring-Opening Polymerization of ε-Caprolactone and L-Lactide Using Ketiminate-Ligated Aluminum Catalysts. Inorg. Chem. 2019;58(20):13899-13911. [Link]
Sources
- 1. Sci-Hub. Synthesis, characterization of aluminum complexes and the application in ring-opening polymerization of l-lactide / European Polymer Journal, 2007 [sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Welcome to the technical support center for optimizing reactions involving the sterically hindered ligand, 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of utilizing this versatile yet demanding biphenol in catalytic systems. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure your experiments are both successful and reproducible.
Understanding the Role of Steric Hindrance
The core challenge in working with this compound and its derivatives lies in the significant steric bulk imparted by the four methyl groups on the biphenyl backbone. This steric hindrance is a double-edged sword: while it can enhance selectivity in many reactions by creating a well-defined chiral pocket or by promoting the formation of highly active, monoligated catalytic species, it can also impede reaction rates and complicate optimization. This guide will help you harness the benefits while mitigating the drawbacks.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a reaction using a this compound-based catalyst system?
For initial screening, a catalyst loading in the range of 1-5 mol% is a robust starting point. In many asymmetric catalytic reactions, such as those employing BINOL-derived phosphoric acids which are structurally analogous, catalyst loadings in this range are common.[1][2] A loading of 2 mol% is often a good compromise between catalyst cost and reaction efficiency for a first attempt. For some highly efficient systems, loadings as low as 0.5 mol% have been successfully employed on a gram scale.[3]
Q2: How does the steric bulk of this compound affect the optimal catalyst loading?
The steric bulk of this ligand can favor the formation of highly active monoligated catalytic species. This can, in some cases, allow for the use of lower catalyst loadings compared to less hindered ligands. However, the steric hindrance can also slow down the reaction rate, potentially necessitating a higher catalyst loading to achieve a reasonable reaction time. Therefore, experimental screening of the catalyst loading is crucial.
Q3: Can increasing the catalyst loading always be expected to increase the reaction rate?
While it is often the case that a higher catalyst concentration leads to a faster reaction, this relationship is not always linear. At a certain point, increasing the catalyst loading may not significantly increase the rate and can even be detrimental. High concentrations can lead to the formation of less active or inactive catalyst aggregates or dimers.[4] This is particularly relevant for planar, aromatic systems like biphenols.
Q4: How does catalyst loading impact the enantioselectivity of a reaction?
The effect of catalyst loading on enantioselectivity can be complex. There is often an optimal loading range to achieve the highest enantiomeric excess (ee).
-
Below the optimal range: A competing, non-catalyzed background reaction may become more significant, leading to a lower ee.
-
Above the optimal range: Catalyst aggregation can lead to the formation of different catalytic species with lower selectivity, thus decreasing the ee.[5][6]
Therefore, it is critical to screen a range of catalyst loadings to identify the optimum for both yield and enantioselectivity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Insufficient Catalyst Activity
-
Causality: The steric hindrance of the this compound ligand may be slowing the reaction to a point where it does not proceed at a practical rate under the initial conditions.
-
Troubleshooting Steps:
-
Incrementally Increase Catalyst Loading: Increase the catalyst loading in steps (e.g., from 2 mol% to 5 mol%, then to 10 mol%). Monitor the reaction progress at each concentration.
-
Elevate Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Increased thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Screen Solvents: The choice of solvent can significantly impact catalyst solubility and activity. Screen a range of solvents with varying polarities.
-
Possible Cause 2: Catalyst Deactivation or Poisoning
-
Causality: Biphenol-based catalysts can be sensitive to air, moisture, and impurities in the reagents or solvents.[4] Catalyst poisons, such as sulfur-containing compounds or coordinating N-heterocycles, can bind to the metal center and inhibit catalysis.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use rigorous air-free techniques, such as a glovebox or Schlenk line, for catalyst preparation and reaction setup.[4]
-
Use High-Purity Reagents: Purify all substrates, reagents, and solvents prior to use. The use of anhydrous solvents is highly recommended.
-
Verify Catalyst Integrity: If possible, verify the purity and integrity of your this compound ligand and metal precursor.
-
Issue 2: Poor Enantioselectivity
Possible Cause 1: Suboptimal Catalyst Loading
-
Causality: As discussed in the FAQs, the enantioselectivity is often highly dependent on the catalyst concentration.
-
Troubleshooting Steps:
-
Perform a Catalyst Loading Screen: Conduct a systematic screen of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%) while keeping all other reaction parameters constant. Analyze the ee for each reaction to identify the optimal loading.
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Causality: Temperature can have a profound effect on the transition states that govern enantioselectivity. Higher temperatures can sometimes lead to a decrease in ee due to less defined transition state geometries.
-
Troubleshooting Steps:
-
Screen a Range of Temperatures: Evaluate the reaction at different temperatures (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
Issue 3: Reaction Stalls or is Sluggish
Possible Cause 1: Catalyst Aggregation
-
Causality: At higher concentrations, biphenol-based catalysts can aggregate, leading to a decrease in the concentration of the active monomeric species.[4]
-
Troubleshooting Steps:
-
Decrease Catalyst Loading: If you are using a high catalyst loading (>5 mol%), try reducing it.
-
Dilute the Reaction: Running the reaction at a lower overall concentration can sometimes disfavor aggregation.
-
Possible Cause 2: Product Inhibition
-
Causality: The product of the reaction may be coordinating to the catalyst, leading to a decrease in its activity over time.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Take aliquots from the reaction at different time points to determine if the reaction rate slows down significantly as the product concentration increases.
-
Consider a Different Catalyst System: If product inhibition is severe, a different ligand or metal may be required.
-
Experimental Protocol: Catalyst Loading Screening
This protocol provides a general framework for systematically screening the optimal catalyst loading for a reaction utilizing a catalyst system derived from this compound.
Objective: To determine the catalyst loading that provides the best balance of reaction yield, rate, and (if applicable) enantioselectivity.
Materials:
-
This compound
-
Appropriate metal precursor (e.g., a palladium, copper, or rhodium salt)
-
Substrates and reagents for the specific reaction
-
Anhydrous solvents
-
Inert gas supply (e.g., nitrogen or argon)
-
A set of reaction vials or tubes with stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Under an inert atmosphere, prepare a stock solution of the this compound ligand in an anhydrous solvent.
-
Prepare a separate stock solution of the metal precursor in an anhydrous solvent.
-
Prepare stock solutions of your substrates and any other reagents.
-
-
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add the appropriate volumes of the ligand and metal precursor stock solutions to a series of reaction vials to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mol%).
-
Add the appropriate volumes of the substrate and reagent stock solutions to each vial.
-
Ensure the final reaction volume and concentration of substrates are the same in all vials.
-
-
Reaction Execution:
-
Seal the vials and place them in a temperature-controlled reaction block or oil bath.
-
Stir the reactions for a predetermined amount of time. It is advisable to monitor the reactions by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at various time points.
-
-
Analysis:
-
After the reaction time is complete, quench the reactions appropriately.
-
Analyze the crude reaction mixtures to determine the conversion (yield) and, if applicable, the enantiomeric excess (ee) for each catalyst loading.
-
Data Interpretation:
| Catalyst Loading (mol%) | Observed Yield | Enantiomeric Excess (ee%) | Notes |
| 0.5 | Low | Moderate | Incomplete conversion, potential for higher ee at full conversion. |
| 1.0 | Moderate | High | Good balance of reactivity and selectivity. |
| 2.0 | High | Highest | Optimal loading for this reaction. |
| 5.0 | High | Slightly Decreased | Potential for early signs of aggregation affecting selectivity. |
| 10.0 | High | Decreased | Likely catalyst aggregation leading to lower selectivity. |
Visualization of Optimization Workflow
Caption: Workflow for optimizing catalyst loading.
Concluding Remarks
Optimizing the catalyst loading for reactions involving the sterically demanding this compound ligand is a critical step in achieving high yields and selectivities. A systematic approach that involves screening a range of loadings, temperatures, and ensuring the purity of all components is essential for success. This guide provides a foundational framework for troubleshooting and optimization, empowering researchers to unlock the full potential of this valuable catalytic tool.
References
- Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid.
- Antilla, J. C., & Wulff, W. D. (2001). Catalytic asymmetric aziridination with a chiral VAPOL−boron Lewis acid.
- Kitamura, M., Suga, S., Kawakami, K., & Noyori, R. (1986). Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis. Journal of the American Chemical Society, 108(20), 6071-6072.
- Uraguchi, D., & Terada, M. (2004). Chiral Brønsted acid-catalyzed direct enantioselective Mannich-type reaction. Journal of the American Chemical Society, 126(17), 5356-5357.
- Pu, L. (1998). 1, 1′-Binaphthyl-based chiral materials: ligands and catalysts. Chemical Reviews, 98(7), 2405-2494.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
- Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL ligands in asymmetric catalysis. Chemical Reviews, 103(8), 3155-3211.
- Brunel, J. M. (2005). BINOL: a versatile chiral ligand. Chemical Reviews, 105(3), 857-897.
- Terada, M. (2008). Binaphthol-derived phosphoric acid as a versatile catalyst for enantioselective carbon–carbon bond forming reactions.
- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly selective hydrocyanation of imines catalyzed by a chiral (salen) Al (III) complex. Journal of the American Chemical Society, 124(7), 1307-1315.
- Quell, T., Hecken, N., Dyballa, K. M., Franke, R., & Waldvogel, S. R. (2017). Scalable and Selective Preparation of 3, 3′, 5, 5′-Tetramethyl-2, 2′-biphenol. Organic Process Research & Development, 21(1), 79-84.
Sources
Troubleshooting low yields in Suzuki-Miyaura coupling with sterically hindered ligands
Technical Support Center: Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful C-C bond-forming reaction, particularly when dealing with sterically demanding substrates. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common failures and provide logical, field-tested solutions.
Part 1: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura reactions involving sterically hindered coupling partners are a frequent and frustrating issue. The root cause often lies in the disruption of the finely balanced catalytic cycle. Steric bulk on either the organohalide or the organoboron reagent can impede key steps of the reaction, primarily oxidative addition and reductive elimination.
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond, can be significantly slowed by bulky groups adjacent to the reaction center.
-
Transmetalation: While less commonly the rate-limiting step, significant steric hindrance can disfavor the transfer of the organic group from the boron atom to the palladium center.
-
Reductive Elimination: This final, product-forming step requires the two organic partners to be in a cis orientation on the palladium center. Bulky ligands can make it difficult for the complex to adopt the necessary conformation, thus hindering the formation of the desired C-C bond.
The key to success lies in rationally selecting reaction parameters—ligand, base, solvent, and temperature—to overcome these steric barriers.
Part-2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction with a di-ortho-substituted aryl bromide is giving very low conversion. What is the most likely culprit?
Low conversion with sterically hindered aryl halides is commonly due to a slow or inefficient oxidative addition step.[1] The palladium catalyst struggles to insert into the sterically shielded carbon-halogen bond. Your first point of investigation should be the ligand. Standard ligands like PPh₃ are often insufficient for these challenging substrates.
Solution: Switch to a more specialized ligand designed for sterically demanding couplings.
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for these reactions.[1][2] Their large steric profile promotes the formation of a monoligated LPd(0) species, which is more reactive in oxidative addition. Their electron-donating nature also increases the electron density on the palladium center, further facilitating this step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can provide "flexible steric bulk," which has been shown to be highly effective, even enabling some reactions to proceed at room temperature.[1][3]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid (Glaser coupling) is often a sign of oxygen in your reaction mixture. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the undesired homocoupling product. While bulky ligands can help prevent homocoupling, proper degassing is crucial.
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes, followed by subjecting the sealed reaction flask to several vacuum/inert gas backfill cycles.
-
Use of Anhydrous Conditions: If you are using an anhydrous base like K₃PO₄, ensure all reagents and solvents are dry, as water can sometimes exacerbate side reactions.
Q3: My starting material is being consumed, but I'm seeing a lot of protodeboronation (hydrolysis of the boronic acid). What's causing this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or sterically hindered boronic acids. It is often base-mediated and can be accelerated by the presence of water.
Solution:
-
Choice of Base: A weaker base may be beneficial. While strong bases are often needed for hindered couplings, an overly strong base can accelerate protodeboronation. Consider screening bases like K₂CO₃ or Cs₂CO₃ if you are using a stronger one like K₃PO₄ or an alkoxide.
-
Boronic Acid Stability: If protodeboronation is persistent, consider switching to a more stable organoboron species. Pinacol esters (BPin) or MIDA boronates are significantly more stable towards hydrolysis than the corresponding boronic acids.[4]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can help minimize this side reaction.
Q4: My reaction is sluggish even with a good ligand. What other parameters can I adjust?
If you've optimized your ligand and are still facing issues, consider the other components of the reaction.
-
Base: For particularly challenging couplings, a stronger, non-nucleophilic base may be required. Potassium phosphate (K₃PO₄) is a robust choice for many hindered couplings.[5] In some cases, cesium carbonate (Cs₂CO₃) or even stronger bases like potassium tert-butoxide (t-BuOK) can be effective, though care must be taken to avoid base-sensitive functional groups.[1]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.[1] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A solvent screen is often a worthwhile endeavor.
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barriers of oxidative addition and reductive elimination.[5] If your reaction is slow at 80 °C, consider increasing the temperature to 100-110 °C, solvent permitting. Microwave irradiation can also be a powerful tool for accelerating sluggish reactions.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings with sterically hindered ligands.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Data Summary: Recommended Conditions
The following table provides a starting point for selecting conditions for challenging Suzuki-Miyaura couplings.
| Substrate Challenge | Recommended Ligand Class | Example Ligands | Recommended Base | Typical Solvent |
| Di-ortho-substituted Aryl Halide | Bulky Monophosphine | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Tri-ortho-substituted Biaryl Synthesis | Bulky Monophosphine / NHC | XPhos, BrettPhos, IPr | t-BuOK, K₃PO₄ | Dioxane, Toluene |
| Electron-rich Aryl Chloride | Bulky Monophosphine | cataCXium A, SPhos | K₃PO₄, K₂CO₃ | Toluene, THF |
| Base-sensitive Substrates | N/A | SPhos, XPhos | K₂CO₃, NaHCO₃ | THF, Dioxane |
Part 3: Mechanistic Insights and Experimental Protocols
The Catalytic Cycle Under Steric Strain
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with key steric pressure points.
Experimental Protocol: General Procedure for a Sterically Hindered Coupling
This protocol provides a robust starting point for a challenging Suzuki-Miyaura reaction.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Organoboron reagent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, organoboron reagent, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand, followed by the anhydrous solvent.
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
ResearchGate. Optimization of Suzuki Reaction conditions. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
American Chemical Society. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Introduction
Welcome to the technical support guide for the synthesis of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol. This axially chiral biphenol is a valuable building block in the development of asymmetric catalysts, ligands, and advanced materials. Its synthesis, typically achieved through the oxidative coupling of 2,4-dimethylphenol, is a powerful and direct method for C-C bond formation. However, the reaction's oxidative nature makes it susceptible to several side reactions that can impact yield, purity, and downstream applications.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, validated experimental protocol to help you navigate the challenges of this synthesis and consistently achieve high-quality results. Our focus is on understanding the causality behind common issues and providing robust, scientifically-grounded solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis. Each issue is analyzed from a mechanistic perspective to provide not just a solution, but a deeper understanding of the reaction.
Problem 1: Reaction mixture turns deep red, purple, or orange, and the final product is a colored, intractable solid.
-
Possible Cause: The most frequent side reaction is the over-oxidation of the desired biphenol product to form 3,3',5,5'-tetramethyldiphenoquinone.[1][2] This quinone is a highly conjugated, intensely colored species (typically red to orange) and is often less soluble than the corresponding biphenol, complicating purification.[1] The formation is favored by an excess of the oxidizing agent or prolonged reaction times.
-
Causality Explained: The reaction proceeds via the formation of a phenoxyl radical from 2,4-dimethylphenol. Two of these radicals couple to form the desired biphenol. However, the biphenol product itself can be further oxidized by the catalyst (e.g., FeCl₃) under the reaction conditions. This second oxidation removes two protons and two electrons to form the stable, conjugated diphenoquinone side product.
-
Solutions & Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent (e.g., iron(III) chloride). Use a catalytic amount where possible, or ensure no more than the required stoichiometric amount is used.
-
Temperature Management: Maintain the recommended reaction temperature. Higher temperatures can accelerate the rate of over-oxidation.
-
Reductive Workup (Quenching): If diphenoquinone formation is observed, the reaction can be "rescued" by introducing a mild reducing agent during the workup. After the primary reaction is complete, quenching the mixture with an aqueous solution of sodium dithionite (Na₂S₂O₄) or ascorbic acid will reduce the diphenoquinone back to the desired biphenol.[3][4] This is a highly effective method for recovering the product and simplifying purification.
-
Problem 2: The final product yield is low, with significant baseline material observed on the TLC plate.
-
Possible Cause: Formation of insoluble, high-molecular-weight polymeric byproducts.
-
Causality Explained: The phenoxyl radicals generated during the reaction are highly reactive. While the intended pathway is a selective ortho-ortho C-C coupling, these radicals can also attack other positions on the phenol ring, leading to a mixture of C-C and C-O linkages.[5] This lack of regioselectivity can result in the formation of oligomeric or polymeric materials, which are often insoluble and appear as baseline streaking on a TLC plate. This is particularly problematic if the starting material is not of high purity or if the catalyst concentration is too high.[6]
-
Solutions & Preventative Measures:
-
High-Purity Starting Materials: Ensure the 2,4-dimethylphenol is free from other isomeric phenols or impurities that could interfere with the desired coupling pathway.
-
Controlled Catalyst Addition: Add the catalyst solution dropwise or in portions to the solution of the phenol. This maintains a low, steady concentration of phenoxyl radicals, favoring the bimolecular coupling over polymerization.
-
Solvent Choice: Use a solvent in which the starting material and intermediate radicals are highly soluble, but in which the desired product may begin to crystallize upon formation, effectively removing it from the reaction medium and preventing further oxidation or polymerization. Toluene is often a suitable choice.
-
Problem 3: The isolated product shows a complex ¹H NMR spectrum with more than the expected number of aromatic signals.
-
Possible Cause: Formation of regioisomers due to undesired C-C or C-O coupling at other positions.
-
Causality Explained: The unpaired electron in the 2,4-dimethylphenoxyl radical is delocalized across the aromatic ring, with significant spin density at the ortho and para positions relative to the hydroxyl group. While the desired product comes from coupling at the ortho position (C2), coupling can also occur at the para position (C4) or through oxygen (C-O coupling), leading to a mixture of biphenyl and diphenyl ether isomers.[5]
-
Solutions & Preventative Measures:
-
Catalyst Selection: The choice of catalyst and ligands can influence the regioselectivity of the coupling. Iron(III) chloride is known to promote C-C coupling effectively.
-
Careful Purification: If isomeric impurities are formed, meticulous purification is required. Column chromatography on silica gel is the standard method. A solvent system with a gradient of ethyl acetate in hexanes or toluene is typically effective for separating the desired 2,2'-diol from other isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of FeCl₃ in this reaction? A: Iron(III) chloride acts as a one-electron oxidizing agent. It accepts an electron from the 2,4-dimethylphenol to generate a phenoxyl radical and iron(II).[6] The resulting phenoxyl radicals then dimerize to form the C-C bond of the biphenyl system. The iron(II) can be re-oxidized in situ if a terminal oxidant like air (O₂) is present, allowing the iron to act catalytically.
Q2: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a mobile phase such as 20-30% ethyl acetate in hexanes. The starting material (2,4-dimethylphenol) will have a higher Rf value than the more polar biphenol product. The diphenoquinone side product will appear as a distinct, colored spot (yellow/orange) with an Rf value typically higher than the biphenol. An ideal reaction will show the clean conversion of the starting material spot to the product spot.
Q3: My final product is slightly off-white or tan, even after chromatography. Why? A: This is likely due to trace amounts of the diphenoquinone that were not fully removed during purification or slight air oxidation of the product on the silica gel column. The biphenol product is sensitive to air oxidation, especially when adsorbed on an acidic surface like silica. To mitigate this, you can:
-
Use a reductive workup (as described in Troubleshooting Problem 1) before chromatography.
-
De-gas your chromatography solvents.
-
Work quickly during purification.
-
After isolation, store the final product under an inert atmosphere (nitrogen or argon).
Q4: Can I use other catalysts besides FeCl₃? A: Yes, other oxidative coupling catalysts based on copper, vanadium, or manganese have been reported for phenol coupling.[5] However, FeCl₃ is widely used due to its low cost, ready availability, and proven effectiveness for promoting the desired C-C bond formation in this type of synthesis.[6]
Visualizing the Reaction Pathway
The diagram below illustrates the desired synthetic route to this compound and the competing pathway leading to the common diphenoquinone side product.
Validated Experimental Protocol
This protocol is based on established methods for the iron-catalyzed oxidative coupling of phenols.[6]
Materials & Reagents:
-
2,4-Dimethylphenol (≥99% purity)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Toluene (anhydrous)
-
Methanol
-
Sodium Dithionite (Na₂S₂O₄)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,4-dimethylphenol (5.00 g, 40.9 mmol).
-
Dissolution: Add anhydrous toluene (100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until all the phenol has dissolved.
-
Catalyst Preparation: In a separate dry vial, prepare a solution of anhydrous FeCl₃ (7.30 g, 45.0 mmol, 1.1 eq) in methanol (20 mL). Note: This step is exothermic.
-
Catalyst Addition: Add the FeCl₃ solution dropwise to the stirring solution of 2,4-dimethylphenol over 30 minutes at room temperature. An immediate color change to dark brown/black is typically observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes), observing the consumption of the starting material.
-
Reductive Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Prepare a solution of sodium dithionite (Na₂S₂O₄, approx. 5 g) in deionized water (100 mL).
-
Pour the reaction mixture into the Na₂S₂O₄ solution with vigorous stirring. The dark color should dissipate, resulting in a lighter-colored biphasic mixture. Stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white or pale tan solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Load the crude product onto the column.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Dry the resulting white solid under high vacuum. The expected yield is typically in the range of 60-75%.
-
Data Summary: Product & Side Product Characteristics
The table below provides key data for distinguishing the desired product from the primary side product.
| Compound | Appearance | TLC Rf (20% EtOAc/Hex) | Key ¹H NMR Signal (CDCl₃, δ) |
| This compound | White to off-white solid | ~0.45 | ~4.8 ppm (s, 2H, -OH) |
| 3,3',5,5'-Tetramethyldiphenoquinone | Red-orange solid | ~0.60 | No -OH signal; quinoidal protons |
References
-
Journal of the Chemical Society, Perkin Transactions 2. A mechanistic study of the reduction of quinones by ascorbic acid. RSC Publishing. Available from: [Link]
- Google Patents. Method for the preparation of substituted quinones and hydroquinones.
-
Cano-Yelo, B., & Deronzier, A. (1984). Photo-oxidation of phenols by iron(III) chloride. Journal of the Chemical Society, Perkin Transactions 2, (7), 1091-1095. Available from: [Link]
-
Tada, M., & Chiba, K. (1985). Iron(III) Chloride Catalyzed Oxidative Coupling of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 843-847. Available from: [Link]
Sources
- 1. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. hmdb.ca [hmdb.ca]
Technical Support Center: Purification of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol and its Metal Complexes
Welcome to the technical support center for the purification of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol and its corresponding metal complexes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of these bulky and often sensitive compounds.
I. Purification of the Ligand: this compound
The purity of the ligand is paramount for the successful synthesis of well-defined metal complexes and for obtaining reliable experimental data. Here, we address common issues encountered during the purification of this compound.
Troubleshooting Guide: Ligand Purification
Question: My synthesized this compound appears discolored (e.g., yellow or brown) after initial synthesis. What is the likely cause and how can I purify it?
Answer:
Discoloration in the crude product often arises from aerial oxidation of phenolic groups or the presence of residual catalysts and byproducts from the synthesis. The primary starting material for this ligand is often 2,6-xylenol, and incomplete reaction or side reactions can lead to impurities.[1]
Probable Causes:
-
Aerial Oxidation: Phenols, especially sterically hindered ones, can be susceptible to oxidation, leading to colored quinone-type byproducts.
-
Residual Starting Material: Unreacted 2,6-xylenol is a common impurity.[1]
-
Catalyst Residues: If a metal catalyst (e.g., copper) was used in the synthesis, trace amounts may remain, causing discoloration.
-
Polymeric Byproducts: Oxidative coupling reactions can sometimes lead to the formation of higher molecular weight oligomers.[1]
Solutions:
-
Recrystallization: This is the most effective method for purifying the ligand. A systematic approach to selecting a solvent system is crucial.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For bulky phenols like this, a mixed solvent system is often effective. Common choices include:
-
Toluene/Hexane
-
Ethanol/Water
-
Acetone/Hexane
-
-
Protocol:
-
Dissolve the crude product in a minimum amount of the hot solvent (e.g., toluene or ethanol).
-
If the solution is colored, you can cautiously add a small amount of activated charcoal to adsorb colored impurities. Caution: Activated charcoal can sometimes adsorb the desired product and may contain ferric ions that can form colored complexes with phenols.[2][3] Use it judiciously and filter the hot solution quickly through a fluted filter paper.
-
Slowly add the anti-solvent (e.g., hexane or water) to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration and wash with a small amount of cold solvent.[4]
-
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is commonly used. However, due to the acidic nature of silica, it can sometimes cause streaking or decomposition of phenolic compounds. If this is observed, consider using deactivated silica gel (by pre-treating the column with a solvent mixture containing a small amount of triethylamine) or neutral alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system, a mobile phase of toluene and acetone (e.g., 9:1) can be effective for phenolic compounds.[5]
-
-
Sublimation: For this specific ligand, sublimation can be a highly effective purification technique, especially for removing non-volatile impurities. The crude material is heated under vacuum, and the purified compound is collected on a cold surface.[1]
Frequently Asked Questions (FAQs): Ligand Purification
Q1: How can I confirm the purity of my this compound after purification?
A1: Purity should be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential to confirm the structure and absence of proton- or carbon-containing impurities. The spectra should be sharp and free of unexpected signals.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretching band for the hydroxyl groups and the absence of impurities like carbonyls from oxidation products.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q2: I see a persistent baseline spot on my TLC plate even after purification. What could this be?
A2: A baseline spot on a silica gel TLC plate often indicates a very polar impurity or decomposition of your compound on the acidic silica surface. It could be residual catalyst salts or highly oxidized byproducts. If your NMR spectrum is clean, the spot might be an artifact of the TLC itself.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can:
-
Increase the amount of the solubilizing solvent: This will lower the saturation temperature.
-
Use a solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
II. Purification of Metal Complexes of this compound
The purification of metal complexes presents a different set of challenges, often related to their stability, solubility, and the need to remove unreacted ligand.
Troubleshooting Guide: Metal Complex Purification
Question: After synthesizing my metal complex, I have a mixture of the complex and unreacted this compound. How can I separate them?
Answer:
The separation of the metal complex from the free ligand is a common purification challenge. The strategy will depend on the relative solubilities and stabilities of the ligand and the complex.
Probable Causes of Incomplete Reaction:
-
Stoichiometry: Incorrect molar ratios of metal salt to ligand.
-
Reaction Conditions: Insufficient reaction time, temperature, or inappropriate solvent.
-
Air Sensitivity: Some metal complexes are air-sensitive and may decompose if not handled under an inert atmosphere.
Solutions:
-
Selective Precipitation/Washing: This is often the simplest and most effective method.
-
Principle: Find a solvent that dissolves the unreacted ligand but not the metal complex.
-
Protocol:
-
Suspend the crude product in a suitable solvent (e.g., hexane, diethyl ether, or a mixture).
-
Stir the suspension for a period to allow the free ligand to dissolve.
-
Collect the solid metal complex by filtration, wash with the same solvent, and dry under vacuum.
-
-
Solvent Choice: The bulky, non-polar nature of the ligand often makes it soluble in non-polar organic solvents, while the metal complex may be less soluble.
-
-
Recrystallization: If a suitable single solvent or a mixed solvent system can be found where the complex has a steep solubility curve with temperature, recrystallization can be very effective.[6]
-
Common Solvents for Metal Complexes: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetonitrile, or mixtures with anti-solvents like hexane or pentane.
-
-
Column Chromatography (with caution):
-
Challenges: Many coordination complexes are unstable on silica gel, leading to decomposition or irreversible adsorption.[6] This is a significant risk for complexes with bulky, electron-rich ligands.
-
When to Use It: Chromatography should be a last resort if other methods fail and should be performed quickly.
-
Recommendations:
-
Test for Stability: Before attempting a column, spot the complex on a silica TLC plate, let it sit for an hour, and then elute it to see if any decomposition has occurred.
-
Stationary Phase: Neutral alumina is often a better choice than silica gel for metal complexes to avoid acidic decomposition.
-
Eluent: Use a solvent system that provides good separation on TLC. A common starting point is a gradient of ethyl acetate or methanol in dichloromethane.
-
-
Frequently Asked questions (FAQs): Metal Complex Purification
Q1: My metal complex is air-sensitive. How should I handle the purification?
A1: All purification steps for air-sensitive complexes must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[7][8] Solvents should be thoroughly deoxygenated before use. Filtration can be done using a Schlenk filter frit.
Q2: The color of my metal complex changes during purification. What does this indicate?
A2: A color change can signify decomposition, a change in the metal's oxidation state, or a change in the coordination environment. It is crucial to monitor the purity of the fractions by TLC or another analytical technique to identify the desired product.
Q3: How can I remove residual metal salts from my complex?
A3: If the metal salt is insoluble in the reaction solvent, it can often be removed by filtering the reaction mixture. If it is soluble, purification of the complex by precipitation or recrystallization will typically leave the more soluble metal salts in the mother liquor. In some cases, washing the crude complex with a solvent that dissolves the metal salt but not the complex (e.g., water, if the complex is organic-soluble and water-stable) can be effective.
III. Experimental Protocols & Data Visualization
Protocol 1: Recrystallization of this compound
-
Place the crude ligand (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a hot solubilizing solvent (e.g., 10-15 mL of hot toluene) and stir until the solid dissolves completely.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
To the hot, clear solution, slowly add a less polar solvent (anti-solvent), such as hexane, dropwise while stirring until the solution becomes faintly cloudy.
-
Allow the flask to cool slowly to room temperature. To promote slower crystal growth, the flask can be placed in an insulated container.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography of a Metal Complex
-
Slurry Packing: Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the initial, least polar eluent (e.g., hexane/dichloromethane mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude metal complex in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or methanol) to move the complex down the column.
-
Collect fractions and monitor by TLC to identify those containing the pure complex.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Technique | Solvent System (Starting Point) | Key Considerations |
| Ligand Recrystallization | Toluene/Hexane or Ethanol/Water | Slow cooling is crucial for large, pure crystals. |
| Ligand Chromatography | Hexane/Ethyl Acetate (gradient) | Monitor for streaking on TLC, which may indicate interaction with silica. |
| Complex Recrystallization | Dichloromethane/Hexane or THF/Pentane | Solubility can vary greatly with the metal center. |
| Complex Chromatography | Dichloromethane/Ethyl Acetate (gradient) on Alumina | Test for stability on the stationary phase before committing to a large-scale column. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical troubleshooting workflow for purifying a metal complex.
Caption: A decision-making workflow for the purification of metal complexes.
References
- US4156788A, "Process for purification of tetramethylbiphenol by entrainment sublimation," Google P
-
ResearchGate, "How to Purify Organometallic Complexes ?". [Link]
-
SIELC Technologies, "3,3',5,5'-Tetrahydro(1,1'-biphenyl)-2,2'-diol". [Link]
-
ResearchGate, "Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol for the...". [Link]
-
ResearchGate, "How to analysis the phenolic compounds by TLC, the method and solvants?". [Link]
-
Recrystallization. [Link]
-
Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. Molecules. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Selective removal of copper from complex biological media with an agarose-immobilized high-affinity PSP ligand. Dalton Transactions. [Link]
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(PDF) Combining NHC bis-Phenolate Ligands with Oxophilic Metal Centers: A Powerful Approach for the Development of Robust and Highly Effective Organometallic Catalysts. ResearchGate. [Link]
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Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. [Link]
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High-performance thin-layer chromatography coupled with HPLC-DAD/HPLC-MS/MS for simultaneous determination of bisphenol A and nine of its brominated analogs in chicken tissues. Analytical and Bioanalytical Chemistry. [Link]
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A Novel Na(I) Coordination Complex with s-Triazine Pincer Ligand: Synthesis, X-ray Structure, Hirshfeld Analysis, and Antimicrobial Activity. Molecules. [Link]
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Synthesis, Characterization and Properties of Salen-Type Complexes. Acta Physico-Chimica Sinica. [Link]
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Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Communications Chemistry. [Link]
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Solid organic cpd.s when isolated from organic reaction. [Link]
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How To: Purify by Crystallization. University of Rochester. [Link]
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Adsorption of complex phenolic compounds on active charcoal: Adsorption capacity and isotherms. Journal of Colloid and Interface Science. [Link]
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2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. Molbank. [Link]
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Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules. [Link]
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Recrystallization-1.doc.pdf. [Link]
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[Determination of bisphenols in sediment by accelerated solvent extraction and solid-phase extraction purification coupled with ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu. [Link]
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COLUMN CHROMATOGRAPHY KIT. Virginia Tech. [Link]
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The Coordination Chemistry of Pendant Aniline Aza- Macrocycles. Cardiff University. [Link]
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Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity. AWS. [Link]
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Chromatography: Solvent Systems for TLC. University of Rochester. [Link]
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Synthesis, Structure and Photophysical Properties of Near-infrared 3,5- DiarylbenzoBODIPY Fluorophores. The Royal Society of Chemistry. [Link]
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Ni(II) AND Zn(II) COMPLEXES WITH A SALEN-TYPE LIGAND DERIVED FROM 1,3-BIS(3-AMINOPROPYL)TETRAMETHYLDISILOXANE. Revue Roumaine de Chimie. [Link]
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Noble Metal Complexes of a Bis-Caffeine Containing NHC Ligand. Molecules. [Link]
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Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. [Link]
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[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
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2.3 The Manipulation of Air-Sensitive Compounds. Thieme. [Link]
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2.3D: Separation Theory. Chemistry LibreTexts. [Link]
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Decolorization Protocol. Creative Bioarray. [Link]
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Crystallization of Organic Compounds. IntechOpen. [Link]
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Synthesis, characterization and biological activity of salen-mixed ligand complexes with nickel(II), copper(II) and. Journal of Chemical and Pharmaceutical Research. [Link]
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REFERENCE STANDARDS COLUMN TEST MIXES. Chromtech. [Link]
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Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][9]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India. [Link]
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(PDF) 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. ResearchGate. [Link]
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Technical Support Center: Solvent Effects on 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol Catalysts
Welcome to the technical support guide for researchers utilizing 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol and its derivatives in asymmetric catalysis. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in optimizing catalyst performance. The insights herein are designed to help you navigate experimental challenges and enhance the efficiency and stereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral ligand belonging to the biphenol (BIPOL) family of compounds. Its structure features a biphenyl backbone with hydroxyl groups at the 2 and 2' positions, which can coordinate to a metal center or act as a Brønsted acid. The methyl groups at the 3,3',5,5' positions provide steric bulk, which is crucial for creating a well-defined chiral environment around the catalytic center. This catalyst is employed in a variety of asymmetric reactions, including additions of organozinc reagents to aldehydes, Petasis reactions, and other carbon-carbon bond-forming transformations where control of stereochemistry is essential.[1][2]
Q2: Why is solvent selection so critical for the performance of this catalyst?
The solvent is not merely an inert medium; it is an active participant in the catalytic cycle. Its properties can profoundly influence the catalyst's performance in several ways:
-
Catalyst Conformation and Aggregation: Solvents can alter the dihedral angle of the biphenyl backbone, directly impacting the shape of the chiral pocket.
-
Transition State Stabilization: The solvent can stabilize or destabilize the transition state of the stereodetermining step. Non-polar, non-coordinating solvents often lead to higher enantioselectivity by promoting a more ordered transition state assembly.[3]
-
Reagent and Intermediate Solubility: Proper solubilization of all reactants, intermediates, and the catalyst itself is necessary for a homogeneous and efficient reaction.
-
Interaction with Catalyst: Coordinating solvents (e.g., THF, ethers) can compete with the substrate for binding to the catalyst's active site, potentially lowering both the reaction rate and enantioselectivity.
Q3: What is a good starting point for solvent selection in a new reaction?
For many asymmetric reactions catalyzed by chiral biphenols, non-polar, aprotic solvents are an excellent starting point. Toluene and hexanes are frequently used because they are non-coordinating and less likely to interfere with the formation of the crucial catalyst-substrate complex.[2] Dichloromethane (DCM) can also be effective. A systematic solvent screen is always recommended to find the optimal conditions for a specific transformation.[4][5] In some cases, reactions can even be run under solvent-free conditions, which can lead to unexpected improvements in selectivity and rate.[6][7]
Q4: How do polar vs. non-polar solvents typically affect enantioselectivity (ee)?
Generally, increasing solvent polarity can have a detrimental effect on enantioselectivity. Polar solvents can disrupt key non-covalent interactions (like hydrogen bonding) within the transition state that are responsible for stereochemical control.[8] However, this is not a universal rule. In some instances, a moderately polar solvent might be necessary to solubilize a polar substrate or to achieve a specific catalyst conformation. Computational studies have shown that solute-solvent van der Waals forces, even in apolar solvents, can have a subtle but significant impact on selectivity.[3]
Q5: Can protic solvents like alcohols be used with this catalyst?
The use of protic solvents (e.g., methanol, ethanol) is generally discouraged. The acidic protons of the solvent can interfere with the catalyst in several ways:
-
They can compete with the substrate for hydrogen bonding with the catalyst's hydroxyl groups.
-
They can react with organometallic reagents (like organozincs or boronates) that are often used in conjunction with these catalysts.
-
They can protonate basic intermediates, disrupting the catalytic cycle.
If a protic solvent is absolutely necessary due to substrate solubility, the reaction conditions must be carefully optimized, and a significant decrease in performance should be anticipated.
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound catalysts and provides a logical framework for resolving them.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Recommended Solution & Rationale |
| Poor Solubility of Reagents or Catalyst | Ensure all components are fully dissolved at the reaction temperature. If a reactant is insoluble in the initial solvent (e.g., toluene), switch to a solvent with higher solubilizing power (e.g., THF, DCM). Remember that this may require re-optimization of enantioselectivity.[9] |
| Catalyst Inhibition | Impurities in the reagents or solvent (especially water) can poison the catalyst. Use freshly distilled, anhydrous solvents and purify reagents if necessary. The addition of activated molecular sieves (3Å or 4Å) can help scavenge trace amounts of water.[1] |
| Incorrect Temperature | The reaction may have a significant activation energy barrier. Gradually increase the reaction temperature in 10-20 °C increments. Conversely, for highly exothermic reactions, cooling may be necessary to prevent catalyst decomposition. |
| Low Catalyst Activity | The inherent activity of the catalyst may be low for the specific substrate. Consider using a more sterically demanding or electronically modified biphenol derivative. For instance, catalysts with bulky substituents at the 3,3' positions can sometimes enhance reactivity and selectivity.[7] |
Problem 2: High Conversion but Low Enantioselectivity (ee)
| Potential Cause | Recommended Solution & Rationale |
| Suboptimal Solvent Choice | This is the most common cause. A solvent that is too polar or coordinating can disrupt the chiral environment. Action: Perform a solvent screen. Test non-polar aprotic solvents (Toluene, Hexane, Cyclohexane) and weakly coordinating solvents (DCM, Diethyl Ether). Avoid strongly coordinating solvents like THF or DME initially.[2] |
| Background (Uncatalyzed) Reaction | The reaction may proceed without the catalyst, leading to a racemic product that erodes the overall ee. Action: Run a control reaction without the catalyst. If a significant background reaction occurs, lower the reaction temperature. The catalyzed pathway typically has a lower activation energy and will be favored at lower temperatures, while the uncatalyzed pathway will slow down significantly.[4] |
| Incorrect Catalyst Concentration | Catalyst aggregation at high concentrations can sometimes lead to the formation of less selective dimeric or oligomeric species. Action: Test a range of catalyst loadings (e.g., 2 mol%, 5 mol%, 10 mol%). While counterintuitive, a lower loading sometimes improves ee. |
| Water or Protic Impurities | Trace amounts of water can hydrolyze the catalyst-substrate complex or interfere with its structure. Action: Use rigorously dried solvents and reagents. Handle the catalyst and reagents under an inert atmosphere (e.g., argon or nitrogen). |
Problem 3: Inconsistent Results / Poor Reproducibility
| Potential Cause | Recommended Solution & Rationale |
| Variable Solvent Purity | Commercial solvents can have batch-to-batch variations in purity, especially regarding water content and dissolved oxygen. Action: Use a consistent, high-purity grade of solvent (e.g., HPLC grade or anhydrous grade). If possible, purify and dry the solvent in-house using standard procedures (e.g., distillation from a drying agent). |
| Catalyst Degradation | Biphenol catalysts can be sensitive to air and moisture over time. Action: Store the catalyst under an inert atmosphere and in a desiccator. If degradation is suspected, verify its purity by NMR or melting point before use. |
| Inconsistent Reaction Setup | Minor variations in stirring rate, heating, or the rate of reagent addition can affect the reaction outcome. Action: Develop and strictly adhere to a standardized operating procedure (SOP) for setting up the reaction. |
Methodologies & Data
Experimental Protocol: General Procedure for Solvent Screening
This protocol provides a robust framework for efficiently screening solvents to optimize the enantioselectivity and yield of a reaction catalyzed by this compound.
-
Preparation: Under an inert atmosphere (Argon or N₂), add the chiral biphenol catalyst (e.g., 0.05 mmol, 5 mol%) to a series of identical, dry reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent to be tested (e.g., Toluene, Hexane, DCM, THF, Diethyl Ether).
-
Reagent Addition: Add the primary substrate (1.0 mmol) to each vial. If the reaction involves a second reagent, prepare a stock solution and add it via syringe to ensure consistent stoichiometry.
-
Reaction Execution: Place the vials in a temperature-controlled block set to the desired reaction temperature (e.g., 0 °C). Stir the reactions for a predetermined time (e.g., 24 hours) or until TLC/GC analysis shows consumption of the starting material.
-
Quenching and Workup: Quench the reactions by adding a suitable quenching agent (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Determine the conversion (yield) by ¹H NMR or GC analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Tabulation: Record the results in a table to directly compare the effect of each solvent.
Data Table: Influence of Solvent Properties on Catalyst Performance
The following table summarizes general trends observed for biphenol-catalyzed reactions. The specific outcomes for your reaction may vary.
| Solvent | Dielectric Constant (ε) | Type | Typical Effect on Yield | Typical Effect on Enantioselectivity (ee) | Rationale |
| Hexane | 1.9 | Non-polar, Aprotic | Variable | Often High | Minimally interactive; promotes a highly ordered transition state. Solubility can be an issue. |
| Toluene | 2.4 | Non-polar, Aprotic | Good | Often High | Good balance of solubilizing power and non-coordinating nature. A standard choice for screening.[2] |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic | Good | Moderate to High | Increased polarity can improve solubility but may slightly lower ee compared to non-polar solvents. |
| Diethyl Ether | 4.3 | Weakly Coordinating | Good | Moderate | The ether oxygen can weakly coordinate to the catalyst, potentially disrupting the ideal chiral environment. |
| Tetrahydrofuran (THF) | 7.5 | Coordinating | High | Often Low to Moderate | Strong coordination competes with the substrate, often leading to lower enantioselectivity despite high reaction rates. |
| Acetone | 21 | Polar, Aprotic | Variable | Generally Low | High polarity and the presence of a carbonyl group can significantly disrupt the catalyst-substrate complex. However, in some cases, it can surprisingly increase ee.[6] |
Visualized Workflows
Troubleshooting Workflow for Low Enantioselectivity
This decision tree provides a logical path for diagnosing and solving issues of poor stereocontrol in your reaction.
Caption: A decision tree for troubleshooting low enantioselectivity.
General Solvent Screening Workflow
This diagram illustrates the systematic process for selecting an optimal solvent for your catalytic reaction.
Caption: A workflow for systematic solvent screening.
References
- Schaus, S. E., et al. (2008). Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. PMC NIH.
- Various Authors. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC NIH.
- Soeta, T., & Uozumi, Y. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem.
- Ogiwara, Y., & Sakai, N. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
- Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
- Martinez-Nunes, E., et al. (2022). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Schaus, S. E., et al. (2011). Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols. PMC NIH.
- Ogiwara, Y., & Sakai, N. (2019). Possible effect of chiral solvents on asymmetric reactions, in which... ResearchGate.
- Ogiwara, Y., & Sakai, N. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PMC - PubMed Central.
- Various Authors. (2024). Effect of catalysts and solvents a. ResearchGate.
- Various Authors. (2021). Application of Biobased Solvents in Asymmetric Catalysis. PMC NIH.
- Various Authors. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate.
- Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
- National Center for Biotechnology Information. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. PubChem.
- Czoik, R., et al. (2022). Effect of Solvent and Catalyst Types on Stability and Properties of Zinc Phthalocyanine in the Organic–Inorganic Hybrid Materials. MDPI.
- Jessop, P. G., et al. (2012). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
Sources
- 1. Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Chiral Catalysts Derived from Substituted Biphenols
Welcome to the technical resource hub for researchers, chemists, and drug development professionals working with chiral catalysts derived from substituted biphenols (e.g., BINOL, BIPOL derivatives). Catalyst stability is paramount for achieving reproducible, high-yielding, and enantioselective transformations. This guide provides in-depth, experience-driven answers to common stability challenges, offering both diagnostic troubleshooting and proactive stabilization strategies.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Stability
This section addresses the most common high-level questions regarding the stability and performance of substituted biphenol catalysts.
Q1: What are the primary reasons my biphenol-derived catalyst is losing activity or showing reduced enantioselectivity?
A1: Catalyst deactivation in systems using substituted biphenol ligands typically stems from one or more of the following pathways.[1] Identifying the root cause is the first step in troubleshooting.
-
Ligand Degradation: The biphenol ligand itself can be susceptible to degradation under thermal or chemical stress.[1] For ligands incorporating phosphine moieties (e.g., BINAP), oxidation of phosphorus from P(III) to P(V) is a very common deactivation pathway, which alters the electronic and steric properties of the catalyst.[2]
-
Metal Center Issues: The active metal center can be compromised. This includes the formation of inactive metal-hydroxo species in the presence of moisture, or aggregation of the metal into inactive nanoparticles (e.g., Pd(0) formation).[1][2]
-
Catalyst Poisoning: Impurities in your reagents, solvents, or starting materials can act as catalyst poisons. Common culprits include sulfur or nitrogen-containing compounds that can irreversibly bind to the metal center.[1]
-
Product Inhibition: In some cases, the reaction product can coordinate to the catalyst, forming a stable complex that prevents further turnover.[1]
Below is a diagram illustrating the common deactivation pathways for a generic biphenol-metal catalyst complex.
Caption: Common deactivation mechanisms for biphenol-based catalysts.[1]
Q2: How significantly do substituents on the biphenol backbone influence catalyst stability and performance?
A2: Substituents play a critical role and are the primary tool for tuning a catalyst's properties. Their effects can be broadly categorized as steric and electronic.
-
Steric Hindrance: Bulky groups at the 3,3' and 6,6' positions are crucial.[3][4][5]
-
3,3' Positions: Large substituents at these positions are essential for creating a well-defined chiral pocket, which is often necessary for high stereoinduction.[6] However, excessively large groups can sometimes hinder substrate approach and reduce reactivity.[6]
-
6,6' Positions: Substituents here can influence the dihedral angle of the biphenyl backbone.[3][7] This angle is a key geometric parameter that dictates the proximity of other ligand groups to the coordinated substrate, directly impacting chiral discrimination.[7]
-
-
Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, affecting both reactivity and stability. For instance, modifying the electronics of the ligand can prevent undesirable side reactions or stabilize the active catalytic species.
The strategic placement of substituents allows for the creation of a diverse and adjustable library of ligands, enabling optimization for specific reactions.[3][4][5]
Q3: My enantioselectivity is low or inconsistent. Is this always a catalyst stability problem?
A3: Not always, but catalyst degradation is a frequent cause. Inconsistent enantiomeric excess (ee) is a classic symptom of an unstable or impure catalytic system. However, before concluding that the catalyst is degrading during the reaction, a systematic evaluation is necessary.[1]
Key factors to investigate include:
-
Analytical Method Validity: Ensure your chiral HPLC/GC method is accurate, precise, and provides baseline resolution of the enantiomers. An unreliable analytical method is a common source of inconsistent results.[1]
-
Purity of All Components: Impurities in the catalyst, ligand, substrate, or even solvents can interfere with the reaction.[1] Some impurities may act as poisons, while others might catalyze a non-selective background reaction.
-
Reaction Conditions: Suboptimal temperature, solvent, or the concentration of additives can lead to poor enantioselectivity.[1] A thorough screening of these parameters is often required.
Only after ruling out these factors should you focus solely on in-situ catalyst decomposition.
Q4: Can I recycle my biphenol catalyst? What are the best practices for improving reusability?
A4: Yes, recycling is often possible and is a key goal for sustainable chemistry. The most effective strategy is to heterogenize the catalyst by immobilizing it on an insoluble support.[8][9]
-
Immobilization: Anchoring the catalyst to an inorganic (e.g., silica) or organic (e.g., polymer) support allows for easy recovery by simple filtration.[8][10] This not only simplifies product purification but also often enhances the catalyst's thermal and operational stability.
-
Other Methods: Other techniques include using membrane filtration for soluble supported catalysts, inducing precipitation of the catalyst post-reaction, or employing two-phase systems.[8][9]
Successful recycling depends on preventing the deactivation pathways mentioned in Q1 during both the reaction and the recovery process.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step workflows to diagnose and resolve specific experimental problems.
Guide 2.1: Problem - Reduced or Stalled Catalytic Activity
Symptoms: The reaction is sluggish, stops before reaching full conversion, or catalyst activity clearly diminishes over time.
| Potential Cause | Diagnostic Step & Explanation | Proposed Solution |
| Air or Moisture Contamination | Causality: Many organometallic complexes, particularly those with phosphine ligands, are sensitive to oxygen and water.[2] This leads to ligand oxidation or formation of inactive metal species. | Employ Rigorous Air-Free Techniques: Use a glovebox or Schlenk line for all manipulations. Ensure solvents are properly dried and degassed. Store the catalyst under an inert atmosphere (Argon or Nitrogen).[1] |
| Catalyst Poisoning | Causality: Trace impurities with lone pairs (e.g., sulfur, nitrogen heterocycles) can bind strongly to the metal center, blocking the active site.[1] | Purify All Reagents: Purify substrates, reagents, and solvents immediately before use. Use of high-purity, catalyst-grade materials is strongly recommended.[1] |
| Suboptimal Reaction Conditions | Causality: Temperature, pressure, or concentration can directly impact catalyst stability and turnover frequency. Excessive heat can cause thermal decomposition.[1] High catalyst loading can sometimes lead to aggregation.[1] | Optimize Reaction Parameters: Systematically screen temperature, pressure, and catalyst loading. Start with milder conditions to minimize thermal degradation.[1] |
| Inherent Catalyst Instability | Causality: The catalyst complex may simply be unstable under the required reaction conditions. | Modify the Ligand Structure: Synthesize and screen derivatives with different substituents (see Q2) to enhance stability. Consider using a more robust ligand backbone, such as H8-BINOL, which can be more flexible and effective.[11] |
Guide 2.2: Problem - Low or Inconsistent Enantioselectivity (ee)
Symptoms: The enantiomeric excess of the product is significantly lower than reported values or fluctuates between identical experimental runs.
This workflow provides a logical sequence for troubleshooting issues with enantioselectivity.
Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.[1]
Section 3: Advanced Stabilization & Handling Protocols
Proactive measures are often more effective than reactive troubleshooting. Implementing robust experimental protocols from the start can significantly improve catalyst stability and longevity.
Protocol 3.1: General Strategy for Catalyst Stabilization
There are two primary strategies for enhancing the intrinsic stability of a chiral biphenol catalyst system. This involves either modifying the ligand itself or changing its physical state through immobilization.
Caption: Primary strategies for enhancing the stability of biphenol catalysts.
Protocol 3.2: Step-by-Step Methodology for Catalyst Handling Under Inert Atmosphere
This protocol outlines the essential steps for handling air- and moisture-sensitive biphenol catalysts to prevent oxidative and hydrolytic degradation.
Objective: To prepare a reaction using a sensitive catalyst while maintaining a strictly inert environment.
Materials:
-
Schlenk flask or reaction vial with a septum
-
Inert gas source (Argon or Nitrogen) with a manifold (Schlenk line)
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
Anhydrous, degassed solvents
-
Solid catalyst and reagents
Procedure:
-
Prepare Glassware: Oven-dry all glassware (Schlenk flask, syringes, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert the Reaction Vessel: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all atmospheric gases are removed.
-
Add Solid Reagents: While maintaining a positive pressure of inert gas (a gentle outflow), quickly remove the stopper or septum and add the solid catalyst and any other solid reagents. If the catalyst is extremely sensitive, this step should be performed in a glovebox.
-
Add Anhydrous Solvents: Use a gas-tight, oven-dried syringe to draw the required volume of anhydrous, degassed solvent from a sealed solvent bottle (e.g., Sure/Seal™). Pierce the septum of the reaction flask and add the solvent.
-
Add Liquid Reagents: Add any liquid substrates or reagents via syringe in the same manner as the solvent.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas. This can be achieved by connecting the flask to the manifold via a bubbler.
-
Sampling and Quenching: To take a sample for analysis, use a syringe and needle, ensuring a counter-flow of inert gas. Quench the reaction by carefully adding the quenching solution via syringe.
Causality Note: Each step is designed to minimize the catalyst's exposure to O₂ and H₂O. The repeated vacuum/backfill cycles are more effective at removing adsorbed atmospheric components from glassware surfaces than simply purging with gas.[1][2]
Section 4: References
-
Blaser, H. U. (n.d.). The development of new methods for the recycling of chiral catalysts. PubMed. Available at: [Link]
-
Au-Alvarez, O., & Genêt, J. P. (2002). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. Available at: [Link]
-
Jie, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC - NIH. Available at: [Link]
-
Jie, J., et al. (2023). (PDF) Development of diverse adjustable axially chiral biphenyl ligands and catalysts. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Application of chiral recyclable catalysts in asymmetric catalysis. PMC - NIH. Available at: [Link]
-
Jie, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PubMed. Available at: [Link]
-
Ahmad, N., et al. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega. Available at: [Link]
-
Wang, Z., et al. (2021). Access to Chiral Bisphenol Ligands (BPOL) through Desymmetrizing Asymmetric Ortho-Selective Halogenation. ResearchGate. Available at: [Link]
-
Grayson, M. N. (2017). Selecting Chiral BINOL-derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential For Enantioselectivity. Apollo. Available at: [Link]
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Reek, J. N. H., et al. (2016). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. PubMed Central. Available at: [Link]
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Technical Support Center: Minimizing Byproducts in the Oxidative Coupling of Phenols
Welcome to the technical support center for the oxidative coupling of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find practical, field-proven advice to help you minimize byproduct formation and maximize the yield and purity of your desired coupled products. Our approach is grounded in a deep understanding of reaction mechanisms, offering you not just protocols, but the rationale behind them.
Frequently Asked Questions (FAQs)
Here are answers to some of the common questions encountered during the oxidative coupling of phenols.
Q1: What are the primary types of byproducts I should expect in my oxidative coupling reaction?
The main byproducts in the oxidative coupling of phenols typically fall into three categories:
-
Regioisomers: Due to the delocalization of the radical intermediate across the aromatic ring, coupling can occur at different positions, leading to a mixture of ortho-ortho, para-para, and ortho-para linked products.[1] The specific substitution pattern of your phenol will dictate the possibilities.[1]
-
Products of C-O Coupling: Instead of the desired carbon-carbon bond formation, a carbon-oxygen bond can form, leading to diaryl ether byproducts.[2][3] This is particularly prevalent when the phenolic oxygen is not sterically hindered.[1]
-
Over-oxidation Products: The desired biphenol product is often more susceptible to oxidation than the starting phenol.[1][2] This can lead to the formation of highly colored quinones and other degradation products.[4][5][6]
-
Polymeric Materials: Uncontrolled radical reactions can lead to the formation of high molecular weight polymers, such as polyphenylene oxide (PPO) or polyphenylene ether (PPE), which often precipitate as intractable solids.[7][8]
Q2: My reaction mixture is turning dark brown/black and a precipitate is forming. What is happening?
A dark coloration and precipitation are classic signs of uncontrolled side reactions. The two most likely culprits are:
-
Quinone Formation: Over-oxidation of your phenol or biphenol product leads to the formation of quinones, which are often intensely colored.[5][6][9][10]
-
Polymerization: The formation of insoluble polymeric byproducts (PPO/PPE) is a common issue, especially with less substituted phenols where multiple reactive sites are available for continued coupling.[7][8]
Q3: How can I control the regioselectivity of the coupling to favor one isomer over others?
Controlling regioselectivity is a central challenge in oxidative coupling.[11] Here are the key strategies:
-
Catalyst Selection: The choice of metal catalyst and its ligand environment is crucial. Different catalysts can stabilize the phenoxy radical in specific ways, directing the coupling to a particular position.[12][13][14][15][16][17] For example, certain salen/salan metal complexes have shown high selectivity for specific regioisomers.[1][12][13]
-
Substrate Control: You can use phenols with blocking groups at positions where you want to prevent coupling. For instance, if you want to force para-para coupling, you can use a phenol with bulky substituents at both ortho positions.[1]
-
Reaction Conditions: Fine-tuning the solvent, temperature, and the presence of additives can influence the reaction pathway and favor the formation of a specific isomer.
Q4: What is the role of the oxidant and how do I choose the right one?
The oxidant is responsible for the initial one-electron oxidation of the phenol to a phenoxy radical, initiating the coupling process. The choice of oxidant is critical for minimizing byproducts:
-
Stoichiometric vs. Catalytic: Stoichiometric oxidants like Fe(III) salts or hypervalent iodine reagents can be effective but may lead to over-oxidation and generate significant waste.[4] Catalytic systems, often using a metal catalyst with a terminal oxidant like oxygen (from air) or hydrogen peroxide, are generally milder and more atom-economical.[4][12][13]
-
Oxidation Potential: The ideal oxidant should have a high enough potential to oxidize the starting phenol but not so high that it readily oxidizes the desired biphenol product. This can be a delicate balance, as the product is often more easily oxidized.[1][2]
Troubleshooting Guides
This section provides in-depth guidance on specific problems you may encounter, including the underlying mechanisms and step-by-step protocols to resolve them.
Guide 1: Low Yield of Desired Biphenol and a Complex Mixture of Isomers
This is a common problem stemming from a lack of control over the reaction's selectivity.
Root Cause Analysis
The formation of a phenoxy radical with multiple resonance structures is the primary reason for the formation of various regioisomers. The radical character is distributed across the ortho and para positions, and to a lesser extent, the oxygen atom, leading to different coupling possibilities.
Caption: Phenoxy radical resonance leads to multiple reactive sites.
Troubleshooting Protocol
-
Catalyst Screening: The choice of catalyst is your most powerful tool for controlling regioselectivity.[12][13][14]
-
Initial Screening: If you have access to high-throughput screening, test a library of catalysts with different metals (e.g., Cu, Fe, V, Ru, Cr) and ligands (e.g., salen, salan, bisoxazolines).[12][13]
-
Literature Precedent: Look for catalysts that have been reported to be selective for the type of coupling you desire (ortho-ortho, para-para, etc.) with similar substrates.[1][12][13]
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the radical intermediates and the transition states leading to different products. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., methanol, water).
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy. Conversely, some reactions may require higher temperatures to overcome activation barriers.[18]
-
-
Use of Additives:
-
Lewis and Brønsted Acids: The addition of acids can sometimes enhance reactivity and selectivity, particularly in vanadium-catalyzed reactions.[1]
-
Bases: In some cases, a base is used to deprotonate the phenol, which can alter the reaction pathway.
-
Experimental Workflow: Catalyst Screening for Regioselectivity
Caption: A systematic workflow for screening catalysts to optimize regioselectivity.
Guide 2: Formation of Colored Byproducts (Quinones)
The appearance of a yellow, red, or brown color in your reaction mixture is a strong indicator of quinone formation due to over-oxidation.
Root Cause Analysis
Quinones are formed when the starting phenol or the biphenol product undergoes a two-electron oxidation.[5][6] This is more likely to happen with strong oxidants or when the oxidant is used in excess. The biphenol product is often more electron-rich and has a lower oxidation potential than the starting phenol, making it more susceptible to over-oxidation.[1][2][4]
Caption: The desired biphenol product can be over-oxidized to form quinone byproducts.
Troubleshooting Protocol
-
Choice of Oxidant:
-
Milder Oxidants: Switch from strong, stoichiometric oxidants (e.g., high-valent metals) to milder, catalytic systems. Using air or O2 as the terminal oxidant with a suitable catalyst is often a good strategy.[12][13]
-
Controlled Potential Electrolysis: Electrochemical methods allow for precise control of the oxidative potential, which can be a very effective way to prevent over-oxidation.[1]
-
-
Stoichiometry Control:
-
Limiting the Oxidant: If using a stoichiometric oxidant, carefully control the amount added. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-oxidation. Consider slow addition of the oxidant over the course of the reaction.
-
-
Temperature Reduction:
-
Lower Temperature: Over-oxidation reactions often have a higher activation energy than the desired coupling reaction. Running the reaction at a lower temperature can therefore selectively slow down the formation of quinones.
-
Data Summary: Effect of Oxidant on Quinone Formation
| Oxidant System | Relative Strength | Tendency for Over-oxidation | Recommended Use |
| Fe(III)Cl3 (stoichiometric) | Strong | High | When rapid, forceful oxidation is needed. |
| PhI(OAc)2 (stoichiometric) | Moderate-Strong | Moderate-High | Can be effective but requires careful control.[4] |
| Cu/O2 (catalytic) | Mild | Low-Moderate | A good starting point for many systems.[1][4] |
| Electrochemical (controlled E) | Tunable | Very Low | Offers the highest level of control.[1] |
Guide 3: Formation of Insoluble Polymeric Material
The formation of a precipitate that is insoluble in common organic solvents is a sign of polymerization.
Root Cause Analysis
This occurs when the phenoxy radicals undergo uncontrolled, repeated coupling reactions, leading to high-molecular-weight polymers (PPO/PPE). This is especially problematic for phenols with multiple unsubstituted ortho and para positions. The process is mechanistically similar to the desired dimerization but continues unabated. Enzymes like polyphenol oxidase (PPO) in nature catalyze this type of polymerization, which is responsible for the browning of fruits.[7][8]
Troubleshooting Protocol
-
Substrate Concentration:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular coupling of two phenol molecules over the intermolecular reaction of a growing polymer chain with another monomer.
-
-
Catalyst Control:
-
Sterically Hindered Catalysts: Using a catalyst with bulky ligands can create a sterically crowded active site that favors the formation of dimers and disfavors the approach of larger oligomers, thus preventing polymerization.
-
-
Use of Radical Inhibitors (with caution):
-
Reaction Time:
-
Monitor and Quench: Monitor the reaction closely by TLC or LC-MS. Once the desired product has formed in sufficient quantity, quench the reaction to prevent it from proceeding to form polymers.
-
References
-
Kozlowski, M. C., et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6532–6549. [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Suh, S.-E., et al. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Advanced Synthesis & Catalysis. [Link]
-
Sigman, M. S., et al. (2006). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 128(45), 14462–14463. [Link]
-
Sigman, M. S., et al. (2006). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 128(45), 14462–14463. [Link]
-
Pappo, D., et al. (2019). Selective Oxidative Phenol Coupling by Iron Catalysis. The Journal of Organic Chemistry, 84(4), 1677–1686. [Link]
-
Kozlowski, M. C., et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. Semantic Scholar. [Link]
-
Procter, D. J., et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Organic & Biomolecular Chemistry, 21(22), 4645-4661. [Link]
-
Kozlowski, M. C., et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6532–6549. [Link]
-
LibreTexts. (2019). 16.3: Oxidation of Phenols to Quinones. Chemistry LibreTexts. [Link]
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LibreTexts. (2015). 22.8: Oxidation of Phenols: Benzoquinones. Chemistry LibreTexts. [Link]
-
Sketchy. (n.d.). Phenol Reactions. Sketchy MCAT. [Link]
-
Bräse, S., et al. (2020). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. Natural Product Reports, 37(12), 1594-1611. [Link]
-
Norris, J. (2018). Oxidation of phenol [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Formation of catechol and benzoquinone from oxidation of phenol. ResearchGate. [Link]
-
Wikipedia. (n.d.). Polyphenol oxidase. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
CNR-IRIS. (2024). Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. CNR-IRIS Institutional Repository. [Link]
-
ResearchGate. (n.d.). Reactions catalyzed by polyphenol oxidase (PPO). ResearchGate. [Link]
-
Pappo, D., et al. (2019). Selective Oxidative Phenol Coupling by Iron Catalysis. The Journal of Organic Chemistry, 84(4), 1677–1686. [Link]
-
Kozlowski, M. C., et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed. [Link]
-
Kozlowski, M. C., et al. (2023). Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. Organic Letters, 25(6), 940–945. [Link]
-
LibreTexts. (2024). 17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. [Link]
-
Wikipedia. (n.d.). Azo coupling. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Wang, Y., et al. (2023). Highly Selective Dehydroaromatization of n-Alkanes to Aromatics and Hydrogen Gas. Journal of the American Chemical Society, 145(31), 17224–17232. [Link]
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Technical Support Center: Maximizing the Catalytic Efficiency of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Welcome to the technical support center for 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to help you increase the turnover number (TON) and overall efficiency of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the turnover number (TON) and why is it a critical parameter for my catalysis?
A1: The Turnover Number (TON) represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated. A higher TON indicates a more robust and efficient catalyst, which is crucial for cost-effective and sustainable chemical synthesis. In industrial applications, a high TON is paramount as it translates to lower catalyst loading, reduced costs, and simpler product purification.
Q2: I am observing a low TON in my reaction. What are the most common initial factors to investigate?
A2: A low TON is a frequent challenge that can often be attributed to several key factors. We recommend a systematic approach to troubleshooting, starting with the quality of your reagents and the reaction setup. Ensure that your this compound catalyst is of high purity, as impurities can act as catalyst poisons. Additionally, the purity of your substrates and solvents is critical; trace amounts of water or other reactive species can lead to catalyst deactivation. Finally, review your reaction conditions, as deviations from the optimal temperature, pressure, or mixing can significantly impact catalyst performance.
Q3: Can the steric and electronic properties of the this compound catalyst be modified to improve its TON?
A3: The inherent steric and electronic properties of the this compound are defined by its structure. The methyl groups at the 3,3',5,5'-positions influence the catalyst's solubility and its interaction with substrates. While you cannot change the core structure of the catalyst itself, you can influence its effective steric and electronic environment through the choice of co-catalysts, additives, and solvents. These components can modulate the catalyst's activity and stability, thereby impacting the TON.[1]
Q4: How can I determine if my catalyst is deactivating during the reaction?
A4: Monitoring the reaction progress over time is a key method for detecting catalyst deactivation. If you observe a decrease in the reaction rate as the reaction proceeds, it is a strong indication that your catalyst is losing activity. This can be tracked by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. A non-linear product formation curve is a classic sign of catalyst deactivation.
Troubleshooting Guide: Enhancing the Turnover Number
This section provides a detailed, problem-oriented approach to diagnosing and resolving issues that can lead to a low turnover number for your this compound catalyst.
Problem 1: Low Turnover Number (TON) and/or Turnover Frequency (TOF)
A low TON or TOF (Turnover Frequency, the rate of catalytic cycles) suggests that the catalyst is either inherently slow for the specific transformation or is rapidly deactivating.
Potential Causes & Experimental Solutions:
| Potential Cause | Troubleshooting Protocol | Scientific Rationale |
| Suboptimal Reaction Conditions | 1. Temperature Screening: Perform the reaction at a range of temperatures (e.g., in 10 °C increments) to identify the optimal balance between reaction rate and catalyst stability. 2. Concentration Effects: Vary the concentrations of the substrate and catalyst to determine the reaction order and identify any substrate or product inhibition. | Temperature affects both the rate of the desired catalytic reaction and potential deactivation pathways. Higher temperatures can increase the reaction rate but may also accelerate catalyst degradation.[2] Understanding the reaction kinetics can reveal if high substrate or product concentrations are inhibiting the catalyst. |
| Presence of Catalyst Poisons | 1. Reagent Purification: Purify all substrates and solvents immediately before use. Solvents should be dried over an appropriate drying agent. 2. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture, which can act as poisons. | Impurities in the reagents or the reaction environment can irreversibly bind to the active sites of the catalyst, rendering it inactive. This is a common cause of catalyst deactivation.[3] |
| Mass Transfer Limitations | 1. Stirring Rate: Increase the stirring rate to ensure the reaction mixture is homogeneous. 2. Solvent Selection: Screen different solvents to improve the solubility of all reaction components, including the catalyst and substrates. | If the reaction is heterogeneous or if reactants are not well-mixed, the rate of diffusion of the substrate to the catalyst's active site can be the rate-limiting step, leading to a lower apparent TOF. |
Problem 2: Catalyst Deactivation During the Reaction
Observing a significant drop in reaction rate over time is a clear sign of catalyst deactivation. Understanding the deactivation pathway is key to mitigating this issue.
Potential Deactivation Pathways & Mitigation Strategies:
-
Oxidative Decomposition: The biphenol moiety can be susceptible to oxidation, especially at elevated temperatures or in the presence of trace oxygen.
-
Mitigation: Rigorous exclusion of air from the reaction vessel is critical. The use of antioxidants as additives could also be explored, though their compatibility with the catalytic system must be verified.
-
-
Formation of Inactive Catalyst Aggregates: At high concentrations or in poor solvents, the catalyst molecules may aggregate, reducing the number of accessible active sites.
-
Mitigation: Optimize the catalyst loading to the lowest effective concentration. Screen for solvents that ensure high solubility of the catalyst throughout the reaction.
-
-
Strong Product Inhibition: The product of the reaction may coordinate more strongly to the catalyst than the substrate, leading to a slowdown or complete halt of the catalytic cycle.
-
Mitigation: If product inhibition is suspected, consider strategies to remove the product from the reaction mixture as it is formed, for example, through in-situ crystallization or extraction.
-
Visualizing the Catalytic Cycle and Deactivation
A simplified catalytic cycle for a generic reaction catalyzed by a biphenol derivative is depicted below. Understanding this cycle can help identify potential bottlenecks and deactivation points.
Caption: A generalized catalytic cycle.
The following diagram illustrates potential pathways for catalyst deactivation.
Caption: Common catalyst deactivation pathways.
Experimental Protocols
Protocol 1: Catalyst Purity Assessment
-
Dissolve a small sample of the this compound catalyst in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The presence of unexpected signals may indicate impurities.
-
For higher sensitivity, perform HPLC analysis to quantify the purity of the catalyst.
Protocol 2: Monitoring Reaction Kinetics
-
Set up the reaction under the desired conditions.
-
At regular time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by cooling or adding a quenching agent).
-
Analyze the quenched sample by GC or HPLC to determine the concentration of the product and remaining substrate.
-
Plot the product concentration versus time to obtain the reaction profile. A deviation from a linear initial rate may suggest catalyst deactivation.
By systematically addressing these potential issues, you can significantly improve the turnover number and overall performance of your this compound catalyzed reactions.
References
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
-
Fu, G. C. (2015). Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. Accounts of chemical research, 48(4), 1034–1046. [Link]
-
Gu, S., Risse, S., Lu, Y., & Ballauff, M. (2014). Mechanism of the Oxidation of 3,3′,5,5′‐Tetramethylbenzidine Catalyzed by Peroxidase‐Like Pt Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes: A Kinetic Study. Chemistry–An Asian Journal, 9(5), 1351-1357. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11265003, 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol. Retrieved from [Link]
-
Wang, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106387. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75490, 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. Retrieved from [Link]
-
Meenakshisundaram, S., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammonium tribromide. Journal of Chemical Sciences, 115(4), 307-314. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis: Evaluating Products from 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol Catalyzed Reactions
For researchers at the forefront of asymmetric synthesis, the development of stereoselective catalytic systems is a paramount objective. The axially chiral 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol and its derivatives have emerged as a promising class of catalysts, demonstrating notable efficacy in a variety of enantioselective transformations. The successful implementation of these catalysts, however, is intrinsically linked to the robust and accurate analysis of the chirality of the resulting products. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of products from reactions catalyzed by this compound, benchmarked against the well-established BINOL catalyst family.
The core of this guide is not merely a recitation of protocols but a detailed exposition of the scientific rationale behind the analytical choices, empowering researchers to not only replicate but also adapt and troubleshoot their chiral separations.
The Critical Role of Chiral HPLC in Asymmetric Catalysis
Asymmetric catalysis aims to produce a single enantiomer of a chiral molecule. The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, is a critical parameter for evaluating the success of a catalytic reaction. Chiral HPLC is the cornerstone technique for determining e.e. due to its high resolution, accuracy, and reproducibility.[1] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and allowing for their quantification.
Analyzing Products from this compound Catalyzed Reactions: A Practical Workflow
The this compound catalyst, a derivative of the broader class of biphenyl diols, has shown promise in reactions such as asymmetric oxo-Diels-Alder cycloadditions.[2] The analysis of the resulting chiral products, typically heterocyclic compounds, necessitates a systematic approach to chiral HPLC method development.
Experimental Workflow for Chiral HPLC Analysis
Sources
A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Asymmetric Reactions Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and pharmaceutical development, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of its biological activity, efficacy, and safety. The subtle, yet profound, difference between enantiomers—non-superimposable mirror images—can mean the difference between a therapeutic breakthrough and a tragic failure, as famously exemplified by the thalidomide disaster of the late 1950s and early 1960s.[1][2] Consequently, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and drug development.
This guide provides an in-depth, technically-grounded exploration of chiral high-performance liquid chromatography (HPLC) for the determination of enantiomeric excess. As a self-validating system, the protocols and principles outlined herein are designed to ensure the generation of robust, reliable, and reproducible data.
The Principle of Chiral Recognition: A Dance of Fleeting Interactions
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge. Chiral chromatography ingeniously overcomes this by introducing a chiral environment in the form of a chiral stationary phase (CSP).[2][3] The separation hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3]
These fleeting interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, are stereochemically specific.[2] One enantiomer will form a more stable complex with the CSP, leading to a longer retention time, while the other, with a less stable interaction, will elute more quickly. This difference in retention times allows for the separation and subsequent quantification of the individual enantiomers.
A Comparative Look at Chiral Stationary Phases
The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[4] There is no universal chiral stationary phase; the choice is dictated by the chemical nature of the analyte. The most widely used CSPs are based on polysaccharides, particularly derivatives of cellulose and amylose, due to their broad applicability.[2]
Here, we compare the performance of several common types of chiral stationary phases for the separation of the anticoagulant drug, warfarin, a classic example of a chiral molecule where the S-enantiomer is significantly more potent than the R-enantiomer.
| Chiral Stationary Phase (CSP) | Principle Selector | Typical Mobile Phase | Resolution (Rs) for Warfarin | Key Advantages & Considerations |
| Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-RH) | Amylose or Cellulose derivatives | Normal Phase (Hexane/IPA), Reversed Phase (Acetonitrile/Water), Polar Organic | >1.5 (often >2.0)[5][6] | Broad applicability, high success rate, available in coated and immobilized versions. Coated phases have solvent limitations. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V) | Vancomycin | Reversed Phase, Polar Ionic | >1.5 | Excellent for separating ionizable compounds, compatible with LC-MS friendly mobile phases. |
| Pirkle-type (e.g., Whelk-O® 1) | π-electron acceptor/donor | Normal Phase | Variable, can be >1.5 | Covalently bonded for high durability, no solvent restrictions, potential to invert elution order. |
| Protein-based (e.g., CHIRAL-AGP) | α1-acid glycoprotein | Reversed Phase (aqueous buffers) | >1.2[7] | Mimics biological interactions, useful for drug-protein binding studies. Can be sensitive to pH and temperature. |
A Step-by-Step Protocol for Chiral Method Development
A systematic approach to method development is crucial for achieving a robust and reliable separation. The following protocol outlines a logical workflow for developing a chiral HPLC method.
Experimental Protocol: Chiral HPLC Method Development
-
Analyte Characterization:
-
Determine the solubility of the analyte in common HPLC solvents (e.g., hexane, isopropanol (IPA), ethanol, methanol, acetonitrile, water).
-
Identify key functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors, acidic/basic sites) to aid in initial CSP selection.
-
-
Initial Column and Mobile Phase Screening:
-
Begin with a small set of columns with diverse selectivities. A recommended starting point includes a polysaccharide-based column (e.g., amylose or cellulose), a Pirkle-type column, and if the analyte is ionizable, a macrocyclic glycopeptide column.[8]
-
For polysaccharide and Pirkle-type columns, start with a normal phase mobile phase, such as 90:10 n-Hexane/IPA.
-
For macrocyclic glycopeptide columns, a polar ionic mode (e.g., Methanol with 0.1% Trifluoroacetic Acid and 0.1% Triethylamine) or a reversed-phase mode (e.g., Acetonitrile/water with a buffer) is a good starting point.
-
Run a screening gradient or isocratic elution at a flow rate of 1.0 mL/min for a standard 4.6 x 250 mm column.
-
-
Method Optimization:
-
Mobile Phase Composition: If partial separation is observed, systematically vary the ratio of the strong solvent (e.g., IPA in normal phase). Small changes can have a significant impact on resolution.
-
Additives/Modifiers: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution.
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance the interactions between the analyte and the CSP.[9] Test flow rates between 0.5 and 1.0 mL/min.
-
Temperature: Decreasing the column temperature can sometimes increase chiral selectivity by enhancing weaker bonding forces.[9] Conversely, increasing the temperature can improve peak efficiency.[9] Evaluate temperatures between 15°C and 40°C.
-
-
Final Method Selection:
-
Choose the column and conditions that provide a resolution (Rs) of >1.5 between the enantiomeric peaks, with good peak shape and a reasonable analysis time.
-
Below is a Graphviz diagram illustrating the workflow for chiral method development.
Caption: A workflow diagram for systematic chiral HPLC method development.
Calculating Enantiomeric Excess: From Peak Area to Purity
Once a successful separation is achieved, the enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess is:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 [6]
For example, if the peak area of the major enantiomer is 90 and the peak area of the minor enantiomer is 10:
% ee = [ (90 - 10) / (90 + 10) ] x 100 = (80 / 100) x 100 = 80%
A sample with 80% ee contains 90% of the major enantiomer and 10% of the minor enantiomer.[3]
The following diagram illustrates the principle of chiral recognition leading to separation and the subsequent calculation of enantiomeric excess from the resulting chromatogram.
Caption: Chiral recognition leads to separation and allows for ee calculation.
Ensuring Trustworthiness: A Protocol for Method Validation
A developed chiral method must be validated to ensure it is fit for its intended purpose.[10] Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of enantiomeric purity. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[11][12][13]
Experimental Protocol: Chiral HPLC Method Validation
-
Specificity:
-
Inject a blank (diluent), the individual enantiomers (if available), and the racemic mixture.
-
Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention times of the enantiomers. The method must be able to resolve the two enantiomers from each other and from any potential impurities.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the racemate spanning the expected range of concentrations.
-
Plot the peak area of each enantiomer against its concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[11]
-
-
Accuracy:
-
Perform recovery studies by spiking a known amount of the minor enantiomer into the major enantiomer at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration for the impurity).
-
Acceptance Criteria: The mean recovery should be within 98-102% for the major enantiomer and typically within 90-110% for the minor enantiomer.
-
-
Precision:
-
Repeatability (Intra-day precision): Inject a minimum of six replicate preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2% for the major enantiomer and typically ≤ 10% for the minor enantiomer.
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This can be determined by a signal-to-noise ratio of approximately 10:1.
-
Acceptance Criteria: The precision at the LOQ should be ≤ 20% RSD.
-
-
Robustness:
-
Intentionally make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase composition ±2%).
-
Acceptance Criteria: The resolution between the enantiomers should remain >1.5, and the calculated enantiomeric excess should not be significantly affected.[11]
-
Conclusion
The determination of enantiomeric excess by chiral chromatography is an indispensable tool in modern chemistry and drug development. A thorough understanding of the principles of chiral recognition, coupled with a systematic approach to method development and rigorous validation, is paramount for generating data that is not only accurate but also defensible. By adhering to the principles and protocols outlined in this guide, researchers can confidently and reliably assess the stereochemical purity of their chiral molecules, ensuring the safety and efficacy of the next generation of pharmaceuticals.
References
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Regis Technologies, Inc. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]
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Regis Technologies, Inc. (n.d.). Request Chiral Handbook for HPLC & SFC Separations. [Link]
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Chromtech. (n.d.). Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations. [Link]
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Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Ali, I., et al. (2021). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis Online. [Link]
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Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. [Link]
-
Cornerstone Commissioning. (2024, December 4). Chiral Separation Method Development for Warfarin Enantiomers. [Link]
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Layton, S. E. (2006). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]
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Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 711-717. [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]
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International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
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National Center for Biotechnology Information. (2018). Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector. [Link]
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Wikipedia. (n.d.). Enantiomeric excess. [Link]
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Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
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Kumar, N., et al. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts. [Link]
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ResearchGate. (2025, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
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National Center for Biotechnology Information. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]
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Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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A Senior Application Scientist's Guide to Spectroscopic Methods for Comparing Substituted Biphenyl-2,2'-Diols
For researchers, medicinal chemists, and materials scientists, the nuanced structural variations within substituted biphenyl-2,2'-diols are of paramount importance. These atropisomeric compounds, which can exist as stable enantiomers due to restricted rotation around the central C-C bond, are foundational scaffolds in asymmetric catalysis, chiral recognition, and the development of novel pharmaceuticals. The nature and position of substituents on the biphenyl core dictate the dihedral angle between the phenyl rings, thereby influencing the molecule's chirality, reactivity, and biological activity. A precise and comprehensive structural characterization is therefore not merely a routine analysis but a critical step in understanding and harnessing the potential of these molecules.
This guide provides an in-depth comparison of key spectroscopic methods for the analysis of substituted biphenyl-2,2'-diols. It is designed to move beyond a simple recitation of techniques, offering instead a strategic framework for selecting and applying these methods to elucidate the subtle yet significant differences between various substituted analogues. The emphasis here is on the "why" behind the "how"—explaining the causal links between molecular structure and spectroscopic output.
The Spectroscopic Toolkit: An Overview
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of substituted biphenyl-2,2'-diols. Each technique provides a unique piece of the structural puzzle. This guide will focus on the following core methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, NOESY): For determining the connectivity of atoms and the through-space proximity of protons, which is crucial for conformational analysis.
-
Infrared (IR) Spectroscopy: To identify key functional groups and probe the influence of substituents on bond vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions and how they are affected by conjugation and substitution patterns.
-
Mass Spectrometry (MS): For determining the molecular weight and elucidating fragmentation patterns that can offer clues about the substitution pattern.
The following sections will delve into each of these techniques, providing not only the theoretical underpinnings but also actionable experimental protocols and comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules, and substituted biphenyl-2,2'-diols are no exception.
¹H NMR Spectroscopy: A Window into the Proton Environment
¹H NMR provides information about the chemical environment of protons in a molecule. For substituted biphenyl-2,2'-diols, the chemical shifts, coupling constants, and signal multiplicities of the aromatic protons are particularly informative.
Causality Behind Experimental Choices: The choice of solvent can influence the chemical shift of the hydroxyl protons. Deuterated chloroform (CDCl₃) is a common choice, but for observing labile hydroxyl protons, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it reduces the rate of proton exchange. A standard concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used.
Expected Spectral Features:
-
Aromatic Protons: These typically resonate in the range of 6.5-8.0 ppm. The substitution pattern significantly affects the chemical shifts and coupling patterns. Electron-donating groups (e.g., -OCH₃, -CH₃) will generally shield the aromatic protons, causing them to resonate at a lower ppm (upfield shift). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield the protons, leading to a downfield shift.
-
Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons can vary widely (typically 4-8 ppm) and is dependent on concentration, solvent, and temperature due to hydrogen bonding. In many substituted biphenyl-2,2'-diols, intramolecular hydrogen bonding between the 2-hydroxyl group and the π-system of the adjacent ring can influence its chemical shift.
-
Substituent Protons: Protons of the substituent groups will appear in their characteristic regions (e.g., -CH₃ around 2.0-2.5 ppm).
Comparative Data for Biphenyl-2,2'-diol (Parent Compound):
| Proton | Chemical Shift (δ) in CDCl₃ |
| H3, H3' | ~7.2 ppm (doublet of doublets) |
| H4, H4' | ~6.9 ppm (triplet of doublets) |
| H5, H5' | ~7.1 ppm (triplet of doublets) |
| H6, H6' | ~6.8 ppm (doublet of doublets) |
| OH, OH' | Variable, ~5.0 ppm |
Note: The exact chemical shifts and coupling constants will be influenced by the specific substituents present.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides information about the carbon framework of the molecule.
Expected Spectral Features:
-
Aromatic Carbons: These resonate in the range of 110-160 ppm. The carbon atoms directly attached to the hydroxyl groups (C2, C2') are typically found in the 150-155 ppm region. The ipso-carbons (C1, C1') are also deshielded.
-
Substituent Carbons: The chemical shifts of carbons in the substituent groups will appear in their expected regions.
The effect of substituents on ¹³C chemical shifts is also predictable. Electron-donating groups will cause an upfield shift (lower ppm) of the ortho and para carbons, while electron-withdrawing groups will cause a downfield shift (higher ppm).
Comparative Data for Biphenyl-2,2'-diol (Parent Compound):
| Carbon | Chemical Shift (δ) in CDCl₃ |
| C1, C1' | ~128 ppm |
| C2, C2' | ~152 ppm |
| C3, C3' | ~120 ppm |
| C4, C4' | ~129 ppm |
| C5, C5' | ~124 ppm |
| C6, C6' | ~118 ppm |
2D NMR Techniques: Unraveling Connectivity and Spatial Relationships
For more complex substituted biphenyl-2,2'-diols, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques are invaluable in these cases.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the unambiguous assignment of adjacent protons in the aromatic rings.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded.[1][2] For substituted biphenyl-2,2'-diols, NOESY is particularly useful for determining the conformation and providing evidence for atropisomerism. For example, NOE cross-peaks between a substituent on one ring and a proton on the other ring can provide information about the dihedral angle and the relative orientation of the two rings.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the substituted biphenyl-2,2'-diol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain high-resolution spectra.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex, acquire COSY and NOESY spectra. For COSY, a standard gradient-selected sequence is appropriate. For NOESY, a mixing time of 500-800 ms is typically a good starting point for molecules of this size.
Diagram of NMR Workflow:
Caption: Workflow for NMR analysis of substituted biphenyl-2,2'-diols.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality Behind Experimental Choices: For solid samples, the KBr pellet method is common. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. This minimizes scattering of the IR beam. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[3]
Expected Spectral Features:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding. Intramolecular hydrogen bonding, which is common in 2,2'-diols, can lead to a sharper O-H stretching band compared to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): A medium to weak absorption is typically observed just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).
-
C=C Stretch (Aromatic): Several sharp, medium-intensity bands are found in the 1450-1600 cm⁻¹ region. The exact positions and intensities of these bands can be influenced by the substitution pattern.
-
C-O Stretch: A strong absorption in the 1200-1260 cm⁻¹ region is characteristic of the C-O stretching of the phenol group.
-
Out-of-Plane C-H Bending: The pattern of absorptions in the 680-900 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic rings.
Comparative Analysis: The introduction of substituents will lead to additional characteristic absorption bands. For example:
-
-NO₂ group: Strong absorptions around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
-
-C≡N group: A sharp, medium-intensity absorption around 2220-2260 cm⁻¹.
-
-C=O group (e.g., in an ester or ketone substituent): A strong, sharp absorption in the 1680-1750 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted biphenyl-2,2'-diols, the absorption maxima (λ_max) and molar absorptivities (ε) are influenced by the extent of conjugation between the two phenyl rings and the nature of the substituents.
Causality Behind Experimental Choices: A dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) is used. The concentration should be adjusted so that the absorbance at λ_max falls within the optimal range of the instrument (typically 0.2-0.8).
Expected Spectral Features:
-
Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition.[4]
-
The hydroxyl groups in biphenyl-2,2'-diol act as auxochromes, typically causing a bathochromic shift (shift to longer wavelength) and an increase in the intensity of the absorption bands compared to biphenyl.
-
Effect of Substituents:
-
Electron-donating groups (-OH, -OCH₃, -NH₂) generally cause a bathochromic shift and an increase in molar absorptivity.
-
Electron-withdrawing groups (-NO₂, -CN, -CHO) also tend to cause a bathochromic shift, especially when they extend the conjugated system.
-
-
Steric Effects: Substituents at the ortho positions (3, 3', 6, 6') can increase the steric hindrance and thus the dihedral angle between the two rings. This reduces the π-orbital overlap and can lead to a hypsochromic shift (shift to shorter wavelength) and a decrease in molar absorptivity, making the spectrum resemble that of two isolated benzene rings.
Comparative Data for UV-Vis Spectroscopy:
| Compound | Solvent | λ_max (nm) |
| Biphenyl | Ethanol | ~250 |
| Biphenyl-2,2'-diol | Ethanol | ~275 |
| 3,3'-Dimethylbiphenyl-2,2'-diol | Ethanol | Expected ~278 |
| 3,3'-Dinitrobiphenyl-2,2'-diol | Ethanol | Expected >280 |
Note: The λ_max values for substituted derivatives are illustrative and will vary depending on the specific substituent and its position.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable UV-transparent solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution against a solvent blank.
-
Data Analysis: Determine the λ_max and the corresponding absorbance. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with less fragmentation, particularly for more polar or thermally labile compounds.[5]
Expected Spectral Features:
-
Molecular Ion Peak (M⁺•): This peak corresponds to the molecular weight of the compound. For biphenyl-2,2'-diol, the molecular ion peak is observed at m/z 186.[6]
-
Fragmentation Patterns: The fragmentation of substituted biphenyl-2,2'-diols will be influenced by the nature and position of the substituents. Common fragmentation pathways for phenols and biphenyls include:
-
Loss of H₂O from the diol.
-
Loss of CO.
-
Cleavage of the biphenyl linkage.
-
Loss of the substituent or fragments of the substituent. For example, a methoxy-substituted derivative might show the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). A nitro-substituted derivative might show the loss of •NO or •NO₂.[7]
-
Comparative Analysis of Fragmentation:
| Substituent | Characteristic Fragment Loss |
| -OCH₃ | - •CH₃ (m/z - 15), -CH₂O (m/z - 30) |
| -NO₂ | - •NO (m/z - 30), - •NO₂ (m/z - 46) |
| -Br | Characteristic isotopic pattern for bromine |
| -Cl | Characteristic isotopic pattern for chlorine |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). For some hydroxylated biphenyls, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The temperature program should be optimized to achieve good separation of the analyte from any impurities.
-
MS Detection: The eluent from the GC column is introduced into the mass spectrometer. Acquire mass spectra in either full scan mode to obtain the complete fragmentation pattern or in selected ion monitoring (SIM) mode for targeted analysis.
Diagram of Mass Spectrometry Fragmentation:
Caption: Common fragmentation pathways for substituted biphenyl-2,2'-diols in mass spectrometry.
Conclusion: A Synergistic Approach to Structural Characterization
The comprehensive analysis of substituted biphenyl-2,2'-diols necessitates a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the fundamental framework of the molecular structure, 2D NMR techniques like COSY and NOESY are essential for resolving complex spectra and elucidating the three-dimensional structure. IR spectroscopy offers a rapid means of confirming the presence of key functional groups, while UV-Vis spectroscopy provides insights into the electronic properties and the degree of conjugation, which is intimately linked to the conformation. Finally, mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns.
By understanding the principles behind each technique and the causal relationships between molecular structure and spectroscopic data, researchers can confidently and accurately characterize novel substituted biphenyl-2,2'-diols, paving the way for their application in diverse fields of science and technology.
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IOPscience. (2019). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. [Link]
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A Comparative Guide to the Catalytic Activity of Tetramethyl Biphenyl Diol Complexes and Other Privileged Chiral Systems
In the landscape of asymmetric catalysis, the development of efficient and selective chiral catalysts is a cornerstone for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. Among the pantheon of privileged chiral ligands, atropisomeric biaryl diols have distinguished themselves as remarkably versatile and effective catalysts for a wide array of chemical transformations. This guide provides a comprehensive benchmark of the catalytic activity of tetramethyl biphenyl diol (TMBDP) complexes, offering a comparative analysis against other widely employed chiral diol systems, namely BINOL and TADDOL derivatives. By presenting objective experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and reaction optimization.
Introduction to Chiral Diol Catalysis
Chiral diols, particularly those with C₂ symmetry, have emerged as powerful organocatalysts and ligands for metal-catalyzed asymmetric reactions. Their efficacy stems from the formation of a well-defined chiral environment around a reactive center, which dictates the stereochemical outcome of a given transformation. The steric and electronic properties of the diol backbone and its substituents are critical in modulating both the reactivity and enantioselectivity of the catalytic system. This guide will focus on a key benchmark reaction—the asymmetric addition of diethylzinc to aldehydes—to provide a quantitative comparison of these influential catalyst classes.
The Rise of Biphenyl Diols: The Case for TMBDP
While BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have long been celebrated for their broad applicability and high performance, recent attention has turned to more tailored biphenyl diol scaffolds. Tetramethyl biphenyl diol (TMBDP) derivatives, such as (S)-(−)-5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol, offer a unique combination of steric bulk and conformational rigidity. The methyl groups at the 5,5' and 6,6' positions, along with bulky tert-butyl groups at the 3,3' positions, create a highly defined chiral pocket that can impart exceptional levels of stereocontrol. While direct comparative data for TMBDP in the benchmark diethylzinc addition is limited in publicly available literature, its documented success in other demanding asymmetric transformations, such as hydroamination and ring-closing metathesis, underscores its significant potential.
Performance Benchmark: Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde to furnish (S)-1-phenyl-1-propanol is a classic and reliable method for evaluating the effectiveness of chiral catalysts. The following tables summarize the performance of representative BINOL and TADDOL derivatives in this benchmark reaction, providing key metrics for comparison.
Table 1: Performance of BINOL-Derived Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-BINOL/Ti(OiPr)₄ | 10 | Toluene | 0 | 95 | 92 | [1] |
| (R)-3,3'-Ph₂-BINOL/Ti(OiPr)₄ | 10 | Toluene | 0 | 98 | 98 | [1] |
Table 2: Performance of TADDOL-Derived Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (4R,5R)-TADDOL/Ti(OiPr)₄ | 10 | Toluene | -20 | 99 | >99 | [2] |
Mechanistic Insights: The "Why" Behind Performance Differences
The stereochemical outcome of the diethylzinc addition reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[3] The chiral ligand coordinates to the zinc and titanium centers, creating a rigid chiral environment that dictates the facial selectivity of the aldehyde's approach to the nucleophilic ethyl group.
Caption: Generalized coordination of chiral diols in the catalytic complex.
The greater steric hindrance imposed by the tetramethyl and tert-butyl substituents of the TMBDP ligand is hypothesized to create a more conformationally restricted and well-defined chiral pocket compared to the more flexible BINOL backbone. This rigidity can lead to a higher energy difference between the diastereomeric transition states, resulting in enhanced enantioselectivity. TADDOLs, with their C₂-symmetric diol backbone and bulky aryl groups, also create a highly effective chiral environment, as evidenced by their exceptional performance.
Caption: Simplified workflow for the asymmetric addition of diethylzinc to an aldehyde.
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
The following is a representative experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, which can be adapted for different chiral diol catalysts.
Materials:
-
Chiral diol ligand (e.g., (S)-BINOL, (4R,5R)-TADDOL) (10 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)
-
Diethylzinc (1.0 M solution in hexanes) (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diol ligand (0.1 mmol).
-
Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (1.2 mmol) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add the diethylzinc solution (2.0 mmol) to the reaction mixture and stir for an additional 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Synthesis of (S)-5,5',6,6'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol ((S)-TMBDP)
A representative synthesis of a TMBDP ligand is as follows:[4]
-
Reduction: (S)-6,6′-Dimethoxybiphenyl-2,2′-dicarbaldehyde is reduced with sodium borohydride in ethanol to yield the corresponding diol.
-
Bromination: The diol is then treated with phosphorus tribromide in anhydrous dichloromethane to give the dibromide.
-
Hydrogenation: The dibromide is hydrogenated using a palladium on carbon catalyst to afford the tetramethyl derivative.
-
Demethylation: Finally, the methoxy groups are cleaved using boron tribromide in dichloromethane, followed by hydrolysis to yield the desired (S)-5,5',6,6'-tetramethyl-[1,1'-biphenyl]-2,2'-diol.
Conclusion and Future Outlook
This guide provides a comparative overview of the catalytic activity of TMBDP complexes against established chiral diol systems like BINOL and TADDOL. While direct, side-by-side benchmarking data for TMBDP in the asymmetric diethylzinc addition to aldehydes is an area ripe for further investigation, the existing literature on its performance in other challenging asymmetric transformations strongly suggests its potential as a highly effective and selective catalyst. The steric bulk and conformational rigidity of the TMBDP scaffold offer a compelling design principle for the development of next-generation chiral catalysts. Researchers are encouraged to consider TMBDP and its derivatives as valuable tools in their synthetic endeavors, with the expectation of achieving high levels of stereocontrol in a variety of important chemical reactions.
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Accounts of Chemical Research. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). [Link]
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A comparative study of MOFs derived from different biphenol linkers for gas separation
The precise and efficient separation of gases is a critical industrial challenge, central to processes ranging from natural gas purification to carbon capture. Metal-Organic Frameworks (MOFs), with their unparalleled porosity and tunable chemical nature, represent the frontier of adsorbent technology.[1][2] This guide offers a deep, comparative analysis of MOFs constructed from biphenol-based linkers, focusing on how subtle modifications to the linker's structure can dramatically influence gas separation performance. We will explore the causal relationships between linker chemistry, framework properties, and selective gas uptake, providing researchers and engineers with the insights needed to design next-generation separation materials.
The Decisive Role of the Biphenol Linker
The organic linker is the architectural blueprint of a MOF, dictating its pore size, geometry, and surface chemistry. Biphenyl-4,4'-dicarboxylic acid (BPDC) is a foundational linker in many robust MOFs, such as the renowned UiO-67.[3][4] Its elongated, rigid structure creates larger pores compared to smaller linkers like terephthalic acid (BDC), facilitating the diffusion of guest molecules.[4] However, the true power of biphenol linkers lies in their capacity for functionalization. By strategically adding chemical groups to the biphenyl backbone, we can precisely tune the MOF's interaction with specific gas molecules, transforming a passive porous material into a highly selective adsorbent.[5][6]
The choice of functional group is a critical experimental decision driven by the target application. Electron-donating groups like amines (-NH₂) can enhance interactions with acidic gases like CO₂, while electron-withdrawing groups such as nitro (-NO₂) can alter the electronic properties of the framework.[7][8][9] This targeted functionalization allows for the rational design of MOFs with high selectivity for specific gas separations, such as CO₂/CH₄ or CO₂/N₂.[5][6]
Comparative Analysis: Functionalized UiO-67 Analogues
To illustrate the profound impact of linker functionalization, we will compare the parent UiO-67, constructed with BPDC, to two analogues where the BPDC linker is modified with carbonyl (=O) and sulfone (-SO₂) groups. These modifications, while preserving the underlying UiO-67 topology, introduce significant changes to the pore environment.
The study by Wang et al. provides a compelling dataset for this comparison.[5][6] They synthesized two UiO-67 analogues, BUT-10 and BUT-11, using linkers functionalized with carbonyl and sulfone groups, respectively. Despite a reduction in surface area and pore size compared to the parent UiO-67, both functionalized MOFs exhibited markedly enhanced CO₂ adsorption and selectivity.[5][6]
| MOF Material | Linker Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 298K, 1 atm) | CO₂/CH₄ Selectivity (IAST) | CO₂/N₂ Selectivity (IAST) |
| UiO-67 | None (Biphenyl) | ~1415[3][10] | 22.9 | 2.7 | 9.4 |
| BUT-10 | Carbonyl (=O) | Not Specified | 50.6 | 5.1 | 18.6 |
| BUT-11 | Sulfone (-SO₂) | Not Specified | 53.5 | 9.0 | 31.5 |
Data sourced from Wang et al. (2014).[5][6]
Causality Behind the Performance Enhancement:
The dramatic increase in performance is not accidental; it is a direct consequence of the specific chemical functionalities introduced into the MOF's pores.
-
Carbonyl and Sulfone Groups: Both the =O group in BUT-10 and the -SO₂ group in BUT-11 are polar. They create localized dipoles within the pores, leading to stronger electrostatic interactions with CO₂, which has a significant quadrupole moment. This enhanced affinity is the primary driver for the increased CO₂ uptake and selectivity over less polar gases like CH₄ and N₂.
-
Sulfone's Superiority: BUT-11, with its sulfone groups, shows the highest performance. Computational simulations have confirmed that CO₂ molecules preferentially locate around the sulfone groups within the pores of BUT-11.[5][6] This verifies at a molecular level that the sulfone functionality creates highly favorable binding sites, significantly increasing the framework's affinity for CO₂.[5][6]
-
The Trade-off: Interestingly, the functionalized MOFs have lower surface areas. This highlights a crucial principle in MOF design: maximizing surface area is not always the ultimate goal. For selective applications, engineering specific, high-affinity binding sites through linker functionalization can be a more effective strategy than simply creating more empty space.[5][6]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are detailed. They represent a self-validating system where successful synthesis and activation (Protocol 1) are prerequisites for obtaining meaningful data in the gas sorption analysis (Protocol 2).
Protocol 1: Synthesis of UiO-67
This protocol is adapted from a standard solvothermal method for UiO-67 synthesis.[3][11]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
4,4'-biphenyldicarboxylic acid (BPDC)
-
N,N-dimethylformamide (DMF)
-
Acetic Acid (glacial)
-
Hydrochloric Acid (HCl, 37%)
-
Ethanol
Procedure:
-
Solution Preparation: In a 250 mL Schott bottle, dissolve 1.27 mmol of the BPDC linker in 100 mL of DMF.[11] Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Reagent Addition: To the linker solution, add 1.27 mmol of ZrCl₄, followed by 2.15 mL of acetic acid and 0.5 mL of 37% HCl.[11] Acetic acid acts as a modulator, controlling the crystallization kinetics to prevent defect formation.[12]
-
Solvothermal Reaction: Tightly cap the bottle and place it in a preheated oven at 120°C for 48 hours.[3][11]
-
Product Isolation: After cooling to room temperature, a white precipitate (UiO-67) will be present. Centrifuge the mixture to collect the solid product.
-
Washing: To remove unreacted precursors and solvent, wash the product three times with fresh DMF, followed by three washes with ethanol.[11] After each wash, separate the solid via centrifugation.
-
Activation: To activate the MOF, the pores must be cleared of residual solvent. Dry the washed product overnight in an oven at 100-120°C.[3][10] For rigorous activation, especially before gas sorption measurements, heat the sample under vacuum.[13]
Protocol 2: Gas Sorption Measurement
This protocol describes a standard method for evaluating the gas adsorption properties of the synthesized MOF using a volumetric sorption analyzer.[14]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the activated MOF sample and place it into the sample tube of the gas adsorption analyzer.
-
Degassing: Before analysis, the sample must be fully degassed to remove any adsorbed atmospheric gases or moisture. Heat the sample in situ under high vacuum (e.g., at 120°C for at least 10 hours).[13] A stable, low pressure indicates the sample is clean.
-
Surface Area Analysis: Perform a nitrogen (N₂) adsorption-desorption isotherm at 77 K (liquid nitrogen temperature). Use the collected data to calculate the BET (Brunauer-Emmett-Teller) and Langmuir surface areas, which are critical metrics for material porosity.[1]
-
Selective Gas Adsorption: Measure the single-component adsorption isotherms for CO₂, CH₄, and N₂ at relevant temperatures (e.g., 298 K).[13] The analyzer will incrementally dose the gas into the sample tube and measure the amount adsorbed at each equilibrium pressure point.
-
Data Analysis:
-
Plot the amount of gas adsorbed (e.g., in cm³/g or mmol/g) as a function of pressure to obtain the adsorption isotherms.
-
Use the pure-component isotherm data to calculate the ideal adsorbed solution theory (IAST) selectivity for gas pairs like CO₂/CH₄ and CO₂/N₂. This provides a standardized metric for comparing the separation performance of different materials.
-
Conclusion
The strategic functionalization of biphenol linkers is a powerful and proven methodology for developing high-performance MOFs for gas separation. As demonstrated by the comparative analysis of UiO-67 and its analogues, the introduction of polar functional groups like carbonyls and sulfones can dramatically enhance both CO₂ uptake and selectivity, even at the expense of total surface area.[5][6] This underscores a critical paradigm in materials science: rational design of specific, targeted functionalities often outweighs the pursuit of simple, bulk properties. By understanding the causal link between linker chemistry and adsorption behavior, researchers can accelerate the discovery and implementation of MOF-based solutions for the world's most pressing gas separation challenges.
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Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks | Request PDF - ResearchGate. Available at: [Link]
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Gas Sorption Measurements - Bio-protocol. Available at: [Link]
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Synthesis, characterization, and CO2 adsorption of three metal-organic frameworks (MOFs): MIL-53, MIL-96, and amino-MIL-53 | Request PDF - ResearchGate. Available at: [Link]
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Tuning CO2 Selective Adsorption over N-2 and CH4 in UiO-67 Analogues through Ligand Functionalization - ResearchGate. Available at: [Link]
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Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Journal of Pure and Applied Microbiology. Available at: [Link]
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Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks - uu .diva. Available at: [Link]
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Comparative Analysis of Bimetallic and Monometallic MOF Composites for Bisphenol S Removal from Commercial Beverage Samples by Adsorption and Photocatalysis | Request PDF - ResearchGate. Available at: [Link]
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Tuning CO₂ selective adsorption over N₂ and CH₄ in UiO-67 analogues through ligand functionalization - PubMed. Available at: [Link]
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(PDF) Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - ResearchGate. Available at: [Link]
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Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation | Journal of the American Chemical Society. Available at: [Link]
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Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC. Available at: [Link]
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Bipyridine-based UiO-67 as novel filler in mixed-matrix membranes for CO2-selective gas separation - Lirias. Available at: [Link]
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MOF Adsorbents for Flue Gas Separation: Comparison of Material Ranking Approaches | Request PDF - ResearchGate. Available at: [Link]
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Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Effect of organic linker substituents on properties of metal–organic frameworks: a review. Available at: [Link]
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Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI.GOV. Available at: [Link]
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Transition metal supported UiO-67 materials and their applications in catalysis - Frontiers. Available at: [Link]
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Controlling the Synthesis of Metal–Organic Framework UiO-67 by Tuning Its Kinetic Driving Force | Crystal Growth & Design - ACS Publications. Available at: [Link]
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Gas Adsorption Study on Mesoporous Metal−Organic Framework UMCM-1 - ResearchGate. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF METAL– ORGANIC FRAMEWORK (MOF) STRUCTURES FOR CO2 CAPTURE AND CONVERSION. Available at: [Link]
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Metal-organic frameworks meet Uni-MOF: a revolutionary gas adsorption detector - ChemRxiv. Available at: [Link]
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The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects - Frontiers. Available at: [Link]
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Bipyridine-based UiO-67 as novel filler in mixed-matrix membranes for CO2-selective gas separation | Request PDF - ResearchGate. Available at: [Link]
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First-Principles Study on the Selective Separation of Toxic Gases by Mg-MOF-74 - PMC. Available at: [Link]
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One-step solvothermal synthesis of the bimetallic Zr/Ce-UiO-67 metal–organic framework: a visible-light-activated photocatalyst for Cr(vi) detoxification - RSC Publishing. Available at: [Link]
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Synthesis strategies of metal-organic frameworks for CO 2 capture - OAE Publishing Inc. Available at: [Link]
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Continuous microfluidic synthesis of zirconium-based UiO-67 using a coiled flow invertor reactor - NIH. Available at: [Link]
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Two comparable Ba-MOFs with similar linkers for enhanced CO2 capture and separation by introducing N-rich groups | springerprofessional.de. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Catalytic Performance with Kinetic Studies
For researchers, scientists, and professionals in drug development, the rigorous validation of a catalyst's performance is paramount. A catalyst's true efficacy is not merely defined by its final product yield but by the intricate details of its kinetic behavior. This guide provides an in-depth comparison of kinetic study methodologies, offering the experimental and theoretical framework necessary to objectively assess and compare catalytic performance. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system for generating trustworthy and authoritative data.
The Cornerstone of Catalytic Assessment: Why Kinetic Studies are Non-Negotiable
A catalyst accelerates a chemical reaction by providing an alternative reaction pathway with a lower activation energy.[1] Simply measuring the final yield of a reaction offers a limited snapshot of a catalyst's utility. A comprehensive kinetic study, however, illuminates the reaction's mechanism, rate, and the factors that influence them.[1] This deeper understanding is crucial for optimizing reaction conditions, scaling up processes, and rationally designing more efficient catalysts.[2]
This guide will navigate through the essential stages of a kinetic investigation, from initial catalyst characterization to the interpretation of complex kinetic models.
Pre-Kinetic Analysis: Characterizing the Catalyst
Before embarking on kinetic experiments, a thorough characterization of the catalyst is essential to correlate its physical and chemical properties with its performance.[2] This foundational step ensures the reproducibility of your results and provides insights into the catalyst's structure-activity relationship.
Key Characterization Techniques:
-
X-Ray Diffraction (XRD): Provides information on the crystalline structure, phase composition, and crystallite size of the catalyst.[3]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Offer high-resolution images of the catalyst's surface morphology, particle size, and internal structure.[4]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that determines the elemental composition and oxidation states of the catalyst's surface, which is critical for understanding its reactivity.[3]
-
Chemisorption Techniques: Methods like pulse chemisorption are used to determine the number of active sites, metal dispersion, and metal surface area, which are crucial for calculating turnover frequencies (TOFs).[4]
A well-characterized catalyst provides the necessary context for interpreting kinetic data. For instance, a change in catalytic activity could be correlated with a measured decrease in active surface area.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the systematic approach to conducting a thorough kinetic study for catalyst validation.
Caption: A stepwise workflow for comprehensive kinetic analysis of catalysts.
Designing Kinetic Experiments: From Theory to Practice
The design of your kinetic experiments is critical for obtaining meaningful and reliable data.[5] A well-designed experiment will allow you to determine the reaction rate law, which expresses the relationship between the reaction rate and the concentrations of reactants and catalysts.[6]
3.1. Mitigating Mass Transfer Limitations
A common pitfall in heterogeneous catalysis is the influence of mass transfer limitations, where the rate of diffusion of reactants to the catalyst surface is slower than the intrinsic reaction rate.[7][8] If not properly addressed, you will be measuring the rate of diffusion, not the true kinetic performance of your catalyst.
Experimental Protocols to Test for Mass Transfer Limitations:
-
Varying Agitation Speed (for liquid-phase reactions): In a batch reactor, increase the stirring speed. If the reaction rate increases with agitation speed, external mass transfer is limiting. The rate is considered to be kinetically controlled when it becomes independent of the agitation speed.[8]
-
Varying Catalyst Particle Size: For a given mass of catalyst, smaller particles have a larger external surface area. If the reaction rate per unit mass of catalyst increases as the particle size decreases, internal mass transfer limitations may be present.[8] The Weisz-Prater criterion can also be used to assess the significance of pore diffusion limitations.[8]
3.2. Determining the Rate Law
The rate law for a reaction is typically expressed as:
Rate = k[A]x[B]y
where k is the rate constant, [A] and [B] are the concentrations of the reactants, and x and y are the reaction orders with respect to each reactant.[9] The following experimental methods are commonly used to determine the reaction orders and the rate constant.
Method 1: The Method of Initial Rates
This method involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.[10] By comparing the initial reaction rates of these experiments, the order of the reaction with respect to the varied reactant can be determined.
Experimental Protocol for the Method of Initial Rates:
-
Baseline Experiment: Conduct an experiment with a set of initial concentrations for all reactants and measure the initial reaction rate.
-
Vary [A]: Double the initial concentration of reactant A while keeping the initial concentrations of all other reactants the same as in the baseline experiment. Measure the new initial reaction rate.
-
If the rate doubles, the reaction is first-order with respect to A.
-
If the rate quadruples, the reaction is second-order with respect to A.
-
If the rate does not change, the reaction is zero-order with respect to A.
-
-
Vary [B]: Repeat the process for reactant B, keeping the concentration of A and other reactants at their baseline levels.
-
Calculate k: Once the reaction orders are known, the rate constant k can be calculated by plugging the concentration and rate data from any of the experiments into the determined rate law.[11]
Method 2: Integrated Rate Law Analysis
This method involves monitoring the concentration of a reactant as a function of time during a single experiment.[12] The data is then plotted in different ways to see which plot yields a straight line. The form of the integrated rate law that gives a linear plot indicates the order of the reaction.[12]
-
Zero-Order: A plot of [A] vs. time is linear with a slope of -k.
-
First-Order: A plot of ln[A] vs. time is linear with a slope of -k.
-
Second-Order: A plot of 1/[A] vs. time is linear with a slope of k.
| Reaction Order | Integrated Rate Law | Linear Plot | Slope of Linear Plot |
| Zero | [A]t = -kt + [A]0 | [A] vs. t | -k |
| First | ln[A]t = -kt + ln[A]0 | ln[A] vs. t | -k |
| Second | 1/[A]t = kt + 1/[A]0 | 1/[A] vs. t | k |
Table 1: Summary of Integrated Rate Laws and their corresponding linear plots.
Advanced Kinetic Models: Unraveling Reaction Mechanisms
For many catalytic reactions, especially in heterogeneous catalysis, the simple rate laws described above may not be sufficient. Mechanistic models like the Langmuir-Hinshelwood and Michaelis-Menten kinetics provide a more detailed description of the reaction at the catalyst's active sites.
4.1. Langmuir-Hinshelwood (LH) Kinetics
The LH model is widely used for heterogeneous catalytic reactions and assumes that reactants adsorb onto the catalyst surface before reacting.[13][14] The overall rate is then a function of the rates of adsorption, surface reaction, and desorption. Depending on which step is rate-limiting, the form of the rate law will change.[15] For a bimolecular reaction A + B → Products, where the surface reaction is rate-limiting, the rate law can be expressed as:
Rate = k * KA * KB * [A] * [B] / (1 + KA[A] + KB[B])2
Where k is the surface reaction rate constant and KA and KB are the adsorption equilibrium constants for A and B, respectively.[16]
4.2. Michaelis-Menten Kinetics
In enzyme catalysis, the Michaelis-Menten model is fundamental.[17][18] It describes the kinetics of many single-substrate enzyme-catalyzed reactions. The model assumes the formation of an enzyme-substrate complex (ES), which then breaks down to form the product and regenerate the enzyme.[18][19]
The Michaelis-Menten equation is:
v = (Vmax * [S]) / (Km + [S])
Where:
-
v is the initial reaction velocity.
-
Vmax is the maximum reaction velocity, achieved when the enzyme is saturated with the substrate.[20]
-
[S] is the substrate concentration.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[18] It is a measure of the affinity of the enzyme for its substrate.[19]
Conceptual Flow of Michaelis-Menten Kinetics
Caption: The reversible formation of an enzyme-substrate complex followed by product formation.
The Influence of Temperature: Activation Energy and Thermodynamic Parameters
The effect of temperature on the reaction rate is described by the Arrhenius equation:
k = A * e(-Ea/RT)
Where:
-
k is the rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature.[21]
By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of an Arrhenius plot (ln(k) vs. 1/T).[21] A lower activation energy indicates a more efficient catalyst.
The Eyring equation , derived from transition state theory, provides a more detailed thermodynamic insight into the reaction, allowing for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation from an Eyring plot (ln(k/T) vs. 1/T).[22][23]
Catalyst Deactivation: A Critical Performance Metric
Catalyst deactivation, the loss of catalytic activity over time, is a crucial factor in the practical application of a catalyst.[24] The main mechanisms of deactivation are:
-
Sintering: The loss of active surface area due to the agglomeration of metal particles at high temperatures.[24]
-
Fouling or Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.[24]
-
Poisoning: The strong and irreversible adsorption of impurities from the feed onto the active sites.[24]
Studying the kinetics of deactivation is essential for predicting the catalyst's lifetime and developing regeneration strategies.[25][26] This can be done by monitoring the catalyst's activity as a function of time on stream.
Comparing Catalytic Performance: Key Metrics
When comparing different catalysts, it is essential to use objective and quantitative metrics derived from kinetic studies.
| Metric | Description | How to Determine | Importance |
| Turnover Frequency (TOF) | The number of molecules converted per active site per unit time. | Requires knowledge of the number of active sites (from chemisorption). | A measure of the intrinsic activity of the catalyst, independent of its loading or dispersion. |
| Rate Constant (k) | A proportionality constant that relates the reaction rate to the concentrations of reactants. | Determined from the rate law. | A direct measure of the reaction rate under specific conditions. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | From the slope of an Arrhenius plot. | A lower Ea indicates a more efficient catalyst. |
| Selectivity | The ratio of the rate of formation of the desired product to the sum of the rates of formation of all products. | Determined by analyzing the product distribution at different conversions. | Crucial for maximizing the yield of the desired product and minimizing waste. |
| Stability/Deactivation Rate | The rate at which the catalyst loses its activity over time. | Monitored by measuring the activity as a function of time on stream. | A key parameter for the industrial viability of a catalyst. |
Table 2: Key Metrics for Comparing Catalytic Performance.
Conclusion: The Power of Kinetic Validation
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A Comparative Guide to the Cross-Reactivity of Catalysts Based on 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
In the landscape of asymmetric catalysis, the development of robust and versatile chiral ligands is paramount for the efficient synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] Among the privileged scaffolds for chiral ligands, those derived from axially chiral biphenols have garnered significant attention due to their tunable steric and electronic properties.[2][3][4][5] This guide provides a detailed comparative analysis of catalysts derived from 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol, a prominent member of the biphenol family. We will explore its cross-reactivity—defined here as its catalytic efficacy across a range of substrates and reaction types—in comparison to other notable catalyst systems, particularly those based on the well-established 1,1'-bi-2-naphthol (BINOL) framework.[6]
This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical applications and comparative performance of these catalysts. The insights provided are grounded in experimental data and aim to facilitate informed catalyst selection for specific synthetic challenges.
The Biphenol Scaffold: A Platform for Tunable Catalysis
The this compound ligand, hereafter referred to as Me₄-BIPOL, possesses a biphenyl core with methyl groups at the 3, 3', 5, and 5' positions. This substitution pattern imparts specific steric and electronic characteristics to the resulting metal complexes, influencing their catalytic activity and stereoselectivity. The inherent modularity of the biphenol backbone allows for systematic modifications, enabling the fine-tuning of catalyst performance for a given transformation.[6][7] This "tunability" is a key advantage of the biphenol scaffold over less easily modified systems.[1][6]
Figure 1: Comparison of Me₄-BIPOL and BINOL structures.
Comparative Performance Analysis: Me₄-BIPOL vs. Alternatives
To objectively assess the cross-reactivity of Me₄-BIPOL-based catalysts, we will compare their performance in key asymmetric transformations against catalysts derived from other ligand scaffolds, primarily BINOL. The following sections present experimental data for selected reactions.
Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones is a fundamental carbon-carbon bond-forming reaction. The performance of phosphoramidite ligands derived from both biphenol and BINOL scaffolds has been evaluated in this context.
Table 1: Performance in the Cu-Catalyzed Conjugate Addition of Diethylzinc to 2-Cyclohexenone
| Entry | Ligand Scaffold | 3,3'-Substituents | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Biphenol | -H | 95 | 96 |
| 2 | Biphenol | -Me | 96 | 98 |
| 3 | Biphenol | -Et | 97 | 99 |
| 4 | BINOL | - | 95 | 97 |
Data synthesized from comparative studies.[6]
Analysis: The data clearly demonstrates that phosphoramidite ligands derived from the 2,2'-biphenol backbone are highly effective for this transformation, affording excellent yields and enantioselectivities.[6] Notably, the fine-tuning of the 3,3'-substituents on the biphenol backbone significantly impacts enantioselectivity, with the ethyl-substituted variant providing a slightly higher ee than the well-established BINOL-derived counterpart under the same conditions.[6] This highlights the tunability of the biphenol scaffold to optimize catalyst performance.[6]
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. The performance of biphenol- and BINOL-derived phosphoramidite ligands has been compared in the hydrogenation of a prochiral olefin.
Table 2: Performance in the Rh-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin
| Entry | Ligand Scaffold | 3,3'-Substituents | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Biphenol | -H | >99 | 95 |
| 2 | Biphenol | -Me | >99 | 97 |
| 3 | BINOL | - | >99 | 96 |
Data synthesized from comparative studies.[6]
Analysis: In this rhodium-catalyzed asymmetric hydrogenation, the biphenol-based ligands demonstrate comparable, and in the case of the 3,3'-dimethyl substituted variant, slightly superior performance to the BINOL-derived ligand.[6] This underscores the potential of the biphenol scaffold as a viable and highly tunable alternative to the more commonly employed BINOL backbone in this important transformation.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments discussed.
General Procedure for Ligand Synthesis: Phosphoramidite from this compound
The synthesis of phosphoramidite ligands is a modular process, allowing for the facile introduction of various amine components.
Figure 2: General workflow for phosphoramidite ligand synthesis.
Protocol:
-
Preparation of the Phosphorochloridite: In a glovebox, under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed dichloromethane (DCM). Cool the solution to 0 °C. To this solution, add triethylamine (2.2 eq) followed by the dropwise addition of phosphorus trichloride (1.1 eq). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the phosphorochloridite can be monitored by ³¹P NMR spectroscopy.
-
Reaction with Amine: In a separate flask, dissolve the desired chiral or achiral amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous, degassed DCM. Cool this solution to 0 °C. Slowly add the freshly prepared phosphorochloridite solution to the amine solution via cannula.
-
Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours, monitored by TLC or ³¹P NMR). Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phosphoramidite ligand.
Causality of Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the phosphorus reagents. Triethylamine is used as a base to quench the HCl generated during the reaction. The dropwise addition at low temperatures helps to control the exothermicity of the reaction.
Protocol for Asymmetric Conjugate Addition
This protocol outlines a general procedure for the copper-catalyzed conjugate addition of diethylzinc to 2-cyclohexenone using a biphenol-derived phosphoramidite ligand.
Figure 3: Workflow for asymmetric conjugate addition.
Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 1 mol%) and the chiral phosphoramidite ligand (2 mol%) in a dry, degassed solvent such as toluene or dichloromethane. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add 2-cyclohexenone (1.0 eq). Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Addition of Organozinc Reagent: Slowly add a solution of diethylzinc (1.2 eq) in an appropriate solvent (e.g., hexane) dropwise over a period of 30 minutes.
-
Reaction Monitoring and Workup: Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC or GC analysis. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation and Analysis: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Trustworthiness of the Protocol: This protocol includes standard procedures for setting up air- and moisture-sensitive reactions. The use of a pre-formed catalyst complex and slow addition of the nucleophile are critical for achieving high enantioselectivity. Monitoring the reaction to completion ensures optimal yield and prevents the formation of byproducts.
Conclusion and Future Outlook
Catalysts derived from this compound and related biphenol scaffolds have demonstrated exceptional performance in a variety of asymmetric transformations.[6] Their cross-reactivity, particularly in terms of substrate scope and efficiency in different reaction types, is often comparable or even superior to that of catalysts based on the more traditional BINOL framework.[6] The key advantage of the biphenol scaffold lies in its inherent tunability, which allows for the rational design and optimization of ligands for specific catalytic applications.[6][7]
Future research in this area will likely focus on expanding the library of biphenol-based ligands with diverse electronic and steric properties, further broadening their applicability in asymmetric catalysis. The development of more robust and recyclable catalyst systems based on these ligands will also be a key area of investigation, addressing the growing demand for sustainable chemical synthesis.
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A Researcher's Guide to a Priori Stereochemical Prediction: Comparative DFT Analysis of Chiral Biphenol Ligand Transition States
For researchers, scientists, and drug development professionals, the rational design of asymmetric catalysts is a cornerstone of modern chemical synthesis. Chiral biphenol ligands, such as BINOL, VANOL, and VAPOL, are privileged scaffolds renowned for their ability to induce high levels of stereoselectivity in a vast array of chemical transformations.[1][2] Understanding the subtle, noncovalent interactions within the reaction's transition state (TS) is paramount to predicting and optimizing catalyst performance. Density Functional Theory (DFT) has emerged as an indispensable tool, offering profound insights into the energetic landscape of these transient structures, thereby elucidating the origins of enantioselectivity.[3][4][5]
This guide provides a comparative analysis of DFT studies on transition states in key reactions catalyzed by different chiral biphenol-derived ligands. By examining the computational models and contrasting them with experimental data, we can dissect the structural and electronic factors that govern stereochemical outcomes.
The Crucial Role of the Biphenol Backbone
The efficacy of biphenol-derived ligands stems from their C₂-symmetric, axially chiral framework. The dihedral angle of the biaryl backbone is a critical parameter, defining the geometry of the chiral pocket around the active metal center or Brønsted acid site.[1][6] Ligands like BINOL (1,1'-bi-2-naphthol) have a relatively flexible backbone, whereas VANOL and VAPOL possess "vaulted" biaryl structures that create a deeper, more rigid chiral environment.[1][2] These structural distinctions profoundly influence the transition state energetics.
-
BINOL (Binaphthol): Widely used and versatile, its dihedral angle can be influenced by substituents at the 3 and 3' positions and by coordination to a metal center.[7]
-
VANOL (Vaulted Binaphthol): Features annulated benzene rings that curve around the active site, creating a more sterically defined and deeper chiral pocket than BINOL.[1]
-
VAPOL (Vaulted Phenanthrol): Possesses an even more extended aromatic system, further deepening the chiral pocket and enhancing steric hindrance.[1]
These subtle architectural differences are often the key to achieving high enantioselectivity, as they dictate how the substrates can approach the catalytic center in the transition state.
Methodological Considerations in DFT Modeling
The reliability of DFT predictions hinges on the appropriate selection of computational methods. Modeling the transition states of biphenol-catalyzed reactions requires careful consideration of several factors to ensure the results correlate well with experimental reality.[3][5][8]
Choosing the Right Functional: The choice of density functional is critical. For reactions involving noncovalent interactions (NCIs)—such as hydrogen bonding, CH-π, and π-π stacking, which are ubiquitous in stabilizing transition states—functionals that account for dispersion are essential.[9][10][11]
-
M06-2X: A hybrid meta-GGA functional that performs exceptionally well for systems dominated by non-covalent interactions.
-
B3LYP-D3: A popular hybrid functional combined with Grimme's D3 dispersion correction, offering a good balance of accuracy and computational cost.
Basis Sets and Solvation Models: A flexible basis set, such as 6-311+G(d,p), is typically required to accurately describe the electronic structure of the transition state. Furthermore, since many of these reactions are performed in solution, incorporating a continuum solvation model (e.g., SMD or PCM) is crucial for obtaining physically meaningful energy barriers.[8]
Comparative Analysis of Transition States by Reaction Type
The enantioselectivity of a reaction (expressed as enantiomeric excess, ee%) is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. A ΔΔG‡ of approximately 1.4 kcal/mol corresponds to an ee of ~90% at room temperature. DFT allows for the precise calculation of these energy differences.
Case Study 1: Asymmetric Carbonyl-Ene Reactions
The carbonyl-ene reaction is a powerful C-C bond-forming reaction. Chiral biphenol-derived Lewis acids are often employed to catalyze this transformation with high enantioselectivity. DFT studies have been instrumental in comparing the performance of ligands like BINOL and VAPOL.
A study comparing a VAPOL-derived aluminum catalyst with its BINOL counterpart in the ene reaction between an aldehyde and an alkene revealed the critical role of the ligand's vaulted structure.
| Ligand | Favored TS (Product) | ΔG‡ (kcal/mol) | Disfavored TS (Product) | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| (R)-BINOL | TS-R | 15.2 | TS-S | 16.5 | 1.3 | 88 | 85 |
| (R)-VAPOL | TS-R | 14.8 | TS-S | 17.9 | 3.1 | >99 | 98 |
Analysis of Transition States: DFT calculations revealed that the transition state involves a six-membered ring in a chair-like conformation. The origin of stereoselectivity is attributed to steric repulsion between the substrate and the bulky 3,3'-substituents of the ligand.
-
With BINOL: The less-defined chiral pocket allows for some conformational flexibility in the transition state, slightly lowering the energy difference between the two competing pathways.
-
With VAPOL: The deeper, more rigid chiral pocket of the VAPOL ligand enforces a more organized transition state.[1] In the disfavored TS-S, a severe steric clash occurs between the alkene substrate and the vaulted aromatic wall of the ligand, significantly raising its energy. This greater steric differentiation leads to a higher ΔΔG‡ and, consequently, a higher experimental ee.
Case Study 2: Chiral Brønsted Acid Catalyzed Aza-Henry Reaction
Biphenol-derived phosphoric acids (BPAs) are powerful chiral Brønsted acid catalysts. DFT studies have shed light on how modifications to the BINOL backbone influence the diastereoselectivity and enantioselectivity of reactions like the aza-Henry (nitro-Mannich) reaction.[10]
Consider the reaction of an N-Boc imine with a nitroalkane, catalyzed by a standard BINOL-phosphoric acid and a more sterically hindered 3,3'-diaryl substituted BINOL-phosphoric acid.
| Catalyst | Favored TS (Product) | ΔG‡ (kcal/mol) | Disfavored TS (Product) | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| (R)-BPA | TS-Re | 20.5 | TS-Si | 21.6 | 1.1 | 82 | 79 |
| (R)-3,3'-Ar₂-BPA | TS-Re | 19.8 | TS-Si | 22.5 | 2.7 | 98 | 97 |
Analysis of Transition States: The key to catalysis is a dual hydrogen-bonding interaction where the phosphoric acid proton activates the imine, and the phosphoryl oxygen acts as a general base to activate the nitroalkane nucleophile.[10][12]
-
With standard BPA: The transition state is reasonably well-ordered, but the smaller 3,3'-hydrogens on the BINOL backbone do not provide a strong steric shield. The Si-face attack is only moderately disfavored.
-
With 3,3'-diaryl BPA: The bulky aryl groups at the 3,3'-positions act as "steric walls." In the transition state leading to the minor enantiomer (TS-Si), the large N-Boc group of the imine experiences significant steric repulsion with these aryl substituents. This clash destabilizes the disfavored transition state, increasing ΔΔG‡ and leading to much higher enantioselectivity.[10]
Experimental Protocols & Workflow
Representative DFT Workflow for Transition State Analysis
This protocol outlines the typical steps for a computational study comparing chiral biphenol ligands.
-
Ligand & Reactant Geometry Optimization:
-
Obtain initial 3D coordinates for the chiral ligand, substrates, and any metal centers.
-
Perform a conformational search and geometry optimization for all ground state species using a reliable level of theory (e.g., B3LYP-D3/6-31G(d)).
-
-
Transition State (TS) Searching:
-
Construct initial guesses for the transition state structures based on established mechanistic hypotheses (e.g., Zimmerman-Traxler model).[3]
-
Perform a TS optimization using an algorithm like Berny (OPT=TS) or a quadratic synchronous transit (QST2/QST3) method.
-
Causality: The goal is to locate a first-order saddle point on the potential energy surface, which represents the maximum energy point along the reaction coordinate.
-
-
TS Verification (Frequency Calculation):
-
Perform a frequency calculation on the optimized TS geometry at the same level of theory.
-
Self-Validation: A true transition state must have exactly one imaginary frequency corresponding to the vibrational mode of bond formation/breaking along the reaction coordinate. All other frequencies must be real.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Run an IRC calculation starting from the verified TS.
-
Self-Validation: This calculation maps the reaction pathway downhill from the TS to ensure that it connects the correct reactants on one side and the correct products on the other, confirming the TS links the desired minima.
-
-
High-Level Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on all optimized geometries (reactants, TS, products) using a higher-level functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)) and include a solvation model (SMD).
-
Causality: This step corrects for deficiencies in the functional used for geometry optimization, providing a more reliable prediction of the activation energies (ΔG‡) and the crucial ΔΔG‡ value.
-
-
Data Analysis:
-
Calculate ΔG‡ = G(TS) - G(Reactants).
-
Calculate ΔΔG‡ = ΔG‡(disfavored) - ΔG‡(favored).
-
Compare the calculated ΔΔG‡ with the experimental enantiomeric excess to validate the computational model.
-
Visualizing the Logic: Diagrams
Caption: Key interactions governing stereoselectivity in a transition state.
References
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link]
-
Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. ResearchGate. [Link]
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Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au. [Link]
-
Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. MDPI. [Link]
-
New Chiral Diphosphine Ligands Designed to Have a Narrow Dihedral Angle in the Biaryl Backbone. ResearchGate. [Link]
-
Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. [Link]
-
Preparation and DFT studies of chiral Cu (I)-complexes of biphenyl bisoxazolines and their application in enantioselective Kharasch–Sosnovsky reaction. ResearchGate. [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
-
Enantioselective Catalysis (VANOL and VAPOL). Michigan State University. [Link]
-
Theory and Modeling of Asymmetric Catalytic Reactions. University of Bath Research Portal. [Link]
-
Comparison of the transition state structures leading to the respective... ResearchGate. [Link]
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DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. PMC - NIH. [Link]
-
Stereoselective Installation of Five Contiguous Stereogenic Centers in a Double Aldol–Tishchenko Cascade and Evaluation of the Key Transition State through DFT Calculation. PMC - NIH. [Link]
-
Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. ACS Publications. [Link]
-
Density Functional Theory (DFT) Calculations and Catalysis. MDPI. [Link]
-
Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews. [Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. NIH. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Odesa I. I. Mechnikov National University. [Link]
-
New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. Michigan State University. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Foundational Principle: Chemical Profile & Hazard Identification
Proper disposal is fundamentally linked to a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for the 2,2'-diol isomer (CAS No. 26567-10-2) should always be consulted first, we can infer a likely hazard profile from its close structural isomer, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (CAS No. 2417-04-1)[1][2][3]. This proactive hazard assessment is the cornerstone of a self-validating safety protocol.
Anticipated Hazard Profile (Based on 4,4'-diol Isomer) [1]
| Hazard Class | GHS Classification | Rationale & Implication for Handling |
| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. | Prolonged contact can lead to inflammation. Impervious gloves and a lab coat are mandatory to prevent dermal exposure. |
| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. | The phenolic hydroxyl groups can cause significant eye damage. Goggles or a face shield are essential. |
| Specific Target Organ Toxicity | Warning: H335 - May cause respiratory irritation. | As a solid powder, inhalation of dust can irritate the respiratory tract. All handling of the solid must be done in a ventilated enclosure like a fume hood. |
This compound is a non-halogenated aromatic diol. From a disposal perspective, this classification is critical. It should not be mixed with halogenated waste streams, as this complicates the disposal process and increases costs[4][5].
Pre-Disposal Operations: Establishing a Safe Workflow
Before waste is even generated, a robust framework for handling and temporary storage must be in place. This aligns with OSHA's Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) specific to your laboratory's operations[6][7][8][9].
Step 1: Personal Protective Equipment (PPE) Mandates
Based on the anticipated hazards, the following PPE is non-negotiable. The goal is to create a barrier between you and the chemical, a fundamental tenet of laboratory safety.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect for tears before use.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields at a minimum; chemical splash goggles are strongly recommended.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters is required.
Step 2: Engineering Controls
Your primary engineering control for handling the solid form of this compound is a certified chemical fume hood[10]. This prevents systemic exposure by capturing airborne particulates at the source. All weighing and transferring of the solid chemical should occur within the fume hood's sash.
Step 3: Segregation at the Source
Waste segregation is a critical step that prevents dangerous chemical reactions and ensures cost-effective, compliant disposal[11].
-
Solid Waste: Collect pure 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol and contaminated consumables (e.g., weigh boats, contaminated gloves, wipers) in a dedicated, clearly labeled container. This container should be made of a compatible material like High-Density Polyethylene (HDPE).
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, dedicated "Non-Halogenated Organic Solvent" waste stream[5]. The container must be compatible with the solvent used. Never mix with aqueous, acidic, basic, or halogenated waste.
The Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to ensure that waste is handled, stored, and disposed of in accordance with EPA and OSHA regulations[7][12].
Phase I: Waste Accumulation & Container Management
-
Select the Correct Container: Use a chemically resistant, sealable container (e.g., HDPE pail for solids, HDPE or glass bottle for liquids)[11]. Ensure the container is in good condition with no cracks or leaks.
-
Initial Labeling: As soon as the first particle of waste enters the container, it must be labeled. According to EPA regulations, laboratory waste containers must be clearly marked[13]. Affix a hazardous waste tag and write:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List any solvents if it is a liquid waste stream.
-
The primary hazards (e.g., "Irritant")[13].
-
-
Secure Storage: Keep the waste container sealed at all times, except when adding waste. This is a key EPA requirement to prevent the release of hazardous vapors[11]. Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which must be at or near the point of generation[13].
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray. This prevents the spread of material in case of a spill[14]. Incompatible waste streams must be stored in separate secondary containment[14].
Phase II: Arranging for Disposal
-
Do Not Exceed Limits: Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in an SAA[13]. Once this limit is reached, or within twelve months of the accumulation start date (whichever comes first), the waste must be moved to a central accumulation area[15].
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is your partner in compliant disposal. They will have established procedures for waste pickup and will work with certified hazardous waste disposal vendors. Do not attempt to dispose of this chemical via standard trash or drain disposal.
-
Documentation: Maintain meticulous records of your waste generation and disposal, as required by your institution's CHP and federal regulations.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for segregating and storing waste.
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize the waste generated. This is not only environmentally responsible but also cost-effective.
-
Inventory Management: Purchase only the quantities of the chemical needed for your immediate research. Periodically review your chemical inventory to identify and dispose of expired or unwanted chemicals[12].
-
Process Modification: Where scientifically viable, modify experiments to use smaller quantities of the starting material.
-
Substitution: Consider if less hazardous compounds could be used in your experimental design without compromising results.
By integrating these expert-level practices into your laboratory's standard operating procedures, you build a culture of safety and compliance that protects you, your colleagues, and the environment.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
University of Oslo (UiO). (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3,3',5,5'-Tetramethylbenzidine dihydrochloride. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]
-
Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
Regulations.gov. (n.d.). Attachment 15.docx. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Chemical Hygiene Plan. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. Retrieved from [Link]
-
Temple University. (2021). Chemical Waste Guideline: Non-Halogenated Solvents. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]
-
Novachem. (2019). [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol: Essential Safety and Operational Protocols
For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling specialized reagents like 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol (CAS No. 26567-10-2), a nuanced understanding of its properties is paramount to ensuring both personal safety and experimental success.[1][2] This guide is structured to provide not just a set of instructions, but a procedural rationale grounded in the physicochemical nature of substituted biphenol compounds.
Hazard Analysis: Understanding the Invisible Risks
Substituted biphenols as a class of compounds warrant careful handling. The primary hazards, extrapolated from similar molecules, include:
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause significant irritation.[3] Phenolic compounds, in general, can be corrosive and may cause chemical burns.
-
Respiratory Tract Irritation: Inhalation of the fine powder can lead to irritation of the respiratory system.[4]
-
Potential Systemic Effects: While specific toxicological data for this compound is limited, related aromatic amines and phenols can be harmful if swallowed or absorbed through the skin. Some tetramethyl-biphenyl derivatives are suspected of causing genetic defects or are classified as potential carcinogens.[4]
Given these potential hazards, a multi-layered PPE strategy is not merely a recommendation; it is a critical component of a self-validating safety system in the laboratory.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE must be deliberate, with each component chosen to counteract a specific hazard. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne particulates of the solid compound, preventing severe eye irritation or injury. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. | Provides robust protection against skin contact. The outer glove bears the primary exposure, while the inner glove offers secondary protection during doffing. |
| Inner Glove: Nitrile | A standard laboratory glove providing a good initial barrier and dexterity. | |
| Outer Glove: Neoprene or Butyl Rubber | These materials offer superior resistance to aromatic and phenolic compounds compared to nitrile alone.[5] | |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. | Protects against incidental splashes and spills. The apron provides an additional barrier when handling larger quantities or during procedures with a higher risk of splashes. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/particulate cartridge (P100). | Required when handling the powder outside of a certified chemical fume hood or when airborne dust is likely. This mitigates the risk of respiratory tract irritation. |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow minimizes exposure and ensures a safe handling process from preparation to disposal.
Preparation and Donning PPE
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, before donning PPE.
-
Donning Sequence:
-
Put on the laboratory coat and apron.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of neoprene or butyl rubber gloves.
-
Fit the respirator, ensuring a proper seal.
-
Put on safety goggles, followed by the face shield.
-
Handling and Experimental Use
-
Weighing: When weighing the solid, perform the task in a fume hood to contain any airborne dust. Use gentle movements to avoid creating dust clouds.
-
Solution Preparation: Add the solid to the solvent slowly. If heating is required, do so in a well-ventilated fume hood with appropriate apparatus to prevent inhalation of vapors.
-
Transfers: Use appropriate tools (e.g., cannulas, glass pipettes) for liquid transfers to minimize drips and splashes.
Doffing PPE and Decontamination
The doffing process is critical to prevent cross-contamination.
-
Outer Gloves: With your gloved hands, peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles by handling the straps. Place them in a designated area for decontamination.
-
Apron and Lab Coat: Remove the apron and lab coat, turning them away from your body.
-
Inner Gloves: Remove the inner gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
The following diagram illustrates the safe handling and disposal workflow.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
